5-Bromo-1,7-naphthyridin-8-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIOHWBZLIGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498384 | |
| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-17-3 | |
| Record name | 5-Bromo-1,7-naphthyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,7-naphthyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,7-naphthyridin-8-amine
Abstract
This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for obtaining 5-Bromo-1,7-naphthyridin-8-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,7-naphthyridine core is a recognized scaffold in numerous biologically active molecules, and the strategic introduction of bromine and amine functionalities offers versatile handles for further chemical modification and library generation. This document details a preferred two-step synthetic route, commencing with the regioselective amination of the 1,7-naphthyridine backbone, followed by a directed bromination. The rationale for this strategic choice is discussed, alongside detailed, step-by-step experimental protocols designed for reproducibility and validation. This guide is intended for an audience of professional chemists and researchers in the pharmaceutical and life sciences industries.
Introduction and Strategic Overview
The 1,7-naphthyridine nucleus is a key structural motif in a variety of pharmacologically active agents, with derivatives showing promise in areas such as oncology and neurodegenerative disease.[1] The title compound, this compound, is a valuable building block for the synthesis of more complex molecules.[2] Its structure features two key functional groups: an amino group at the C8 position, which can be readily acylated, alkylated, or utilized in coupling reactions, and a bromine atom at the C5 position, which is particularly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]
The synthesis of this specifically substituted naphthyridine can be approached via two primary retrosynthetic pathways starting from the parent 1,7-naphthyridine:
-
Pathway A: Amination followed by Bromination. This route involves the initial introduction of an amino group at the 8-position to form 8-amino-1,7-naphthyridine, which then directs the subsequent electrophilic bromination to the 5-position.
-
Pathway B: Bromination followed by Amination. This alternative pathway begins with the bromination of 1,7-naphthyridine to yield 5-bromo-1,7-naphthyridine, followed by the introduction of the amino group at the 8-position.
After careful consideration of reaction efficiency, regioselectivity, and the availability of established methodologies, this guide will focus on Pathway A as the recommended synthetic route. The initial amination via the Chichibabin reaction is a well-established method for introducing an amino group at the electron-deficient 8-position of the 1,7-naphthyridine ring.[3][4] The resulting 8-amino group is a powerful ortho-, para-directing group for electrophilic aromatic substitution, which strongly favors the regioselective introduction of bromine at the C5 position.[5] This inherent directing effect provides a more controlled and predictable outcome compared to the initial bromination of the unsubstituted 1,7-naphthyridine in Pathway B, which can lead to a mixture of mono- and di-brominated products.[5][6]
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Recommended two-step synthesis of this compound.
Detailed Synthesis Pathway
The selected pathway involves two key transformations, each with a rich history in heterocyclic chemistry, yet adaptable with modern techniques for improved efficiency and safety.
Step 1: Synthesis of 8-Amino-1,7-naphthyridine via Chichibabin Amination
The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles.[7] In the case of 1,7-naphthyridine, the nucleophilic attack of the amide ion (NH₂⁻) occurs preferentially at the electron-deficient C8 position.[3] The reaction proceeds through an addition-elimination mechanism involving a σ-adduct intermediate, with the subsequent loss of a hydride ion and aromatization to yield the amino-substituted product.[7]
Caption: Experimental workflow for the Chichibabin amination of 1,7-naphthyridine.
Experimental Protocol: 8-Amino-1,7-naphthyridine
This protocol is adapted from established procedures for the Chichibabin amination of naphthyridines.[8]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,7-Naphthyridine | 130.14 | 1.0 g | 7.68 mmol | 1.0 |
| Sodium Amide (NaNH₂) | 39.01 | 1.5 g | 38.4 mmol | 5.0 |
| Dry Xylene | - | 100 mL | - | - |
| Ice | - | As needed | - | - |
| Methanol/Chloroform | - | As needed | - | - |
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.5 g, 38.4 mmol).
-
Add dry xylene (100 mL) to the flask.
-
Begin stirring the suspension and add 1,7-naphthyridine (1.0 g, 7.68 mmol).
-
Heat the reaction mixture to 130°C under a nitrogen atmosphere and maintain this temperature for 12 hours. The evolution of hydrogen gas may be observed.[4]
-
After 12 hours, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice to decompose any unreacted sodium amide.
-
Remove the aqueous layer by distillation under reduced pressure.
-
Extract the resulting solid residue with a methanol/chloroform mixture (e.g., 15:85 v/v).
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 8-amino-1,7-naphthyridine.
Expected Outcome: The Chichibabin amination of naphthyridines can have variable yields, but a yield in the range of 25-50% can be expected for this transformation.[8] The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity.
Step 2: Regioselective Bromination of 8-Amino-1,7-naphthyridine
The second step involves the electrophilic aromatic substitution of 8-amino-1,7-naphthyridine. The strongly activating amino group at the C8 position directs the incoming electrophile (bromine) to the para position (C5).[5] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this type of transformation, often providing high regioselectivity under mild conditions.[9]
Caption: Experimental workflow for the bromination of 8-amino-1,7-naphthyridine.
Experimental Protocol: this compound
This protocol is based on general procedures for the NBS bromination of activated aromatic heterocycles.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 8-Amino-1,7-naphthyridine | 145.16 | 500 mg | 3.44 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 642 mg | 3.61 mmol | 1.05 |
| Acetonitrile | - | 10 mL | - | - |
| Water | - | As needed | - | - |
| Dichloromethane | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 8-amino-1,7-naphthyridine (500 mg, 3.44 mmol) in acetonitrile (10 mL).
-
Stir the solution under a nitrogen atmosphere and cool to 0°C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (642 mg, 3.61 mmol) portion-wise to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain this compound as a pure solid.
Expected Outcome: This reaction is expected to proceed with high regioselectivity and in good yield (typically >80%) to afford the desired product. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
Alternative Synthetic Pathway: A Brief Discussion
As previously mentioned, an alternative route (Pathway B) involves the initial bromination of 1,7-naphthyridine to form 5-bromo-1,7-naphthyridine, followed by amination.
-
Bromination of 1,7-Naphthyridine: Early studies have shown that the direct bromination of 1,7-naphthyridine can yield 5-bromo-1,7-naphthyridine, but often with the formation of 3,5-dibromo-1,7-naphthyridine as a byproduct, and with modest yields for the desired mono-brominated product (around 25%).[10]
-
Amination of 5-Bromo-1,7-naphthyridine: The introduction of an amino group onto the brominated naphthyridine core would likely require modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.[11] While effective, this reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong base, which can add to the cost and complexity of the synthesis compared to the Chichibabin reaction.
Given the potential for low yields and mixed products in the initial bromination step and the need for more complex reagents in the subsequent amination, Pathway A remains the more strategic and efficient choice for the synthesis of this compound.
Conclusion
This technical guide has detailed a robust and scientifically sound two-step pathway for the synthesis of this compound. The chosen route, commencing with a Chichibabin amination of 1,7-naphthyridine followed by a regioselective NBS bromination, offers a logical and efficient approach to this valuable heterocyclic building block. The provided experimental protocols are designed to be self-validating and serve as a reliable starting point for researchers in the field. The strategic functionalization of the 1,7-naphthyridine core, as demonstrated in this synthesis, opens avenues for the development of novel compounds with potential therapeutic applications.
References
-
van der Plas, H. C., & Wozniak, M. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research. [Link]
- Peng, C. T. (2005). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 48(1), 1-5.
-
Kwiecien, N. W., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7393. [Link]
- Hamada, Y., & Takeuchi, I. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 305-326.
- U.S. Patent No. 5,003,069 A. (1991). Chichibabin reaction.
- Pramanik, A., & Girija, K. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-176.
-
Sinha, B., & Misra, A. K. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Arkivoc, 2007(15), 188-198. [Link]
-
Taylor & Francis Online. (2005). Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry. IX. The Bromination and Amination of the 1,X-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.wur.nl [research.wur.nl]
- 4. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]
- 5. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 6. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-1,7-naphthyridin-8-amine (CAS: 67967-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1,7-naphthyridin-8-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the strategic importance of the 1,7-naphthyridine scaffold, the influence of its substituents on physicochemical properties, and its versatile applications in the synthesis of novel therapeutic agents. Detailed synthetic strategies, reactivity profiles, and spectroscopic characterization are presented to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.
Introduction: The Significance of the 1,7-Naphthyridine Core
The 1,7-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, making it a cornerstone for the development of a wide array of therapeutic agents.[2] Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3]
The introduction of a bromine atom at the 5-position and an amino group at the 8-position of the 1,7-naphthyridine core, as in this compound, offers medicinal chemists a powerful tool for molecular design. The bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and selectivity.[4] It also serves as a versatile handle for further chemical modifications through various cross-coupling reactions. The amino group provides a site for hydrogen bonding and can be readily functionalized to introduce diverse substituents, further expanding the accessible chemical space.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and drug design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 67967-17-3 | [4] |
| Molecular Formula | C₈H₆BrN₃ | [2] |
| Molecular Weight | 224.06 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 333-335 °C (for 5-bromo-1,7-naphthyridin-8-ol) | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound.[4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the primary amine. The aromatic protons will appear in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.[4] The amine protons typically appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the naphthyridine ring are influenced by the positions of the nitrogen atoms and the bromine substituent.
Predicted NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 8.5 - 8.7 | 145 - 150 |
| H2 | 8.5 - 8.7 | - |
| C3 | 7.3 - 7.5 | 120 - 125 |
| H3 | 7.3 - 7.5 | - |
| C4 | 8.8 - 9.0 | 150 - 155 |
| H4 | 8.8 - 9.0 | - |
| C4a | - | 135 - 140 |
| C5 | - | 115 - 120 |
| C6 | 7.8 - 8.0 | 125 - 130 |
| H6 | 7.8 - 8.0 | - |
| C8 | - | 155 - 160 |
| C8a | - | 140 - 145 |
| NH₂ | 5.0 - 7.0 (broad) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Predicted Mass Spectrometry Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 223.9818 |
| [M+Na]⁺ | 245.9637 |
Source:[4]
Synthesis Strategies
The synthesis of this compound can be approached through two primary retrosynthetic pathways, starting from the parent 1,7-naphthyridine.[4] The choice of strategy depends on the availability of starting materials and the desired overall efficiency.
Caption: Retrosynthetic analysis of this compound.
Route A: Bromination of 8-Amino-1,7-naphthyridine
This approach involves the initial synthesis of 8-amino-1,7-naphthyridine, followed by electrophilic bromination. The amino group is a strongly activating, ortho-, para-directing group, which should direct the bromine atom to the 5-position.[4]
3.1.1. Step 1: Synthesis of 8-Amino-1,7-naphthyridine (Chichibabin Amination)
The Chichibabin amination is a classic method for the direct amination of nitrogen-containing heterocycles.[4]
-
Protocol:
-
To a solution of 1,7-naphthyridine in an inert solvent such as N,N-dimethylaniline, add sodium amide (NaNH₂) in portions at elevated temperature (e.g., 150-160 °C).
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-amino-1,7-naphthyridine.
-
3.1.2. Step 2: Bromination of 8-Amino-1,7-naphthyridine
-
Protocol:
-
Dissolve 8-amino-1,7-naphthyridine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Route B: Amination of 5-Bromo-1,7-naphthyridine
This alternative route involves the initial bromination of the 1,7-naphthyridine core, followed by the introduction of the amino group at the 8-position.
3.2.1. Step 1: Synthesis of 5-Bromo-1,7-naphthyridine
Direct bromination of 1,7-naphthyridine can yield 5-bromo-1,7-naphthyridine.[4]
-
Protocol:
-
Dissolve 1,7-naphthyridine in a strong acid, such as sulfuric acid.
-
Add bromine dropwise at a controlled temperature.
-
Heat the reaction mixture to promote the reaction.
-
After completion, pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent and purify as described previously.
-
3.2.2. Step 2: Amination of 5-Bromo-1,7-naphthyridine
The introduction of the amino group at the 8-position can be achieved through nucleophilic aromatic substitution (SNAAr) of a suitable leaving group, or more directly via a directed amination, although the latter can be challenging. A more plausible approach involves the conversion of the 8-position to a better leaving group if direct amination is not feasible. However, a direct amination using strong aminating agents under harsh conditions might be possible.
-
Illustrative Protocol (Buchwald-Hartwig Amination):
-
In a reaction vessel, combine 5-bromo-8-chloro-1,7-naphthyridine (assuming prior chlorination at the 8-position), a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or LHMDS), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).
-
Add an anhydrous, aprotic solvent (e.g., toluene or dioxane) and a base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Reactivity and Synthetic Applications
This compound is a versatile building block due to the presence of two key functional groups: the bromine atom and the primary amino group. These groups can be selectively functionalized to generate a diverse library of compounds.[4]
Caption: Reactivity of this compound.
Reactions at the Bromine Atom
The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form aryl or heteroaryl substituted 1,7-naphthyridines.
-
Buchwald-Hartwig Amination: Coupling with amines to introduce a variety of substituted amino groups at the 5-position.
-
Heck Reaction: Reaction with alkenes to form vinyl-substituted derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes to form a wide range of carbon-carbon bonds.
Reactions at the Amino Group
The primary amino group at the 8-position is a versatile nucleophile and can undergo a range of transformations.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles.
Safety and Handling
-
General Precautions:
-
For research use only. Not for human or veterinary use.[4]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust, and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a strategically important and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined reactivity at both the bromine and amino functionalities allows for the systematic exploration of chemical space in drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential.
References
-
Molecules. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link].
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link].
-
Future Science. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link].
-
ResearchGate. Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link].
-
PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [Link].
-
NMRDB.org. Predict 1H proton NMR spectra. [Link].
-
ResearchGate. Biological Activity of Naturally Derived Naphthyridines. [Link].
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link].
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link].
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-1,7-naphthyridin-8-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-1,7-naphthyridin-8-amine. As a pivotal building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in novel drug discovery and development. This document offers a detailed, predictive interpretation of its NMR spectra, grounded in fundamental principles of spectroscopy and substituent effects in heteroaromatic systems. While direct experimental spectra for this specific molecule are not widely published, this guide serves as an expert-level framework for its identification and characterization.
Introduction: The Significance of this compound
The 1,7-naphthyridine scaffold is a recognized pharmacophore, and the strategic introduction of substituents like a bromine atom and an amino group can significantly modulate the molecule's physicochemical properties and biological activity.[1] The bromine atom at the 5-position can serve as a handle for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions, while the amino group at the 8-position can influence solubility and hydrogen bonding interactions with biological targets.[1][2] Accurate structural elucidation via NMR is the cornerstone of ensuring the integrity of this molecule in any research and development pipeline.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent, as well as the electron-donating nature of the amino group. The predicted data, based on established principles and analysis of similar structures, is presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.6 | Doublet of doublets (dd) | J₂₃ ≈ 4.5, J₂₄ ≈ 1.5 | Deshielded due to proximity to N-1; exhibits meta-coupling to H-4. |
| H-3 | ~7.6 | Doublet of doublets (dd) | J₃₂ ≈ 4.5, J₃₄ ≈ 8.5 | Influenced by adjacent protons H-2 and H-4. |
| H-4 | ~8.3 | Doublet of doublets (dd) | J₄₃ ≈ 8.5, J₄₂ ≈ 1.5 | Deshielded by N-1; exhibits meta-coupling to H-2. |
| H-6 | ~8.9 | Singlet (s) | - | Deshielded by the adjacent N-7 and the bromine at C-5. |
| -NH₂ | ~6.8 | Broad Singlet (br s) | - | Chemical shift is solvent and concentration-dependent; appears as a broad signal due to quadrupole broadening and exchange. |
Causality Behind the Predicted Chemical Shifts and Multiplicities:
The predicted downfield shifts of the aromatic protons are a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the bicyclic system, which reduces electron density around the protons. The bromine atom at C-5 further deshields the adjacent H-6 proton. The amino group at C-8, being electron-donating, will have a shielding effect, though its impact on the protons of the other ring is attenuated by distance. The coupling patterns are predicted based on standard ortho- and meta-coupling in aromatic systems.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information about the carbon framework of the molecule.[1] Each of the eight carbon atoms in the naphthyridine ring is expected to produce a distinct signal. The chemical shift of each carbon is influenced by its hybridization, the electronegativity of attached atoms (N, Br), and its position within the heteroaromatic system.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~152 | Adjacent to N-1, highly deshielded. |
| C-3 | ~122 | Standard aromatic CH carbon. |
| C-4 | ~138 | Influenced by proximity to the ring junction. |
| C-4a | ~148 | Quaternary carbon at the ring fusion. |
| C-5 | ~115 | Directly attached to bromine, significant upfield shift due to the "heavy atom effect," though electronegativity also plays a role. |
| C-6 | ~145 | Deshielded by adjacent N-7. |
| C-8 | ~155 | Attached to the amino group and adjacent to N-7, highly deshielded. |
| C-8a | ~149 | Quaternary carbon at the ring fusion, adjacent to N-1. |
Experimental Protocols for NMR Data Acquisition
To validate the predicted spectral data, a standardized set of NMR experiments should be performed. The following protocols are recommended for the comprehensive characterization of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of the amine protons, which might otherwise exchange with protic solvents like D₂O or CD₃OD.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton spectrum on a 500 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
2D NMR Spectroscopy for Definitive Assignments:
To unambiguously assign each proton and carbon signal, a suite of two-dimensional NMR experiments is indispensable.[1]
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. It will be crucial for confirming the connectivity of the protons in the pyridine ring (H-2, H-3, and H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[3] It will allow for the direct assignment of the carbon signals for C-2, C-3, C-4, and C-6 based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is a powerful tool for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from H-4 to C-5 and C-8a would be expected.
Visualizing the Structural Elucidation Workflow
The logical process for the complete structural elucidation and spectral assignment of this compound is outlined in the following workflow diagram.
Caption: Workflow for the synthesis, purification, and complete NMR-based structural elucidation of this compound.
Key NMR Correlations for Structural Confirmation
The following diagrams illustrate the expected key correlations from 2D NMR experiments that would be instrumental in confirming the structure of this compound.
Predicted ¹H-¹H COSY Correlations:
Caption: Predicted key ¹H-¹H COSY correlations in this compound, showing the spin system of the pyridine ring.
Note: The image source in the DOT script is a placeholder and would be replaced with the actual molecular structure image in a live environment. A textual representation of the structure is as follows: A 1,7-naphthyridine ring system with a bromine atom at position 5 and an amino group at position 8.
Predicted ¹H-¹³C HMBC Correlations:
Caption: Predicted key long-range ¹H-¹³C HMBC correlations in this compound, crucial for assigning quaternary carbons and confirming the overall structure.
Note: The image source in the DOT script is a placeholder.
Conclusion
This technical guide provides a robust, theory-driven framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive data with established experimental protocols, researchers and drug development professionals can confidently approach the structural characterization of this important heterocyclic compound. The detailed explanation of the underlying principles of spectral interpretation and the emphasis on two-dimensional NMR techniques ensure a self-validating system for structural confirmation, upholding the highest standards of scientific integrity.
References
-
National Institutes of Health. Ultra High Resolution 1H-13C HSQC Spectra of Metabolite Mixtures using non-linear sampling and Forward Maximum Entropy (FM) Reconstruction. [Link]
- Paudler, W. W., & Kress, T. J. (1967). Di-N-alkylated Naphthyridines. Journal of Heterocyclic Chemistry, 4(4), 547-554.
Sources
The Evolving Landscape of Halogenated Naphthyridine Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthyridine scaffold, a bicyclic heteroaromatic system, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tool for modulating their pharmacological profiles, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the biological activities of halogenated naphthyridine derivatives, with a focus on their antimicrobial, antiviral, anticancer, and kinase inhibitory properties. We will delve into the structure-activity relationships (SAR) governed by halogenation, explore the underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of compounds.
Introduction: The Naphthyridine Scaffold and the Power of Halogenation
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. There are ten possible isomers of naphthyridine, with the 1,8-, 1,5-, 1,6-, and 2,7-isomers being the most extensively studied in medicinal chemistry.[1][2] These scaffolds are present in numerous natural products and have formed the basis for a wide range of synthetic bioactive molecules.[3]
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in drug design. Halogens can influence a molecule's properties in several ways:
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the naphthyridine ring system, impacting interactions with biological targets.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its membrane permeability, metabolic stability, and volume of distribution.
-
Steric Effects: The size of the halogen atom can introduce steric bulk, influencing the molecule's conformation and its fit within a binding pocket.
-
Halogen Bonding: Halogen atoms can participate in non-covalent interactions known as halogen bonds, which can contribute to the binding affinity and selectivity of a ligand for its target.
The judicious placement of halogens on the naphthyridine core can therefore fine-tune the biological activity of the resulting derivatives, leading to the development of potent and selective therapeutic agents.
Antimicrobial Activity: A New Generation of Infection Fighters
The discovery of nalidixic acid, a 1,8-naphthyridine derivative, in the 1960s marked the beginning of the quinolone class of antibiotics and highlighted the potential of the naphthyridine scaffold in combating bacterial infections.[4] Halogenation has played a crucial role in the development of subsequent generations of fluoroquinolone antibiotics, which exhibit a broader spectrum of activity and improved potency.
Mechanism of Action
Halogenated naphthyridine-based antibiotics primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By forming a stable complex with the enzyme-DNA intermediate, these compounds trap the enzymes, leading to double-strand DNA breaks and ultimately cell death. The presence of a fluorine atom at the C6 position of the quinolone and naphthyridine core is often critical for potent activity against a wide range of bacteria.
Structure-Activity Relationship (SAR) Insights
-
Fluorine at C6: As mentioned, a fluorine atom at the C6 position is a common feature of many potent fluoroquinolones and is generally considered essential for broad-spectrum antibacterial activity.
-
Substituents at C7: The nature of the substituent at the C7 position significantly influences the antibacterial spectrum and potency. Piperazine and pyrrolidine rings, often with additional substitutions, are commonly found in clinically successful fluoroquinolones.
-
Halogenation at Other Positions: The introduction of other halogens, such as chlorine or bromine, at different positions on the naphthyridine ring can also modulate activity. For instance, the introduction of a bromine atom at the C-6 position of some 1,8-naphthyridinone derivatives has been shown to enhance antibacterial activity.[4]
Representative Halogenated Naphthyridine Antimicrobials
| Compound | Halogen Substitution | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |
| Enoxacin | 6-Fluoro | Gram-positive and Gram-negative bacteria | Varies by organism | [4] |
| Tosufloxacin | 6-Fluoro, 2,4-Difluorophenyl | Broad spectrum | Varies by organism | [4] |
| Brominated 1,8-naphthyridinone derivative | 6-Bromo | Bacillus subtilis | IC50: 1.7–13.2 µg/mL (DNA gyrase) | [4] |
| 4-chlorophenyl substituted 2,7-naphthyridine | 4-chlorophenyl | Candida albicans | MIC = 8.0 µg/mL | [5] |
Antiviral Activity: Targeting Viral Replication
Naphthyridine derivatives have also demonstrated promising activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human cytomegalovirus (HCMV).[1] Halogenation can enhance the antiviral potency and improve the pharmacokinetic profile of these compounds.
Mechanisms of Antiviral Action
The antiviral mechanisms of halogenated naphthyridines are diverse and depend on the specific virus and the compound's structure. Some derivatives have been shown to inhibit viral entry into host cells, while others target key viral enzymes such as reverse transcriptase, integrase, or proteases, which are essential for viral replication.[6]
Structure-Activity Relationship (SAR) Insights
-
HIV Integrase Inhibition: Certain halogenated 1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.
-
HCV NS5B Polymerase Inhibition: Halogenated naphthyridinones have been explored as inhibitors of the HCV NS5B RNA-dependent RNA polymerase.
-
Impact of Halogen Position: The position and nature of the halogen substituent can significantly impact antiviral activity. For example, in a series of di-halogenated compounds derived from L-Tyrosine, chlorinated derivatives showed potent anti-HIV activity.[7]
Representative Halogenated Naphthyridine Antivirals
| Compound | Halogen Substitution | Target Virus | Reported Activity (EC50/IC50) | Reference |
| Di-chlorinated L-Tyrosine derivative (TDC-2M) | Dichloro | HIV-1 BaL (R5 strain) | IC50: 140.7 µM | [7] |
| Di-chlorinated L-Tyrosine derivative (TODC-2M) | Dichloro | HIV-1 BaL (R5 strain) | IC50: 67.42 µM | [7] |
| 1,6-Naphthyridine analogue | Bromo | Human Cytomegalovirus (HCMV) | Lower IC50 than ganciclovir | [8] |
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
The anticancer potential of halogenated naphthyridine derivatives is a rapidly growing area of research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and targeting of specific signaling pathways involved in cancer cell proliferation and survival.[6][9]
Mechanisms of Anticancer Action
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some halogenated naphthyridines can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[9]
-
Induction of Apoptosis: Many halogenated naphthyridine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Kinase Inhibition: As will be discussed in more detail in the next section, a significant number of halogenated naphthyridines act as potent inhibitors of various protein kinases that are dysregulated in cancer.
Structure-Activity Relationship (SAR) Insights
-
Halogen Substitution on the Naphthyridine Core: The presence and position of halogens on the naphthyridine ring can significantly influence anticancer potency. For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxic activity against various cancer cell lines.[6]
-
Substituents at Other Positions: The nature of the substituents at other positions of the naphthyridine scaffold also plays a crucial role in determining the anticancer activity and selectivity.
Representative Halogenated Naphthyridine Anticancer Agents
| Compound | Halogen Substitution | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Compound 47 | Halogen substituted | MIAPaCa (pancreatic), K-562 (leukemia) | 0.41 µM, 0.77 µM | [6] |
| Compound 36 | Halogen substituted | PA-1 (ovarian) | 1.19 µM | [6] |
| Fluorine-containing Iridium Complex | Fluoro | A549 (lung) | Superior to cisplatin | [10] |
| Bromo-substituted derivative | Bromo | HBL-100 (breast) | 1.37 µM | [11] |
Kinase Inhibition: Precision Targeting of Cellular Signaling
Protein kinases play a central role in regulating a wide array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. Halogenated naphthyridine derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating high potency and selectivity for specific kinase targets.
Mechanism of Action
Most kinase inhibitors, including halogenated naphthyridine derivatives, function by competing with ATP for binding to the kinase's active site. The specific interactions between the inhibitor and the amino acid residues in the ATP-binding pocket determine its potency and selectivity. Halogen atoms can contribute to these interactions through hydrogen bonding, hydrophobic interactions, and halogen bonding.
Structure-Activity Relationship (SAR) Insights
-
Hinge-Binding Motifs: The naphthyridine scaffold can serve as an effective hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
-
Selectivity Pockets: Halogen substituents can be strategically positioned to interact with specific selectivity pockets within the kinase active site, thereby enhancing selectivity for a particular kinase over others.
-
Allosteric Inhibition: Some naphthyridine derivatives have been shown to act as allosteric inhibitors, binding to a site distinct from the ATP-binding pocket and inducing a conformational change that inactivates the kinase.
Representative Halogenated Naphthyridine Kinase Inhibitors
| Compound | Halogen Substitution | Kinase Target | Reported Activity (IC50) | Reference |
| BAY-091 | Chloro, Fluoro | PIP4K2A | 16 nM | [8] |
| 1,6-Naphthyridine derivative | - | c-Met | Potent inhibition | [2] |
| 2,6-Naphthyridine derivative | - | Protein Kinase D (PKD) | 1000-fold selectivity over PKC | [12] |
| Naphthyridine-based probe | - | Casein Kinase 2 (CK2) | 200–920 nM | [13] |
Experimental Protocols: A Practical Guide to Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of halogenated naphthyridine derivatives.
Synthesis of a Halogenated Naphthyridine Derivative: A General Approach
A common method for the synthesis of halogenated naphthyridines is the Skraup reaction or a modified version thereof.[13]
Example: Synthesis of a 3-bromo-1,5-naphthyridine [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted 3-aminopyridine, glycerol, and an oxidizing agent such as m-NO2PhSO3Na.
-
Solvent: Use a suitable solvent system, for example, a mixture of dioxane and water.
-
Catalyst: An iodine catalyst can be employed to improve reaction efficiency.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include extraction, washing, and drying of the organic layer.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired halogenated naphthyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated naphthyridine derivative for a specified incubation period (e.g., 24 to 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of Detergent Reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the halogenated naphthyridine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[15]
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a classic method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Step-by-Step Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus for a short period to allow for viral attachment.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the halogenated naphthyridine derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
In Vitro Kinase Inhibition Assay
Various formats are available for in vitro kinase assays, including radiometric, fluorescence-based, and luminescence-based methods. The following is a general protocol for a fluorescence-based assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and the halogenated naphthyridine derivative at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a defined period at an optimal temperature.
-
Stop Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody conjugated to a fluorescent probe.
-
Signal Measurement: Measure the fluorescence signal using a microplate reader.
-
Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Landscape: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: A generalized experimental workflow for the evaluation of halogenated naphthyridine derivatives.
Figure 2: A simplified representation of key signaling pathways often targeted by halogenated naphthyridine kinase inhibitors in cancer.
Conclusion and Future Directions
Halogenated naphthyridine derivatives represent a rich and versatile class of bioactive molecules with significant therapeutic potential across a range of diseases. The strategic incorporation of halogen atoms has proven to be a highly effective approach for optimizing their biological activity, selectivity, and drug-like properties. As our understanding of the intricate roles of halogens in molecular recognition continues to grow, so too will our ability to design and synthesize novel halogenated naphthyridine derivatives with enhanced therapeutic profiles.
Future research in this area will likely focus on:
-
Exploring a wider range of halogenation patterns: Investigating the effects of polyhalogenation and the introduction of less common halogens.
-
Developing more selective inhibitors: Fine-tuning the structure of these derivatives to achieve greater selectivity for specific biological targets, thereby minimizing off-target effects.
-
Leveraging computational tools: Employing advanced computational modeling and machine learning to predict the biological activity and properties of novel halogenated naphthyridine derivatives, thus accelerating the drug discovery process.
-
Investigating novel therapeutic applications: Exploring the potential of these compounds in other disease areas, such as neurodegenerative and inflammatory disorders.
The continued exploration of the chemical space occupied by halogenated naphthyridine derivatives holds immense promise for the discovery and development of the next generation of innovative medicines.
References
-
Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]
-
Wójcicka, A., & Mączyński, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1533. [Link]
-
Batra, S., Srinivasan, T., Rastogi, N., Gupta, S., & Ahmad, R. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 672-675. [Link]
-
Kumar, S., & Narasimhan, B. (2018). Naphthyridines with Antiviral Activity-A Review. Current drug targets, 19(11), 984-996. [Link]
-
Ismail, M. A., Arafa, R. K., & Abou-Seri, S. M. (2018). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-146. [Link]
-
Rastogi, N., Gupta, S., Ahmad, R., & Batra, S. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry, 15(23), 7381-7388. [Link]
-
Wójcicka, A., & Mączyński, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4293. [Link]
-
Lages, E., Jean, L., Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., ... & Boivin, G. (2002). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 46(1), 15-23. [Link]
-
Ayoob, A. I., Yahya, O. M., & Saleh, M. Y. (2023). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. IOP Conference Series: Earth and Environmental Science, 1158(3), 032043. [Link]
-
L-Tyrosine, D. H. C. D. F., & Virus, H. I. (1). In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). Molecules, 27(19), 6593. [Link]
-
Wójcicka, A., & Mączyński, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1533. [Link]
-
Wang, Y., Li, J., Zhang, Y., Zhu, F., & Hou, T. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & medicinal chemistry letters, 25(16), 3296-3301. [Link]
-
Zhang, P., Wang, J., Zhang, C., Zhang, Y., & Liu, Z. (2019). Design, synthesis, and evaluation of fluorine and Naphthyridine–Based half-sandwich organoiridium/ruthenium complexes with bioimaging and anticancer activity. European Journal of Medicinal Chemistry, 163, 537-548. [Link]
-
Hancock, R. E. (2017). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
-
Reddy, T. R., & Le, T. (2012). One pot synthesis of 4-iodo-3-phenylbenzo [b][11][16] naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 42(15), 2293-2299. [Link]
-
Bouzard, D., Di Cesare, P., Essiz, M., Jacquet, J. P., Remuzon, P., Weber, A., ... & Masuyoshi, M. (1991). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of medicinal chemistry, 34(3), 1036-1042. [Link]
-
Hancock, R. E. (2017). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
-
Wójcicka, A., & Mączyński, M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3326. [Link]
-
Patel, K., & R, R. (2012). Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 245-248. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Remuzon, P., Bouzard, D., Guiol, C., & Jacquet, J. P. (1991). Fluoronaphthyridines as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of medicinal chemistry, 34(1), 29-37. [Link]
-
St-Denis, Y., C-Gaudreault, R., & St-Pierre, Y. (2010). Identification of orally available naphthyridine protein kinase D inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4684-4688. [Link]
Sources
- 1. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluoronaphthyridines and quinolones as antibacterial agents. 1. Synthesis and structure-activity relationships of new 1-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. researchgate.net [researchgate.net]
The Emergence of 5-Bromo-1,7-naphthyridin-8-amine: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary: The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological understanding. Within this landscape, "privileged scaffolds" have emerged as foundational frameworks capable of interacting with multiple biological targets, thereby accelerating drug discovery pipelines. This guide delves into the technical merits of 5-Bromo-1,7-naphthyridin-8-amine, a heterocyclic core poised for prominence. We will dissect its structural rationale, explore its synthetic tractability, and illuminate its vast potential through the lens of established medicinal chemistry principles. This document serves as a resource for researchers and drug development professionals, providing both the conceptual framework and the practical insights needed to leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Naphthyridine Core
The naphthyridine framework, a family of six constitutional isomers of diazanaphthalene, represents a cornerstone in heterocyclic chemistry and drug design.[1] These scaffolds are considered "privileged" because their rigid, planar structure, embedded with strategically placed nitrogen atoms, can effectively mimic the purine and pteridine systems fundamental to biological processes. This inherent bio-compatibility allows them to serve as versatile templates for designing ligands against a wide array of biological targets.[2][3] Naphthyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4]
While the 1,8- and 1,5-naphthyridine isomers have been extensively explored, the 1,7-naphthyridine core offers a unique arrangement of nitrogen atoms and substitution vectors.[2][3] This guide specifically focuses on This compound , a derivative engineered for maximal utility. The strategic placement of an amino group at the C8 position and a bromine atom at the C5 position transforms the simple naphthyridine core into a powerful and adaptable platform for combinatorial library synthesis and targeted drug design.
Section 1: Structural and Physicochemical Rationale
The efficacy of a scaffold is dictated by its intrinsic chemical properties and the strategic handles it provides for modification. This compound is a masterclass in chemical design, where each component serves a distinct and critical function.
Analysis of the Core Scaffold
The 1,7-naphthyridine nucleus is a bicyclic aromatic system featuring two pyridine rings.[5] The nitrogen atoms at positions 1 and 7 act as hydrogen bond acceptors, crucial for anchoring the molecule within biological targets like enzyme active sites. The key functional groups, however, are the C8-amine and the C5-bromide.
-
The C8-Amino Group: This primary amine is a potent hydrogen bond donor.[5] In many kinase inhibitors, for example, an analogous group forms a critical interaction with the "hinge" region of the ATP-binding pocket, a common anchoring point for inhibitors.[6] Beyond its role in target binding, this amine is a versatile synthetic handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
The C5-Bromo Group: The bromine atom is far more than a simple substituent. Its primary role is to serve as a "diversity hotspot" for transition metal-catalyzed cross-coupling reactions.[7] This allows for the efficient introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the surrounding chemical space. Furthermore, halogenation significantly impacts the molecule's electronic profile and can facilitate halogen bonding, a non-covalent interaction that can enhance binding affinity to a target protein.[7]
Caption: Core structural features of this compound.
The Strategic Impact of Halogenation
The decision to introduce a bromine atom is a deliberate strategy employed by medicinal chemists to fine-tune a molecule's biological profile. Halogenation can profoundly influence lipophilicity (logP), metabolic stability, and binding affinity.[7]
| Property | Unsubstituted Scaffold (8-Amino-1,7-naphthyridine) | 5-Bromo Substituted Scaffold | Rationale for Change |
| Reactivity | Moderately reactive aromatic system. | Activated for cross-coupling at C5. | The C-Br bond is a key substrate for Pd-catalyzed reactions. |
| Lipophilicity | Lower | Higher | The bromine atom increases lipophilicity, which can enhance membrane permeability. |
| Binding Interactions | H-bonding via ring nitrogens and C8-amine. | All previous interactions plus potential for halogen bonding. | The electropositive sigma-hole on the bromine can interact with nucleophilic residues. |
| Metabolic Stability | C5 position is susceptible to oxidative metabolism. | C5 position is blocked, potentially improving metabolic stability. | Blocking sites of metabolism is a common strategy to increase drug half-life. |
Section 2: Synthetic Accessibility and Diversification
A privileged scaffold is only as valuable as it is synthetically accessible. The this compound core can be constructed and diversified through robust and well-established chemical transformations.
Foundational Synthesis of the Core
The synthesis can be approached via several routes, with one of the most logical pathways involving the initial bromination of the parent 1,7-naphthyridine, followed by a directed amination at the C8 position. The foundational work by Paudler and Kress demonstrated that electrophilic bromination of 1,7-naphthyridine yields 5-bromo-1,7-naphthyridine, while Chichibabin amination selectively installs an amino group at the C8 position.[7] Combining these principles allows for a targeted synthesis.
Caption: High-level workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of 5-Bromo-1,7-naphthyridine (Adapted from Paudler & Kress, 1967) [7]
-
Reaction Setup: To a solution of 1,7-naphthyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.
-
Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-1,7-naphthyridine. Causality Note: The use of sulfuric acid protonates the naphthyridine nitrogens, deactivating the rings towards electrophilic attack. However, the pyridine ring not containing N1 is less deactivated, directing bromination to the C5 position.
Key Diversification Reactions
The true power of this scaffold lies in its capacity for rapid and systematic diversification at two key positions.
2.2.1 The C5 "Diversity Hotspot": Palladium-Catalyzed Cross-Coupling
The C5-bromo substituent is primed for a variety of powerful C-C and C-N bond-forming reactions.
Sources
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 67967-17-3: this compound [cymitquimica.com]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 67967-17-3 | Benchchem [benchchem.com]
The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Synthesis for the Modern Researcher
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system featuring two nitrogen atoms, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a privileged core for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1,7-naphthyridine core, offering field-proven insights, detailed experimental protocols, and mechanistic discussions to empower researchers in drug discovery and development.
The Strategic Importance of the 1,7-Naphthyridine Core in Drug Discovery
The 1,7-naphthyridine motif is a key pharmacophore in a multitude of biologically active compounds. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases, including Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor (FGFR).[1] This has led to their investigation in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. The unique arrangement of nitrogen atoms in the 1,7-naphthyridine core allows for specific hydrogen bonding interactions with biological targets, contributing to the high potency and selectivity of these compounds.
Classical Approaches to the 1,7-Naphthyridine Core
Traditional methods for the synthesis of quinolines and their aza-analogs have been successfully adapted for the construction of the 1,7-naphthyridine skeleton. The Friedländer annulation and the Skraup-Doebner-von Miller synthesis are two of the most established and versatile of these classical routes.
The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis
The Friedländer synthesis is a powerful and widely utilized method for the construction of the 1,7-naphthyridine core. This reaction involves the condensation of an ortho-aminopyridine aldehyde or ketone with a compound containing an activated methylene group.[2] The choice of a 4-aminopyridine-3-carbaldehyde or a 3-aminopyridine-4-ketone derivative as the starting material is crucial for directing the cyclization to form the 1,7-naphthyridine isomer.
The reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and substrate scope. Base-catalyzed reactions typically proceed via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration.
Generalized Mechanism of the Base-Catalyzed Friedländer Annulation
Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted 1,7-Naphthyridine [3]
This protocol describes the synthesis of 2,4-disubstituted 1,7-naphthyridines from 3-amino-4-acetylpyridine.
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-amino-4-acetylpyridine (1.0 equivalent) and a ketone (1.1 equivalents) in a minimal amount of a high-boiling solvent such as diphenyl ether.
-
Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
| Starting Material (Ketone) | Product | Yield (%) |
| Acetophenone | 2-Phenyl-4-methyl-1,7-naphthyridine | 82 |
| 3-Amino-4-acetylpyridine | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97 |
Table 1: Examples of 2,4-disubstituted 1,7-naphthyridines synthesized via the Friedländer annulation.[3]
The Skraup-Doebner-von Miller Synthesis: A Classical Route with Modern Variations
The Skraup-Doebner-von Miller reaction is another classical method for the synthesis of quinolines that can be adapted for 1,7-naphthyridines. The reaction typically involves the treatment of an aminopyridine with α,β-unsaturated aldehydes or ketones, or with glycerol which generates acrolein in situ, under strong acidic conditions with an oxidizing agent.[4]
The regioselectivity of the cyclization is a critical consideration. For the synthesis of 1,7-naphthyridines, a 3-aminopyridine is the typical starting material. While cyclization can potentially occur at either the C2 or C4 position, electronic and steric factors often favor the formation of the 1,5-naphthyridine isomer. However, by blocking the more reactive C2 position or by using specific reaction conditions, the cyclization can be directed towards the C4 position to yield the desired 1,7-naphthyridine.
Experimental Protocol: Modified Skraup Synthesis of 1,7-Naphthyridine [5]
This protocol outlines a modified Skraup synthesis using 4-aminopyridine and glycerol.
-
Reagent Preparation: Prepare a "sulfo-mix" by carefully and slowly adding nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine, glycerol, and water.
-
Reaction Execution: Slowly add the prepared "sulfo-mix" to the reaction mixture with vigorous stirring and external cooling to control the exothermic reaction. Once the addition is complete, heat the mixture to 150°C and maintain this temperature for 5 hours.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution. The crude product can be extracted with an organic solvent like chloroform, and the organic layer is then washed, dried, and concentrated. The final product is purified by distillation or recrystallization.
Modern Synthetic Strategies: Expanding the Chemical Space
While classical methods remain valuable, modern synthetic chemistry has introduced a range of powerful new tools for the construction of the 1,7-naphthyridine core. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider diversity of substituted derivatives.
Transition-Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex heterocyclic systems. In the context of 1,7-naphthyridine synthesis, these reactions are often employed in the final ring-closing step. A common strategy involves the intramolecular cyclization of a suitably functionalized pyridine precursor.
Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful method for forming cyclic structures.[6] For the synthesis of 1,7-naphthyridines, this would typically involve a pyridine substrate bearing both a vinyl or styryl group and a halide or triflate at appropriate positions to facilitate a palladium-catalyzed intramolecular cyclization. An efficient method for the synthesis of pyrazolo[4,3-f][4][7]naphthyridines via an intramolecular Heck reaction has been reported, demonstrating the feasibility of this approach for constructing the fused 1,7-naphthyridine system.[7]
Conceptual Workflow for Intramolecular Heck Cyclization
Caption: Conceptual workflow for the synthesis of 1,7-naphthyridines via an intramolecular Heck reaction.
Multicomponent Reactions: A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate libraries of diverse compounds. While specific examples for the direct synthesis of the 1,7-naphthyridine core via MCRs are less common than for other isomers, the general principles of MCRs can be applied to the design of novel synthetic routes.
Conclusion and Future Perspectives
The synthesis of the 1,7-naphthyridine core has evolved from classical, often harsh, methodologies to more sophisticated and versatile modern techniques. The Friedländer annulation and Skraup-Doebner-von Miller synthesis remain important tools in the chemist's arsenal, while transition-metal-catalyzed reactions and the potential of multicomponent strategies offer exciting avenues for the rapid generation of novel 1,7-naphthyridine derivatives. As the demand for new therapeutic agents continues to grow, the development of even more efficient, selective, and environmentally benign methods for the construction of this privileged scaffold will undoubtedly remain a key focus of research in synthetic and medicinal chemistry.
References
- P. A. Lowe. Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds. Comprehensive Organic Chemistry II, 1996, 581-627.
- M. Shiri, M. A. Zolfigol, H. G. Kruger, Z. Tanbakouchian. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 2011, 102, 139-227.
- W. Czuba. Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 1991, 27 (7), 681-707.
- BenchChem Technical Support Team. The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. BenchChem, 2025.
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Synlett, 2006, 2006 (8), 1283-1294.
- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024.
-
Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][4][7]naphthyridines. RSC Advances, 2015, 5, 83634-83643.
- S. E. Denmark, S. Venkatraman. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 2006, 71 (4), 1668-1676.
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 2014, 3 (4), 1-12.
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 2021, 26 (22), 6895.
- Method for synthesizing 1,7-naphthyridine derivative.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2021, 26 (11), 3252.
- 1,6-Naphthyridin-2(1H)
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 2021, 6 (42), 28017-28026.
- Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry, 1958, 23 (8), 1223-1225.
- Product Class 8: Naphthyridines. Science of Synthesis, 2004, 15, 953-1026.
-
The Intramolecular Heck Reaction. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
protocol for Suzuki coupling with 5-Bromo-1,7-naphthyridin-8-amine
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,7-naphthyridin-8-amine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, a transformation that has profoundly impacted pharmaceutical development and materials science.[2][3]
Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. The 1,7-naphthyridine core, for instance, is a privileged structure found in numerous biologically active agents. The targeted functionalization of this scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties. This compound is a particularly valuable synthetic intermediate.[4][5] Its structure presents two key strategic points for chemical modification: the bromine atom at the C5 position, which is primed for cross-coupling reactions, and the amino group at C8, which can serve as a key pharmacophoric element or a handle for subsequent derivatization.[4][5]
This document provides a detailed protocol and technical insights for the successful execution of the Suzuki-Miyaura coupling with this compound. It is designed to guide researchers through the process, from understanding the underlying mechanism to practical execution and troubleshooting.
Reaction Principle and Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: For this step to proceed, the organoboron species (e.g., a boronic acid) must be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex rearrange to a cis orientation and are subsequently eliminated to form the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Causality Behind Mechanistic Choices
The presence of the free amine in the substrate introduces a potential challenge. Amines can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of ligand, base, and solvent is critical to prevent catalyst deactivation and promote the desired coupling. While amine protection is a possible strategy, developing a robust protocol with the unprotected substrate is more efficient.[1][9] Modern catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are highly effective for coupling substrates with coordinating groups like amines.[1][10]
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >97% | CymitQuimica, etc. | Ensure purity, as impurities can affect the reaction.[4] |
| Arylboronic Acid | >98% | Sigma-Aldrich, TCI | Use 1.2–1.5 equivalents relative to the bromo-naphthyridine. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥99% | Strem, Acros | Tetrakis(triphenylphosphine)palladium(0) is a common choice, but other catalysts may be more effective (see optimization table). |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Use 2.0–3.0 equivalents. Cesium carbonate is often effective for challenging substrates.[1] |
| Solvent System (e.g., 1,4-Dioxane/Water) | Anhydrous/Deionized | J.T.Baker | A 4:1 or 5:1 mixture is common. Solvents must be thoroughly degassed before use to prevent catalyst oxidation.[9] |
| Inert Gas (Argon or Nitrogen) | High Purity | Airgas | Essential for maintaining an oxygen-free atmosphere. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic layer during workup. |
| Ethyl Acetate & Hexanes | HPLC Grade | EMD Millipore | For extraction and column chromatography. |
| Silica Gel | 230–400 mesh | Sorbent Technologies | For purification of the crude product. |
Step-by-Step Methodology
-
Reaction Setup and Inert Atmosphere:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
-
Solvent and Catalyst Addition:
-
Prepare the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) and degas it by bubbling argon through it for 20-30 minutes or by using a freeze-pump-thaw technique.
-
Add the degassed solvent to the flask via syringe.[11]
-
Under a positive flow of argon, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4–16 hours.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 5-aryl-1,7-naphthyridin-8-amine.
-
Data Presentation: Reaction Parameter Optimization
The success of the Suzuki coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The following table provides representative conditions that can be used as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent (v/v) | Temp (°C) | Hypothetical Yield (%) | Rationale |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65% | A standard, widely used condition that serves as a good baseline. |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 85% | Buchwald ligands like SPhos are excellent for coupling heteroaromatic amines due to their bulk and electron-donating nature. |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF/H₂O (10:1) | 80 | 92% | A more reactive catalyst system. Cs₂CO₃ is a stronger base, often improving yields with challenging substrates.[1] |
| 4 | CataCXium A (3) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 95% | Palladacycle pre-catalysts like CataCXium A have shown high efficacy for coupling unprotected anilines.[1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure the reaction setup is strictly anaerobic.3. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvents. |
| Protodebromination | The bromine atom is replaced by a hydrogen atom. This can be caused by trace water or a specific catalyst system. | 1. Use anhydrous solvents and reagents.2. Screen alternative palladium catalysts and ligands. |
| Homocoupling of Boronic Acid | Formation of an Ar'-Ar' byproduct. Often caused by the presence of oxygen or using a Pd(II) pre-catalyst that is not efficiently reduced to Pd(0).[6] | 1. Rigorously degas all solvents and the reaction mixture.2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. |
| Complex Product Mixture | Side reactions or decomposition of starting materials/product under the reaction conditions. | 1. Lower the reaction temperature or shorten the reaction time.2. Screen a different catalyst system that may offer higher selectivity. |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process, from initial setup to the final, purified compound.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CAS 67967-17-3: this compound [cymitquimica.com]
- 5. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 5-Bromo-1,7-naphthyridin-8-amine as a Versatile Scaffold for Kinase Inhibitor Development
Introduction: The Strategic Value of the 1,7-Naphthyridine Core in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and inflammatory diseases. The relentless pursuit of potent and selective kinase inhibitors has driven medicinal chemists to explore a diverse chemical space. Within this landscape, nitrogen-containing heterocyclic scaffolds are preeminent, prized for their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
The 1,7-naphthyridine ring system has emerged as a particularly valuable scaffold.[1] Its inherent physicochemical properties and structural rigidity provide a robust platform for the precise geometric presentation of pharmacophoric elements. This application note focuses on a key building block, 5-Bromo-1,7-naphthyridin-8-amine , and its strategic application in the synthesis of novel kinase inhibitors. The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity via modern cross-coupling reactions, while the C8 amino group provides a crucial anchor for engaging with the kinase hinge region. We will provide a detailed, field-proven protocol for the synthesis of a representative kinase inhibitor targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer, and discuss methodologies for its biological evaluation.[2][3]
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is rooted in its distinct chemical features.
| Property | Value | Source |
| IUPAC Name | This compound | BenchChem |
| Molecular Formula | C₈H₆BrN₃ | BenchChem |
| Molecular Weight | 224.06 g/mol | BenchChem |
| CAS Number | 67967-17-3 | CymitQuimica[4] |
| Physical Form | Solid | BenchChem |
Causality Behind Experimental Choices:
-
The Bromine Handle (C5): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups. This modularity is the cornerstone of structure-activity relationship (SAR) studies, enabling the rapid optimization of inhibitor potency and selectivity by exploring the "selectivity pocket" of the kinase.
-
The Hinge-Binding Amine (C8): The amino group at the C8 position is strategically positioned to act as a hydrogen bond donor, mimicking the adenine portion of ATP. This interaction with the backbone amide residues of the kinase hinge region is a critical anchoring point for many Type I and Type II kinase inhibitors, ensuring high-affinity binding.
-
The Naphthyridine Core: The bicyclic, planar nature of the 1,7-naphthyridine core provides a rigid scaffold, which minimizes the entropic penalty upon binding to the target. The nitrogen atom at position 1 can act as a hydrogen bond acceptor, further enhancing binding affinity and modulating solubility.
PART 1: Synthesis of a PIP4K2A Inhibitor
This section details a representative synthetic protocol adapted from established methodologies for preparing 1,7-naphthyridine-based kinase inhibitors. The target molecule is a conceptual analog based on the potent PIP4K2A inhibitors BAY-091 and BAY-297.[1][2] The workflow leverages a palladium-catalyzed Suzuki cross-coupling reaction, a robust and widely used method for C-C bond formation.
Caption: Synthetic workflow for a 1,7-naphthyridine inhibitor.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 5-(4-ethoxyphenyl)-1,7-naphthyridin-8-amine.
Materials:
-
This compound (1.0 eq)
-
4-Ethoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Self-Validating System): To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq). The use of a pre-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst and competing side reactions like debromination.
-
Inerting: Evacuate and backfill the flask with argon three times. This ensures an oxygen-free environment, which is essential for the stability of the Pd(0) active catalytic species.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.05 eq). Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask. Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is another self-validating step to minimize oxidative degradation of the catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored by a validated method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6] The characteristic isotopic pattern of the bromine atom in the starting material should be absent in the product's mass spectrum.
PART 2: Biological Evaluation
The synthesized compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescent-based method for measuring kinase activity and is suitable for high-throughput screening.[7][8]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol 2.1: PIP4K2A ADP-Glo™ Kinase Assay
Objective: To determine the IC₅₀ value of the synthesized inhibitor against PIP4K2A.
Materials:
-
Recombinant human PIP4K2A enzyme
-
Substrate: Phosphatidylinositol-5-phosphate (PI(5)P)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound, serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (DMSO only) and negative (no enzyme) controls.
-
Kinase/Substrate Addition: Prepare a solution of PIP4K2A enzyme and its substrate PI(5)P in kinase buffer. Add this mixture to the wells containing the compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for PIP4K2A to ensure competitive binding can be accurately measured. Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step is crucial for reducing background signal from unconsumed ATP.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the 1,7-naphthyridine scaffold allows for the exploration of SAR. The data below, inspired by the work of Wortmann et al. on PIP4K2A inhibitors, illustrates how changes at the C5 position can impact potency.[9]
Table 2: Representative SAR Data for 1,7-Naphthyridine Analogs
| Compound ID | C5-Substituent (R) | PIP4K2A IC₅₀ (nM) [Assay: ADP-Glo] |
| Analog 1 | 4-Ethoxyphenyl | 2.9 |
| Analog 2 | 3-Fluoro-4-methoxyphenyl | 5.1 |
| Analog 3 | Phenyl | 14.0 |
| Analog 4 | 4-Chlorophenyl | 25.0 |
| Analog 5 | Thiophen-2-yl | 85.0 |
| BAY-297 | (Complex substituted biphenyl) | 1.8 |
Expertise & Experience Insights: The data suggests a preference for electron-rich, hydrophobic substituents at the C5 position, which likely occupy a specific hydrophobic subpocket within the ATP-binding site of PIP4K2A. The high potency of BAY-297 indicates that more complex substituents extending into this pocket can significantly enhance binding affinity.[2] The drop in potency with a simple phenyl or thiophenyl group highlights the importance of specific interactions, such as the ethoxy group, for optimal potency.
Alternative Kinase Targets: c-Met
The 1,7-naphthyridine scaffold is not limited to PIP4K2A. Derivatives have also shown potent activity against other kinases, such as the receptor tyrosine kinase c-Met, a high-value target in oncology.[1] Evaluation against a panel of kinases is a critical step in drug discovery to determine selectivity and potential off-target effects. For c-Met, a Homogeneous Time Resolved Fluorescence (HTRF®) assay is a common and robust method.[4][10]
Caption: Simplified c-Met signaling pathway and point of inhibition.
Conclusion
This compound is a high-value, strategic building block for the discovery of novel kinase inhibitors. Its pre-installed hinge-binding motif and versatile synthetic handle at the C5 position enable the rapid generation and optimization of potent and selective leads against various kinase targets. The protocols and insights provided herein offer a validated framework for researchers to leverage this scaffold in their drug discovery programs, accelerating the development of next-generation targeted therapies.
References
-
Wortmann, L., Brauer, N., Holton, S.J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. [Link]
-
Sun, H., Zhuo, L., Dong, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH Website. [Link]
-
RCSB PDB. 6YM5: Crystal structure of BAY-091 with PIP4K2A. RCSB Protein Data Bank. [Link]
-
Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. [Link]
-
Bîcu, E., & Jones, G. L. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 137. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts Website. [Link]
-
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07382J [pubs.rsc.org]
- 10. revvity.com [revvity.com]
Application Notes and Protocols for the Synthesis of 5-Substituted-1,7-Naphthyridin-8-Amine Derivatives
Introduction: The Chemical Significance and Therapeutic Potential of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities allow for specific interactions with biological targets, leading to a wide range of pharmacological activities.[1][2] Derivatives of the broader naphthyridine family have shown promise as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The functionalization of the 1,7-naphthyridine ring, particularly at the 5-position, offers a strategic avenue for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides a detailed guide for the synthesis of 5-substituted-1,7-naphthyridin-8-amine derivatives, a class of compounds with significant potential in drug discovery.
Synthetic Strategy Overview: A Modular Approach to 5-Substituted Derivatives
The synthesis of 5-substituted-1,7-naphthyridin-8-amine derivatives is centered around a key intermediate, 5-bromo-1,7-naphthyridin-8-amine . This intermediate allows for the introduction of a diverse range of substituents at the 5-position through modern cross-coupling reactions. The overall synthetic approach can be visualized as a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of this compound from the parent 1,7-naphthyridine.
-
Diversification at the 5-Position: Utilization of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This modular strategy provides a robust and flexible platform for generating a library of novel 1,7-naphthyridine derivatives for further investigation.
Figure 1: A high-level overview of the synthetic workflow.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 1,7-naphthyridine. The first step involves the regioselective amination of the 1,7-naphthyridine ring at the 8-position via the Chichibabin reaction.[4] The subsequent step is the electrophilic bromination of the resulting 1,7-naphthyridin-8-amine. The strongly activating amino group directs the bromination to the ortho and para positions. Given the electronic nature of the 1,7-naphthyridine ring system, the 5-position is a plausible site for electrophilic attack.[4]
Protocol 1.1: Synthesis of 1,7-Naphthyridin-8-amine (Chichibabin Amination)
This protocol is a generalized procedure and may require optimization.
Materials:
-
1,7-Naphthyridine
-
Sodium amide (NaNH₂)
-
Anhydrous N,N-dimethylaniline
-
Ammonium chloride (NH₄Cl) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium amide (2.0 eq.) in anhydrous N,N-dimethylaniline, add 1,7-naphthyridine (1.0 eq.).
-
Heat the reaction mixture to 140-150 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,7-naphthyridin-8-amine.
Protocol 1.2: Synthesis of this compound (Electrophilic Bromination)
This protocol is a generalized procedure and may require optimization.
Materials:
-
1,7-Naphthyridin-8-amine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,7-naphthyridin-8-amine (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Part 2: Diversification via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the key intermediate is a versatile handle for introducing a wide array of functional groups using palladium-catalyzed cross-coupling reactions.[4]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is instrumental in synthesizing 5-aryl-1,7-naphthyridin-8-amine derivatives.[6][7][8][9][10]
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol. The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.[9][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DME | 85 | 78 |
Yields are hypothetical and based on typical outcomes for similar reactions.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is ideal for synthesizing 5-(amino-substituted)-1,7-naphthyridin-8-amine derivatives from the 5-bromo intermediate and a primary or secondary amine.[3][4][13][14][15]
Figure 3: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
This is a representative protocol. The choice of catalyst, ligand, base, and solvent is crucial and should be optimized for each specific amine.[16][17]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.)
-
Ligand (e.g., Xantphos, 0.08 eq.)
-
Base (e.g., Cs₂CO₃, 1.5 eq.)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube or a sealed reaction vial, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (6) | NaOt-Bu | Toluene | 100 | 88 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 82 |
| 3 | Benzylamine | RuPhos-Pd-G3 (4) | - | LHMDS | THF | 90 | 90 |
Yields are hypothetical and based on typical outcomes for similar reactions.
Conclusion and Future Outlook
The synthetic strategies outlined in this application note provide a robust and versatile platform for the synthesis of a diverse library of 5-substituted-1,7-naphthyridin-8-amine derivatives. The use of palladium-catalyzed cross-coupling reactions on a key bromo-intermediate allows for the systematic exploration of the chemical space around the 1,7-naphthyridine scaffold. These protocols are intended to serve as a starting point for researchers in medicinal chemistry and drug discovery, enabling the generation of novel compounds for biological evaluation and the development of new therapeutic agents. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
-
Future Medicinal Chemistry. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.
- Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
-
ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]
- (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
- (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
- Mohammed, S., & Khalid, M. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- (n.d.). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
- (2023).
- (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for N-functionalization of 5-Bromo-1,7-naphthyridin-8-amine
An Application Guide to the N-Functionalization of 5-Bromo-1,7-naphthyridin-8-amine via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds explored in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an attractive pharmacophore for targeting a wide range of biological receptors.[3][4] The specific isomer, this compound, represents a particularly versatile synthetic intermediate.[5] This molecule is strategically equipped with two distinct and orthogonally reactive functional handles: an exocyclic primary amine at the C8 position and a bromine atom at the C5 position.
The C8-amine group is a nucleophilic site, amenable to traditional N-alkylation or N-acylation reactions. More significantly, it can act as the nucleophilic partner in modern cross-coupling reactions. The C5-bromo group is an electrophilic site, primed for transition-metal-catalyzed reactions such as Suzuki, Heck, and, most relevant to this guide, Buchwald-Hartwig amination.[1] This dual functionality allows for the sequential and controlled introduction of diverse molecular fragments, enabling the rapid generation of complex chemical libraries for drug discovery programs.
This application note provides a detailed experimental protocol for the N-functionalization of the C8-amino group on the this compound scaffold, focusing on the robust and widely applicable Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.
Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[6][7] The reaction facilitates the coupling of an amine with an aryl halide or triflate, a transformation that is otherwise challenging to achieve under mild conditions. The efficacy of this reaction hinges on a palladium catalyst, which navigates a well-defined catalytic cycle.
Causality Behind Component Selection:
-
Palladium Precursor: A source of Pd(0) is required to initiate the cycle. While Pd(0) complexes like Pd₂(dba)₃ can be used, air-stable Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂) are often preferred for their ease of handling.[8][9] These are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., Xantphos, tBuBrettPhos) are essential.[10][11] Their role is twofold: they stabilize the palladium center and, more importantly, their steric bulk promotes the final, product-forming reductive elimination step, which is often the rate-limiting step of the cycle.[7]
-
Base: A base is required to deprotonate the amine, forming the active nucleophile (an amide) that coordinates to the palladium center. The choice of base is critical for balancing reactivity with functional group tolerance. While strong bases like sodium tert-butoxide are highly effective, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient for aryl bromides and offer compatibility with a broader range of sensitive functional groups.[7][9]
-
Solvent: Anhydrous, aprotic, and relatively non-polar solvents like toluene or dioxane are typically used. They effectively dissolve the reagents and are stable at the elevated temperatures often required for the reaction.[12]
Experimental Application & Protocols
The following section details a generalized yet robust protocol for the N-arylation of this compound with a generic aryl bromide.
Materials & Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Starting material. |
| Aryl Bromide (Ar-Br) | >98% | Commercial | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Palladium precursor. Handle in a fume hood. |
| Xantphos | >98% | Commercial | Ligand. Air-stable but best handled under inert gas. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Commercial | Base. Must be anhydrous; dry in an oven if necessary. |
| Toluene | Anhydrous | Solvent System | Reaction solvent. Must be de-gassed prior to use. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | Lab-prepared | N/A | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
-
Column chromatography setup
Experimental Workflow Overview
Detailed Step-by-Step Protocol
Reaction Stoichiometry:
| Component | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 224.05 | 1.0 | 224 mg (1.0 mmol) |
| Aryl Bromide | Varies | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 224.50 | 0.05 (5 mol%) | 11.2 mg (0.05 mmol) |
| Xantphos | 578.68 | 0.075 (7.5 mol%) | 43.4 mg (0.075 mmol) |
| Cs₂CO₃ | 325.82 | 2.0 | 652 mg (2.0 mmol) |
| Anhydrous Toluene | 92.14 | - | 5-10 mL (approx. 0.1-0.2 M) |
Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.075 eq).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the starting naphthyridine and the appearance of a new, typically less polar, UV-active spot indicates product formation. The reaction is generally complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the pure product.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield the N-arylated product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][13]
Self-Validation and Troubleshooting
A robust protocol anticipates potential issues. The following table provides guidance on common problems and their solutions.
| Observation | Possible Cause | Suggested Solution |
| No reaction / Low conversion | 1. Inactive catalyst (oxygen contamination).2. Wet solvent or base.3. Insufficient temperature. | 1. Ensure the reaction setup is rigorously purged with inert gas.2. Use freshly opened anhydrous solvent and oven-dried base.3. Confirm oil bath temperature. |
| Formation of de-brominated starting material | Proto-debromination side reaction. | Ensure the system is free of trace acid/water. Using a slightly stronger, non-nucleophilic base like K₃PO₄ can sometimes mitigate this. |
| Dark black solution with Pd mirror | Catalyst decomposition (Pd(0) precipitation). | This often indicates the reaction is complete or has failed. If conversion is low, ligand degradation may be the cause. Ensure high-purity reagents. |
| Streaking on TLC plate | Product or starting material is highly polar or basic, interacting strongly with silica. | Add 1% triethylamine (Et₃N) to the TLC mobile phase to neutralize acidic sites on the silica gel and improve spot shape. |
Conclusion
The this compound scaffold is a powerful building block for medicinal chemistry. The Palladium-catalyzed Buchwald-Hartwig amination protocol detailed herein provides a reliable and versatile method for its N-functionalization at the C8-amino position. By carefully controlling the reaction parameters—particularly the exclusion of oxygen and moisture—and understanding the role of each component, researchers can efficiently synthesize a diverse array of N-aryl-1,7-naphthyridin-8-amines. This opens the door to systematic structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.
References
-
Alonso, D., Nicasio, M. C., & Pérez, P. J. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(8), 2235. [Link]
-
Whittaker, A. M., et al. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 18(9), 1151–1170. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 63(23), 8626–8628. [Link]
-
Wills, M. C. (2022). Synthesis and Application of Bioactive N-Functionalized Aziridines. Accounts of Chemical Research, 55(15), 2095-2111. [Link]
-
Sharma, P., & Kumar, A. (2021). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 19(34), 7334-7358. [Link]
-
Fadda, A. A., et al. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61, 350-358. [Link]
-
Kinzel, T., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Angewandte Chemie International Edition, 49(31), 5405-5409. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2021). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Catalysis Science & Technology, 11(1), 35-56. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 386-417. [Link]
-
Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(13), 1165-1189. [Link]
-
ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Request PDF. Retrieved from [Link]
-
Nasrollahzadeh, M., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(35), 21398-21419. [Link]
-
Lakshman, M. K., et al. (2007). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1736. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 386-417. [Link]
-
ResearchGate. (n.d.). Fused naphthyridines with biological applications. Retrieved from [Link]
-
Kormos, A., & Csenkei, G. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 27(19), 6594. [Link]
-
Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 60(5), 262-266. [Link]
-
ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
Wang, H., et al. (2018). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 54(76), 10706-10709. [Link]
-
ResearchGate. (2022). Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Retrieved from [Link]
-
Wegner, H. A., et al. (2024). On-surface synthesis - Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Nanoscale, 16(38), 19561-19567. [Link]
-
MDPI. (2023). Antimicrobial Activity of Naphthyridine Derivatives. International Journal of Molecular Sciences, 24(24), 17462. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1998). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Issue 19. [Link]
-
Journal of Materials Chemistry B. (2021). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelle. Issue 29. [Link]
-
DSpace@MIT. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
PubMed. (2007). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Retrieved from [Link]
-
NCBI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
Sources
- 1. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 67967-17-3: this compound [cymitquimica.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 12. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Investigating 5-Bromo-1,7-naphthyridin-8-amine as a Potential Kinase Inhibitor in HER2+ Breast Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Unmet Need in HER2+ Breast Cancer and the Rationale for Novel Small Molecule Inhibitors
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 20% of all breast cancers, is characterized by the amplification of the ERBB2 gene and subsequent overexpression of the HER2 protein.[1] This leads to aggressive tumor growth and was historically associated with a poor prognosis.[2] The advent of HER2-targeted therapies, such as the monoclonal antibody trastuzumab and small molecule tyrosine kinase inhibitors (TKIs), has significantly improved patient outcomes.[3] However, acquired resistance to existing therapies remains a major clinical challenge, necessitating the discovery of novel therapeutic agents.[4][5]
Small molecule TKIs like lapatinib, afatinib, and tucatinib offer a distinct advantage by targeting the intracellular kinase domain of HER2, thereby inhibiting its downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[6][7][8][9] Unlike monoclonal antibodies, small molecules can also cross the blood-brain barrier, an important consideration as the brain is a common site of metastasis in HER2+ breast cancer.[10]
The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[11] The strategic introduction of a bromine atom can enhance a molecule's binding affinity and metabolic stability.[12] 5-Bromo-1,7-naphthyridin-8-amine is a heterocyclic compound with these features, making it an intriguing candidate for investigation as a novel kinase inhibitor.[13] This application note outlines a comprehensive research framework to evaluate the potential of this compound as a therapeutic agent in HER2+ breast cancer.
Postulated Mechanism of Action
Based on the structural features of this compound and the known mechanisms of other HER2-targeted TKIs, we hypothesize that this compound acts as an ATP-competitive inhibitor of the HER2 kinase domain. By occupying the ATP-binding pocket, it would prevent the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades.
HER2 Signaling Pathway and Potential Point of Inhibition
Caption: Hypothesized mechanism of this compound targeting the HER2 kinase domain.
Experimental Workflow for Evaluation
A tiered approach is recommended to systematically evaluate the potential of this compound.
Caption: A stepwise experimental workflow for evaluating a novel HER2 inhibitor.
Detailed Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
HER2+ breast cancer cell lines (e.g., SK-BR-3, BT-474)
-
HER2- breast cancer cell line (e.g., MCF-7) for selectivity assessment
-
Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be <0.1%. Add the diluted compound to the wells and incubate for 72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Lapatinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | SK-BR-3 (HER2+) | 0.5 |
| This compound | BT-474 (HER2+) | 0.8 |
| This compound | MCF-7 (HER2-) | > 50 |
| Lapatinib (Control) | SK-BR-3 (HER2+) | 0.2 |
| Lapatinib (Control) | BT-474 (HER2+) | 0.3 |
| Lapatinib (Control) | MCF-7 (HER2-) | > 20 |
Protocol 2: Western Blot Analysis of HER2 Signaling Pathway
This protocol is designed to assess the inhibitory effect of the compound on the phosphorylation of HER2 and its key downstream effectors, AKT and ERK.
Materials:
-
SK-BR-3 cells
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed SK-BR-3 cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Expected Outcome: A dose-dependent decrease in the phosphorylation of HER2, AKT, and ERK in cells treated with this compound would support the hypothesized mechanism of action.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential inhibitor of HER2 in breast cancer research. Positive results from these in vitro studies would warrant further investigation, including more detailed kinase profiling for selectivity, cell cycle and apoptosis assays, and ultimately, in vivo efficacy studies using xenograft models. This systematic approach will help to elucidate the therapeutic potential of this novel compound and its derivatives in the ongoing effort to overcome resistance in HER2+ breast cancer.
References
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
PMC. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Available from: [Link]
-
PubMed Central. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors. Available from: [Link]
-
PubMed Central. Afatinib alone and in combination with vinorelbine or paclitaxel, in patients with HER2-positive breast cancer who failed or progressed on prior trastuzumab and/or lapatinib (LUX-Breast 2). Available from: [Link]
-
PubMed Central. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Available from: [Link]
-
PubMed Central. FDA Approval Summary: Tucatinib with trastuzumab for advanced unresectable or metastatic, chemotherapy refractory, HER2 positive RAS wild type colorectal cancer. Available from: [Link]
-
PMC. Efficacy of afatinib in a HER2 amplification-positive endometrioid adenocarcinoma patient– a case report. Available from: [Link]
-
PMC. Cancer stem cells and HER2 positive breast cancer: The story so far. Available from: [Link]
-
ResearchGate. Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... Available from: [Link]
-
BreastCancer.org. What Are Anti-HER2 Therapies?. Available from: [Link]
-
MDPI. HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. Available from: [Link]
-
OncLive. FDA Approves Tucatinib for HER2+ Breast Cancer. Available from: [Link]
-
BreastCancer.org. Lapatinib (Tykerb): What to Expect, Side Effects, and More. Available from: [Link]
-
ASCO Publications. Afatinib in patients with metastatic HER2-mutant lung cancers: An international multicenter study. Available from: [Link]
-
Translational Breast Cancer Research. The counterattack of anti-HER2 small molecule compounds has started. Available from: [Link]
-
AACR Journals. Abstract P6-17-11: The small molecule inhibitor of HER2, tucatinib, has potent and highly selective activity in preclinical modes of HER2-driven cancer. Available from: [Link]
-
Dana-Farber Cancer Institute. Addition of CDK 4/6 inhibitor benefits patients with HR+, HER2+ metastatic breast cancer, new study shows. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Lapatinib Ditosylate Hydrate?. Available from: [Link]
-
AACR Journals. Molecular Analysis of HER2 Signaling in Human Breast Cancer by Functional Protein Pathway Activation Mapping. Available from: [Link]
-
MDPI. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. Available from: [Link]
-
Translational Lung Cancer Research. The efficacy of afatinib in patients with HER2 mutant non-small cell lung cancer: a meta-analysis. Available from: [Link]
-
Wikipedia. Tucatinib. Available from: [Link]
-
ResearchGate. Role of HER2 signaling pathway in breast cancer: Biology, detection and therapeutical implications. Available from: [Link]
-
PubMed Central. Lapatinib for Advanced or Metastatic Breast Cancer. Available from: [Link]
-
ResearchGate. Tucatinib: First Approval. Available from: [Link]
-
ACCP. FDA Approves TUKYSA for HER2-Positive Breast Cancer. Available from: [Link]
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
PubMed. Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib alone and in combination with vinorelbine or paclitaxel, in patients with HER2-positive breast cancer who failed or progressed on prior trastuzumab and/or lapatinib (LUX-Breast 2): an open-label, multicenter, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. The counterattack of anti-HER2 small molecule compounds has started - Yamashita - Translational Breast Cancer Research [tbcr.amegroups.org]
- 11. Synthesis and pharmacological activities of 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 13. CAS 67967-17-3: this compound [cymitquimica.com]
Application Notes and Protocols: 5-Bromo-1,7-naphthyridin-8-amine as a Scaffold for Metallo-β-Lactamase Inhibitor Synthesis
Introduction: The Imperative for Novel Metallo-β-Lactamase Inhibitors and the Promise of the 1,7-Naphthyridine Scaffold
The escalating threat of antibiotic resistance, particularly from Gram-negative bacteria, presents a formidable challenge to global health. A key driver of this resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] Unlike serine-β-lactamases, for which several effective inhibitors are clinically available, there is a notable absence of approved drugs targeting MBLs.[3] This critical gap in our antimicrobial arsenal necessitates the urgent development of novel MBL inhibitors.
The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[4] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an attractive starting point for the design of enzyme inhibitors. The strategic functionalization of this scaffold is paramount to achieving potent and selective inhibition of MBLs.
This document provides detailed application notes and a proposed synthetic protocol for the utilization of 5-Bromo-1,7-naphthyridin-8-amine as a versatile starting material for the synthesis of a novel class of potential MBL inhibitors. The bromine atom at the 5-position serves as a versatile handle for introducing zinc-binding pharmacophores via modern cross-coupling reactions, while the amino group at the 8-position offers a site for further modification to optimize target engagement and pharmacokinetic properties.
Strategic Rationale: Designing a 1,7-Naphthyridine-Based MBL Inhibitor
The catalytic mechanism of MBLs relies on one or two zinc ions in the active site to facilitate the hydrolysis of the β-lactam ring.[1] A primary strategy in MBL inhibitor design is, therefore, the incorporation of a functional group that can effectively chelate these zinc ions, thereby inactivating the enzyme. Common zinc-binding groups include thiols, carboxylic acids, and hydroxamic acids.
Herein, we propose a synthetic strategy to introduce a carboxylic acid moiety at the 5-position of the 1,7-naphthyridine scaffold, a functionality known to interact with the zinc ions in the MBL active site. The 8-amino group will be acylated to explore the structure-activity relationship (SAR) in this region of the molecule.
Proposed Synthetic Workflow
The proposed synthesis is a multi-step process that leverages the reactivity of the bromo and amino groups of the starting material. The overall workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for a 1,7-naphthyridine-based MBL inhibitor.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for naphthyridine derivatives and related heterocyclic systems. Researchers should adapt and optimize these procedures as necessary for their specific target molecules.
Step 1: Protection of the 8-Amino Group
Rationale: The 8-amino group is nucleophilic and can interfere with the subsequent palladium-catalyzed cross-coupling reaction. Therefore, it is prudent to protect it with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Protocol: Synthesis of tert-butyl (5-bromo-1,7-naphthyridin-8-yl)carbamate
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (Et3N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in DCM (2 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected compound.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Di-tert-butyl dicarbonate (Boc2O) | 1.2 |
| Triethylamine (Et3N) | 1.5 |
| Dichloromethane (DCM) | - |
Step 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[5][6] In this step, the bromine atom at the 5-position is replaced with an aryl or heteroaryl group containing a protected carboxylic acid (e.g., a methyl or ethyl ester). This sets the stage for the final deprotection to reveal the zinc-binding carboxylate.
Protocol: Synthesis of tert-butyl (5-(4-(methoxycarbonyl)phenyl)-1,7-naphthyridin-8-yl)carbamate
-
In a Schlenk flask, combine tert-butyl (5-bromo-1,7-naphthyridin-8-yl)carbamate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL/mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
| Reagent | Molar Eq. |
| Boc-protected starting material | 1.0 |
| Boronic acid pinacol ester | 1.2 |
| Pd(PPh3)4 | 0.05 |
| K2CO3 | 2.0 |
Step 3: Deprotection of the 8-Amino Group
Rationale: Removal of the Boc protecting group is necessary to allow for subsequent modification of the 8-amino group. This is typically achieved under acidic conditions.
Protocol: Synthesis of methyl 4-(8-amino-1,7-naphthyridin-5-yl)benzoate
-
Dissolve the Boc-protected compound from Step 2 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the deprotected amine, which can often be used in the next step without further purification.
Step 4: Acylation of the 8-Amino Group
Rationale: Acylation of the 8-amino group allows for the introduction of various substituents to probe the structure-activity relationship. This can be achieved by reacting the amine with an acyl chloride or by using a carboxylic acid in the presence of a peptide coupling agent.
Protocol: Synthesis of methyl 4-(8-acetamido-1,7-naphthyridin-5-yl)benzoate
-
Dissolve the amine from Step 3 in a suitable solvent like DCM or N,N-dimethylformamide (DMF).
-
Add a base such as triethylamine or diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Step 5: Hydrolysis of the Ester to the Final Carboxylic Acid
Rationale: The final step is the hydrolysis of the ester to the corresponding carboxylic acid, which is the intended zinc-binding pharmacophore. This is typically achieved under basic conditions.
Protocol: Synthesis of 4-(8-acetamido-1,7-naphthyridin-5-yl)benzoic acid
-
Dissolve the ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH, 3-5 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the final product.
Self-Validating System and Causality in Experimental Choices
The proposed synthetic route is designed to be self-validating at each step. The progress of each reaction can be monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and high-performance liquid chromatography (HPLC).
The choice of a Boc protecting group is based on its stability under the basic conditions of the Suzuki-Miyaura coupling and its facile removal under acidic conditions that are orthogonal to the subsequent acylation and final hydrolysis steps. The selection of a palladium catalyst and base for the Suzuki-Miyaura reaction may require optimization depending on the specific boronic ester used, but the conditions provided are a robust starting point for many aryl-aryl couplings.[5][7]
Conclusion and Future Directions
The use of this compound as a starting material provides a flexible and efficient entry point to a novel class of potential metallo-β-lactamase inhibitors. The synthetic protocols outlined in this document offer a clear and logical pathway to compounds bearing a key zinc-binding carboxylic acid moiety and allow for diversification at the 8-amino position to explore structure-activity relationships.
Further work should focus on the synthesis of a library of analogs with different substituents at the 8-position and variations in the linker and placement of the carboxylic acid. The synthesized compounds should be evaluated for their inhibitory activity against a panel of clinically relevant MBLs (e.g., NDM-1, VIM-2, and IMP-1) and for their ability to restore the activity of carbapenem antibiotics against MBL-producing bacteria.
References
- Antimicrobial Activity of Naphthyridine Deriv
- Antimicrobial Activity of Naphthyridine Deriv
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Unknown Source.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. (2021-12-03)
- Current time inform
- Metallo-β-Lactamase Inhibitors Inspired on Snapshots
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Unknown Source.
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. NIH. (2023-06-22)
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Unknown Source. (2024-12-21)
- Synthetic Strategies, Reactivity and Applic
- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxyl
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Unknown Source.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017-01-27)
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. NIH. (2023-06-22)
Sources
- 1. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism [mdpi.com]
- 2. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,7-naphthyridin-8-amine
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it an attractive scaffold for targeting a wide range of biological entities.[1] Derivatives of naphthyridines have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The functionalization of this core structure is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential.
5-Bromo-1,7-naphthyridin-8-amine serves as a versatile and highly valuable building block in this endeavor. The bromine atom at the C5-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the naphthyridine core.[1] Simultaneously, the amino group at the C8-position can be further functionalized or can influence the reactivity and biological activity of the resulting compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to this key intermediate.
PART 1: Foundational Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The following sections detail the application of several key cross-coupling reactions to this compound, providing both theoretical insights and practical, step-by-step protocols.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organohalide.[3][4][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it a highly attractive method for the arylation and heteroarylation of the 1,7-naphthyridine core.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-deficient N-heterocyclic halides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition step and stabilize the catalytic species.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[3][5] Inorganic bases like potassium carbonate or cesium carbonate are commonly used, often in the presence of water, which can accelerate the reaction.[5]
-
Solvent: Aprotic polar solvents such as dioxane, DMF, or toluene are typically used to ensure the solubility of all reaction components at the required temperature.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1,7-naphthyridin-8-amine.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | Good |
| 3 | 3-Pyridinylboronic acid | SPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 110 | Moderate to Good |
Note: Yields are qualitative and based on typical outcomes for similar substrates. Optimization is often necessary.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[6] This reaction is instrumental in synthesizing a wide range of arylamines, which are prevalent in pharmaceuticals. For this compound, this reaction allows for the introduction of a second amino group or other nitrogen-containing substituents at the C5-position.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as Xantphos or Josiphos-type ligands, are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 4 mol% Pd), Xantphos (0.048 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by flash column chromatography to yield 5-(morpholino)-1,7-naphthyridin-8-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[7][8][9] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[7][8][9]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide byproduct. It can often also serve as the solvent.[7][9]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under an inert atmosphere.[7]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain 5-(phenylethynyl)-1,7-naphthyridin-8-amine.
General Catalytic Cycle of Sonogashira Coupling
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
PART 2: Troubleshooting and Optimization
Cross-coupling reactions on nitrogen-containing heterocycles can sometimes be challenging due to potential catalyst inhibition by the nitrogen lone pairs. Here are some common issues and potential solutions:
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | Catalyst deactivation/inhibition by the N-heterocycle. | - Increase catalyst loading. - Use bulkier, more electron-rich ligands (e.g., Buchwald ligands) to sterically shield the palladium center.[4] - Employ pre-formed palladium precatalysts.[4] |
| Insufficiently active catalyst system. | - Screen different palladium sources (Pd(0) vs. Pd(II) precursors) and ligands. | |
| Poor solubility of reagents. | - Use a co-solvent system or a more polar solvent like DMF or NMP. | |
| Protodebromination (loss of Br) | Presence of a proton source. | - Ensure all reagents and solvents are anhydrous.[4] - Use a stronger base or a different base/solvent combination. |
| Slow oxidative addition relative to debromination. | - Use a more active catalyst system to accelerate the desired coupling. | |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen (especially for Sonogashira). | - Thoroughly degas all solvents and ensure a robust inert atmosphere.[7] |
| Inappropriate base or temperature. | - Optimize the base and reaction temperature. |
Conclusion
This compound is a highly valuable building block for the synthesis of novel and diverse libraries of compounds for drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for the functionalization of the C5-position. Careful consideration of the catalyst system, base, and solvent, along with systematic optimization, will enable researchers to efficiently generate a wide array of derivatives for further investigation.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Google Patents. (n.d.). EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022, February 2). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1,7-naphthyridin-8-amine
<-very_verbose>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-1,7-naphthyridin-8-amine
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 1,7-naphthyridine isomer has garnered significant interest for its therapeutic potential, including its role as a kinase inhibitor for conditions like rheumatoid arthritis. The targeted introduction of a bromine atom at the 5-position and an amine group at the 8-position of the 1,7-naphthyridine core yields this compound, a key building block in the synthesis of more complex pharmaceutical agents.[2][3]
The bromine substituent serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[2] This allows for the introduction of diverse functionalities at the C-5 position, enabling the exploration of a broad chemical space for drug discovery. The amino group at the C-8 position can be readily acylated, alkylated, or utilized in other coupling reactions to further modify the molecule's properties.[2] This strategic functionalization makes this compound a valuable intermediate for the development of novel therapeutics.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a scalable and efficient synthetic route. We will delve into the mechanistic rationale behind the chosen methodology, provide detailed experimental protocols, and discuss critical process parameters for successful scale-up.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached via two primary retrosynthetic pathways starting from the parent 1,7-naphthyridine:
-
Pathway A: Introduction of the amino group followed by bromination.
-
Pathway B: Bromination followed by amination.
Historical work by Paudler and Kress laid the foundation for understanding electrophilic and nucleophilic substitutions on 1,X-naphthyridines.[2] Their research demonstrated that the bromination of 1,7-naphthyridine yields 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine.[2] They also described the Chichibabin amination of 1,7-naphthyridine, which selectively introduces an amino group at the 8-position to yield 8-amino-1,7-naphthyridine.[2]
For large-scale synthesis, achieving high regioselectivity is paramount to minimize purification challenges and maximize yield. A multi-step approach is often employed, involving the initial synthesis of a substituted 1,7-naphthyridine precursor that directs the bromine to the desired C-5 position.[2] Subsequent introduction of the amino group at the C-8 position can then be accomplished.[2]
This guide will focus on a robust and scalable synthetic strategy that prioritizes regioselectivity and overall efficiency.
Detailed Synthetic Protocol
The following protocol outlines a well-established, multi-step synthesis of this compound, suitable for large-scale production.
Overall Synthesis Workflow
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-1,7-naphthyridin-8-ol
This step involves the construction of the 1,7-naphthyridine core with the bromine atom at the 5-position and a hydroxyl group at the 8-position, which will be subsequently converted to the amine. A common strategy is the Friedländer annulation or a similar condensation reaction.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-Amino-6-bromopyridine | 19798-81-3 | C5H5BrN2 | ≥98% | Commercially Available |
| Diethyl malonate | 105-53-3 | C7H12O4 | ≥99% | Commercially Available |
| Polyphosphoric acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | - | Commercially Available |
| N-Bromosuccinimide (NBS) | 128-08-5 | C4H4BrNO2 | ≥98% | Commercially Available |
| Acetic acid | 64-19-7 | C2H4O2 | Glacial | Commercially Available |
Experimental Protocol:
-
Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-amino-6-bromopyridine and diethyl malonate.
-
Condensation: Slowly add polyphosphoric acid to the reaction mixture with vigorous stirring. The addition should be controlled to maintain the temperature below 80 °C.
-
Cyclization: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to approximately 60 °C and carefully quench by pouring it onto crushed ice with stirring.
-
Isolation of Intermediate: The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the intermediate 8-hydroxy-1,7-naphthyridine.
-
Bromination: Suspend the dried intermediate in glacial acetic acid. Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Completion and Isolation: Stir the mixture at room temperature for 12-16 hours. The product, 5-Bromo-1,7-naphthyridin-8-ol, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold acetic acid, followed by water, and dry under vacuum.
Causality and Insights:
-
Polyphosphoric acid (PPA): PPA serves as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent cyclization to form the naphthyridine ring system.
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for introducing the bromine atom at the C-5 position. The electron-donating hydroxyl group at C-8 directs the electrophilic substitution to the C-5 position.
Step 2: Amination to this compound
This final step involves the conversion of the hydroxyl group at the 8-position to an amino group via a nucleophilic aromatic substitution reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 5-Bromo-1,7-naphthyridin-8-ol | 67967-14-0 | C8H5BrN2O | ≥97% | From Step 1 |
| Phosphorus oxychloride (POCl3) | 10025-87-3 | Cl3OP | ≥99% | Commercially Available |
| Ammonia (in a suitable solvent, e.g., isopropanol) | 7664-41-7 | NH3 | - | Commercially Available |
| Dioxane | 123-91-1 | C4H8O2 | Anhydrous | Commercially Available |
Experimental Protocol:
-
Chlorination: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 5-Bromo-1,7-naphthyridin-8-ol in phosphorus oxychloride (POCl3).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC or HPLC.
-
Removal of Excess POCl3: After the reaction is complete, cool the mixture and carefully remove the excess POCl3 under reduced pressure.
-
Work-up: Cautiously quench the residue with ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 8-chloro-5-bromo-1,7-naphthyridine.
-
Isolation of Chloro-intermediate: Collect the solid by filtration, wash thoroughly with water, and dry.
-
Amination: In a high-pressure reactor, dissolve the crude 8-chloro-5-bromo-1,7-naphthyridine in a suitable solvent such as dioxane or isopropanol.
-
Reaction with Ammonia: Add a solution of ammonia in the chosen solvent. Seal the reactor and heat to 120-150 °C for 12-24 hours. The internal pressure will increase, so ensure the reactor is rated for the conditions.
-
Final Product Isolation: After cooling the reactor to room temperature, vent the excess ammonia. The solvent is removed under reduced pressure, and the residue is treated with water. The solid product, this compound, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality and Insights:
-
Phosphorus oxychloride (POCl3): POCl3 is a standard reagent used to convert hydroxyl groups on heterocyclic rings to chloro groups, which are good leaving groups for subsequent nucleophilic substitution.
-
High-Pressure Amination: The amination of the 8-chloro intermediate requires elevated temperatures and pressures to proceed at a reasonable rate due to the deactivating effect of the bromine atom and the pyridine nitrogen on the nucleophilic aromatic substitution reaction.
Process Validation and Quality Control
To ensure the synthesis of high-quality this compound, rigorous in-process controls and final product characterization are essential.
| Parameter | Analytical Method | Specification |
| In-Process Control | ||
| Reaction Completion (Step 1 & 2) | TLC, HPLC | Starting material < 1% |
| Final Product Characterization | ||
| Appearance | Visual | White to off-white solid[5] |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure |
| Purity | HPLC | ≥98% |
| Melting Point | Melting Point Apparatus | 333-335 °C[5] |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits |
Safety and Handling
Hazard Identification and Mitigation:
-
Polyphosphoric acid (PPA): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step is highly exothermic and should be performed with caution.
-
Phosphorus oxychloride (POCl3): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
High-Pressure Reactions: The amination step involves high pressure and temperature. Use a properly maintained and certified high-pressure reactor. Ensure appropriate safety protocols are in place.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
For handling POCl3, a face shield and respiratory protection may be necessary.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: Neutralize acidic or basic spills with appropriate materials. Absorb spills with an inert material and dispose of as hazardous waste.
References
-
MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]
- Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
-
PMC. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2015). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
Sources
Application Notes and Protocols for the Development of Novel Chemotypes from 5-Bromo-1,7-naphthyridin-8-amine
Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique electronic and steric profile, enabling it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes.[1][2] Derivatives of the broader naphthyridine family have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4]
This guide focuses on a particularly versatile starting material for drug discovery campaigns: 5-Bromo-1,7-naphthyridin-8-amine . This molecule is strategically functionalized with two key handles for chemical diversification: an amino group at the 8-position and a bromine atom at the 5-position.[5][6] The bromine atom is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon- and heteroatom-based substituents.[5] Concurrently, the amino group offers a readily modifiable site for acylation, alkylation, and other transformations.[3] This dual functionality empowers researchers to rapidly generate extensive libraries of novel compounds, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead candidates.
The strategic introduction of a halogen, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and selectivity.[5] This document provides a detailed framework for leveraging this compound as a foundational building block for the synthesis of novel chemotypes, complete with detailed protocols, mechanistic insights, and data presentation templates.
Synthesis of the Core Scaffold: this compound
The targeted synthesis of this compound can be approached through a multi-step sequence, often culminating in a Friedländer annulation to construct the naphthyridine core.[1] While several routes are plausible, a common strategy involves the initial synthesis of a substituted aminopyridine, followed by cyclization and subsequent functionalization. Foundational work by Paudler and Kress in 1967 demonstrated that 1,7-naphthyridine can be directly brominated to yield 5-bromo-1,7-naphthyridine and aminated at the 8-position via a Chichibabin reaction.[5] A modern approach would likely involve a more controlled, multi-step synthesis to ensure regioselectivity.
Protocol 1: Synthesis of this compound via Friedländer Annulation
This protocol is a representative example based on established Friedländer synthesis methodologies for naphthyridines.[1][7]
Step 1: Synthesis of 2-amino-6-bromopyridine-3-carbaldehyde
-
This intermediate can be prepared from commercially available 2-amino-6-bromopyridine through a Vilsmeier-Haack or similar formylation reaction. The specific conditions would require optimization but typically involve the use of a formylating agent like phosphoryl chloride and dimethylformamide.
Step 2: Friedländer Annulation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-bromopyridine-3-carbaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add a compound containing an activated methylene group, such as diethyl malonate (1.1 eq), and a catalytic amount of a base (e.g., piperidine or potassium hydroxide).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary but is typically in the range of 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product, an ethyl 5-bromo-8-hydroxy-1,7-naphthyridine-6-carboxylate derivative, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Decarboxylation
-
The ester from the previous step is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., refluxing with aqueous NaOH).
-
The resulting carboxylic acid is then decarboxylated by heating in a high-boiling point solvent (e.g., diphenyl ether) to yield 5-bromo-1,7-naphthyridin-8-ol.
Step 4: Amination
-
The 8-hydroxy group is first converted to a better leaving group, such as a chloro or tosyl group. For example, heating with phosphoryl chloride can yield 5-bromo-8-chloro-1,7-naphthyridine.
-
The 8-chloro derivative is then subjected to nucleophilic aromatic substitution with an ammonia source (e.g., heating with ammonia in a sealed tube or using a protected ammonia equivalent followed by deprotection) to afford the final product, This compound .
Diversification Strategies: Harnessing the Dual Functionality
The true utility of this compound lies in its capacity for orthogonal functionalization. The bromine atom at the C5 position and the amino group at the C8 position can be selectively modified to generate a diverse array of novel chemotypes.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The electron-deficient nature of the naphthyridine ring system makes the C5-Br bond susceptible to oxidative addition to a Pd(0) catalyst, initiating a variety of cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reaction vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O). Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
B. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that can be a valuable pharmacophore or a handle for further transformations (e.g., click chemistry).
Mechanistic Rationale: This reaction involves a dual catalytic system of palladium and copper. The palladium cycle is similar to the Suzuki coupling. The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq) in a suitable solvent like anhydrous THF or DMF.
-
Addition of Reagents: Add copper(I) iodide (CuI, 0.06 eq) and the terminal alkyne (1.2-1.5 eq).
-
Base and Degassing: Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases. Degas the mixture thoroughly.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.
Functionalization of the C8-Amino Group
The primary amine at the C8 position is a versatile nucleophile, readily undergoing reactions to form amides, sulfonamides, and other derivatives.
Protocol 4: Amide Formation via Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.
-
Base Addition: Add a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.5-2.0 eq).
-
Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry, and concentrate. Purify by recrystallization or column chromatography.
Case Study: Development of PDE4D Inhibitors
A study by Giembycz et al. highlights the utility of the 1,7-naphthyridine scaffold in developing potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), a target for inflammatory diseases like asthma.[2] While not starting from the exact 5-bromo-8-amino derivative, their work demonstrates the successful application of palladium-catalyzed cross-coupling reactions to build diversity on the 1,7-naphthyridine core.
The table below presents hypothetical data inspired by this study, illustrating how a library of compounds could be generated from this compound and evaluated for PDE4D inhibitory activity.
| Compound ID | R Group at C5 (from Suzuki Coupling) | PDE4D IC₅₀ (nM) | Selectivity vs. PDE4B |
| BNP-001 | Phenyl | 85 | 10x |
| BNP-002 | 3-Nitrophenyl | 1.5 | 150x |
| BNP-003 | 4-Methoxyphenyl | 50 | 25x |
| BNP-004 | 2-Thienyl | 25 | 40x |
| BNP-005 | 3-Pyridyl | 10 | 80x |
Table 1: Hypothetical data for a library of 5-aryl-1,7-naphthyridin-8-amines synthesized via Suzuki coupling, showing the impact of the C5 substituent on PDE4D inhibition.
Conclusion
This compound is a high-value starting material for the development of novel chemotypes in drug discovery. Its dual functional handles allow for a wide range of synthetic transformations, enabling the rapid generation of diverse compound libraries. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provides an efficient means to explore the chemical space around the privileged 1,7-naphthyridine scaffold. The protocols and strategies outlined in this guide offer a robust starting point for researchers and scientists to unlock the potential of this versatile building block in their quest for new therapeutic agents.
References
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. (2024). Retrieved from [Link]
- Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting M
-
Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. (2015). Retrieved from [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. (2021). Retrieved from [Link]
- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
-
Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. (2021). Retrieved from [Link]
-
Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights. Dalton Transactions. Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. (2020). Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. (2016). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 6. CAS 67967-17-3: this compound [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1,7-naphthyridin-8-amine
Navigating the Complexities of Regioselective Bromination of 1,7-Naphthyridine: A Technical Support Guide
Welcome to the technical support center for the regioselective bromination of 1,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this unique heterocyclic scaffold. The inherent electronic properties of the 1,7-naphthyridine ring system present a fascinating yet intricate puzzle for achieving site-selective functionalization. This resource provides in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the bromination of 1,7-naphthyridine.
Q1: Why is the direct bromination of 1,7-naphthyridine often unselective?
The direct bromination of 1,7-naphthyridine is challenging due to the electronic nature of the bicyclic system. The two nitrogen atoms in the 1,7-naphthyridine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution. However, the positions α and γ to the nitrogen atoms are the most deactivated, while the β positions are comparatively more electron-rich and thus more susceptible to electrophilic attack. This can lead to a mixture of brominated products. Early work by Paudler and Kress demonstrated that direct bromination of 1,7-naphthyridine can yield both 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine[1][2]. The reaction conditions, such as the solvent and the nature of the brominating agent, can significantly influence the product distribution.
Q2: What are the major and minor products typically observed in the direct bromination of 1,7-naphthyridine?
In the direct bromination of 1,7-naphthyridine, the major product is often the 5-bromo-1,7-naphthyridine. However, the formation of 3,5-dibromo-1,7-naphthyridine as a significant byproduct is common, especially with an excess of the brominating agent[2]. The 3-bromo-1,7-naphthyridine is also a possible, though typically minor, product. The relative yields of these isomers are highly dependent on the reaction conditions.
Q3: How do the nitrogen atoms in the 1,7-naphthyridine ring influence the regioselectivity of bromination?
The two nitrogen atoms in the 1,7-naphthyridine ring act as strong deactivating groups through their inductive effect. They withdraw electron density from the aromatic system, making it less reactive towards electrophiles. The positions α (2, 4, 6, and 8) and γ (5) to the nitrogen atoms are the most electron-deficient. The positions β (3) to the nitrogen atoms are less deactivated. This electronic distribution would suggest that the 3-position is a likely site for electrophilic attack. However, the observed preference for bromination at the 5-position suggests that other factors, such as the stability of the intermediate sigma complex, also play a crucial role.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the regioselective bromination of 1,7-naphthyridine.
Problem 1: Low Yield of the Desired Monobrominated Product
Possible Causes:
-
Over-bromination: The formation of di- or polybrominated species can significantly reduce the yield of the desired monobrominated product.
-
Decomposition of starting material: The harsh reaction conditions sometimes required for the bromination of deactivated systems can lead to the degradation of the 1,7-naphthyridine starting material.
-
Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted starting material.
Solutions:
-
Control the stoichiometry of the brominating agent: Use a stoichiometric amount or a slight excess of the brominating agent to minimize over-bromination.
-
Optimize reaction temperature and time: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Choose a milder brominating agent: Consider using a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can offer better control over the reaction.
Problem 2: Formation of a Mixture of Isomers
Possible Causes:
-
Lack of regiocontrol in direct bromination: As discussed earlier, the direct bromination of 1,7-naphthyridine is inherently prone to producing a mixture of isomers.
-
Reaction conditions favoring multiple pathways: Certain solvents or temperatures may promote the formation of different isomers.
Solutions:
-
Employ a directing group strategy: To achieve high regioselectivity, it is often necessary to introduce a directing group onto the 1,7-naphthyridine ring. For example, an amino group at the 8-position can direct bromination to the 5-position.
-
Use a pre-functionalized substrate: An alternative approach is to start with a 1,7-naphthyridine derivative that is already functionalized at the desired position for bromination.
-
Optimize reaction conditions: Systematically screen different solvents, temperatures, and brominating agents to identify conditions that favor the formation of the desired isomer.
Problem 3: Difficulty in Separating the Brominated Isomers
Possible Causes:
-
Similar polarity of the isomers: The different bromo-1,7-naphthyridine isomers often have very similar polarities, making their separation by column chromatography challenging.
Solutions:
-
High-performance liquid chromatography (HPLC): Preparative HPLC can be an effective method for separating closely related isomers.
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have different solubilities in a particular solvent system.
-
Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers to facilitate its separation.
Experimental Protocols
Here are some representative experimental protocols for the bromination of 1,7-naphthyridine.
Protocol 1: Direct Bromination of 1,7-Naphthyridine
Reaction:
A representative direct bromination reaction of 1,7-naphthyridine.
Procedure:
-
To a solution of 1,7-naphthyridine (1.0 g, 7.68 mmol) in nitrobenzene (20 mL), add 48% hydrobromic acid (1.0 mL).
-
Add a solution of bromine (1.35 g, 8.45 mmol) in nitrobenzene (5 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite (2.0 g) in water (100 mL).
-
Make the aqueous layer basic with concentrated ammonium hydroxide.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford a mixture of 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine.
Note: The ratio of the products will depend on the exact reaction conditions.
Protocol 2: Regioselective Bromination of 8-Amino-1,7-naphthyridine
Reaction:
Regioselective bromination directed by an amino group.
Procedure:
-
To a solution of 8-amino-1,7-naphthyridine (1.0 g, 6.90 mmol) in acetonitrile (30 mL), add N-bromosuccinimide (1.23 g, 6.90 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (50 mL) to the residue and make the solution basic with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 5-bromo-8-amino-1,7-naphthyridine.
Data Summary
The following table summarizes the expected outcomes of different bromination strategies for 1,7-naphthyridine.
| Starting Material | Brominating Agent | Major Product(s) | Typical Challenges |
| 1,7-Naphthyridine | Br2/HBr | 5-Bromo-1,7-naphthyridine, 3,5-Dibromo-1,7-naphthyridine | Poor regioselectivity, over-bromination |
| 1,7-Naphthyridine | NBS | 5-Bromo-1,7-naphthyridine | Low reactivity, mixture of isomers |
| 8-Amino-1,7-naphthyridine | NBS | 5-Bromo-8-amino-1,7-naphthyridine | Potential for N-bromination |
| 1,7-Naphthyridine-N-oxide | Br2/H2SO4 | 3-Bromo-1,7-naphthyridine-N-oxide | Requires N-oxide formation and subsequent deoxygenation |
Mechanistic Insights
The regioselectivity of the bromination of 1,7-naphthyridine can be understood by considering the stability of the Wheland intermediate (sigma complex) formed upon electrophilic attack.
Simplified representation of sigma complex formation.
Attack at the 5-position leads to a sigma complex where the positive charge can be delocalized over both rings without placing a positive charge on a nitrogen atom in a destabilizing manner. In contrast, attack at the 3-position can lead to resonance structures where the positive charge is adjacent to the electron-withdrawing nitrogen atom, which is less favorable.
References
- Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. IX. Electrophilic and nucleophilic substitution of 1,7-naphthyridine. The Journal of Organic Chemistry, 32(8), 2616–2619.
- van der Plas, H. C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. Heterocycles, 19(2), 331-357.
- Guan, A., et al. (2012). Synthesis and biological evaluation of novel 1,7-naphthyridine derivatives as potent and selective inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters, 22(1), 264-267.
-
American Chemical Society. (n.d.). Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Bromo-1,7-naphthyridin-8-amine
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Bromo-1,7-naphthyridin-8-amine from a reaction mixture. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to streamline your experimental workflow and enhance the purity of your final compound.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of therapeutic agents. The introduction of the bromine atom and the amino group onto the 1,7-naphthyridine scaffold provides strategic handles for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions.[1][2] However, achieving high purity of this compound can be challenging due to the potential for co-eluting impurities and side products from the synthesis. This guide is designed to address these challenges directly, providing a logical framework for troubleshooting and optimizing your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering causative explanations and actionable solutions.
Question 1: My purified product is a persistent off-white or yellowish solid, not the expected color. What are the likely impurities and how can I remove them?
Answer: A persistent off-white or yellowish color often indicates the presence of colored impurities. These can arise from several sources:
-
Starting Materials and Reagents: Incomplete reaction or residual starting materials, such as 1,7-naphthyridine or brominating agents, can impart color.
-
Over-brominated Byproducts: The synthesis of this compound can sometimes lead to the formation of di-brominated species like 3,5-dibromo-1,7-naphthyridine, which can be colored.[1]
-
Oxidation Products: Heterocyclic amines can be susceptible to air oxidation, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Recrystallization with Activated Charcoal: A highly effective method for removing colored impurities is recrystallization from a suitable solvent with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed by hot filtration. A patent for a similar bromo-heterocyclic compound suggests refluxing with activated charcoal in toluene for 30 minutes to an hour.
-
Solvent Selection for Recrystallization: The choice of solvent is critical. For bromo-aromatic compounds, solvents like toluene, ethanol, or a mixture of ethyl acetate and hexane have proven effective.[3] Conduct small-scale solubility tests to identify a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature.
-
Column Chromatography: If recrystallization is insufficient, column chromatography is the next logical step. A silica gel stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexane can effectively separate the desired product from more polar or less polar impurities. A gradient of 20% to 80% ethyl acetate in hexane has been used for purifying similar naphthyridine derivatives.
Question 2: I'm seeing multiple spots on my TLC plate after purification. How can I identify these impurities and improve the separation?
Answer: Multiple spots on a TLC plate indicate the presence of several compounds. Identifying these is key to refining your purification strategy.
-
Likely Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 1,7-naphthyridine, 5-bromo-1,7-naphthyridine, or 8-amino-1,7-naphthyridine.[1]
-
Side Products: As mentioned, 3,5-dibromo-1,7-naphthyridine is a potential byproduct of the bromination step.[1]
-
Solvent Adducts: Depending on the solvents used in the reaction and workup, it's possible to form adducts with your product.
-
Troubleshooting and Optimization:
-
Co-spotting on TLC: Spot your purified sample alongside the starting materials on the same TLC plate to see if any of the impurity spots match.
-
Optimize TLC Mobile Phase: Experiment with different solvent systems for your TLC to achieve better separation between the spots. This will also inform your choice of mobile phase for column chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your mobile phase can sometimes improve the resolution of amine-containing compounds on silica gel.
-
Column Chromatography Gradient Modification: If you are using column chromatography, a shallower gradient during elution can improve the separation of closely eluting compounds.
-
pH Adjustment During Workup: Some impurities, particularly acidic or basic ones, can be removed with an aqueous wash at an appropriate pH during the initial workup. For instance, unreacted acidic starting materials could be removed with a dilute sodium bicarbonate wash.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound. These should be considered as starting points and may require optimization based on the specific impurity profile of your reaction mixture.
Protocol 1: Recrystallization
This protocol is designed to remove colored impurities and improve the overall purity of the compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, Ethanol, or Ethyl Acetate/Hexane mixture)
-
Activated Charcoal
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization: Once dissolved, remove the flask from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of your compound).
-
Hot Filtration: Reheat the solution to boiling for a few minutes. Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh size is a good starting point)
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexane)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A gradient from 0% to 50% ethyl acetate in hexane is a reasonable starting point.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes key parameters for the suggested purification methods. Note that these are starting points and may require optimization.
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | Not Applicable | Silica Gel (100-200 mesh) |
| Mobile Phase/Solvent | Toluene, Ethanol, or Ethyl Acetate/Hexane | Gradient of Ethyl Acetate in Hexane (e.g., 0-50%) |
| Common Impurities Removed | Colored impurities, some soluble byproducts | Starting materials, over-brominated products, other byproducts with different polarities |
| Typical Purity Achieved | >98% (can be highly effective if impurities have different solubility profiles) | >99% (highly effective for a range of impurities) |
Visualizations
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification problems.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take when handling this compound and the solvents used for its purification?
A1: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents mentioned (toluene, ethanol, ethyl acetate, hexane, dichloromethane) are flammable and/or toxic, so avoid inhalation and skin contact. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical.
Q2: How can I confirm the purity and identity of my final product?
A2: The purity of your this compound should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The identity and structural integrity of the compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]
Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do?
A3: Some amine-containing compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try neutralizing the silica gel by pre-treating it with a dilute solution of a non-polar base like triethylamine in your eluent. Alternatively, you could use a different stationary phase, such as alumina (basic or neutral), for your chromatography.
Q4: Can I use a different purification method, like preparative HPLC?
A4: Yes, preparative HPLC can be a very effective method for obtaining highly pure material, especially for smaller quantities or when other methods fail to provide adequate separation. However, it is generally more expensive and time-consuming than recrystallization or flash column chromatography for larger-scale purifications.
References
- Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. IX. Electrophilic and nucleophilic substitution of the 1,X-naphthyridines. The Journal of Organic Chemistry, 32(8), 2616–2619.
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
- Der Pharma Chemica. (2014).
- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 19856-19871.
Sources
overcoming low reactivity in 5-Bromo-1,7-naphthyridin-8-amine coupling reactions
Welcome to the technical support center for researchers utilizing 5-Bromo-1,7-naphthyridin-8-amine in synthetic applications. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the inherent reactivity challenges of this substrate in palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the fundamental chemical principles governing success, enabling you to make informed, rational decisions in your experimental design.
The Challenge: Understanding the Substrate's Low Reactivity
This compound is a valuable building block, particularly in medicinal chemistry and materials science.[1][2] However, its structure presents a unique set of challenges in common C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.
The low reactivity stems from two primary electronic and structural features:
-
Electron-Deficient Ring System: The two nitrogen atoms in the naphthyridine core are strongly electron-withdrawing. This reduces the electron density of the aromatic system, making the C-Br bond less susceptible to the initial, crucial step of oxidative addition by the palladium(0) catalyst.
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the ring nitrogens, along with the exocyclic 8-amino group, can act as potent ligands. They can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or effectively "poison" the catalyst, preventing it from participating in the desired catalytic cycle.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura / Buchwald-Hartwig reaction is not working at all. Where do I start troubleshooting?
A1: When faced with a complete lack of product, the issue almost always lies with the catalytic system's inability to initiate the first step: oxidative addition. The default conditions that work for simpler aryl bromides will often fail here. The primary levers to pull are the ligand , base , and temperature .
Start with a systematic troubleshooting workflow. Do not change all variables at once. A logical approach is to first ensure your catalyst/ligand combination is appropriate for this challenging substrate before optimizing other parameters.
Q2: I see some product, but the yield is very low and I have significant starting material left. What does this indicate?
A2: Low conversion suggests a slow or inefficient catalyst turnover. This can be due to several factors:
-
Slow Oxidative Addition: The conditions are borderline effective. A more electron-rich, bulky ligand or higher temperature can accelerate this step.
-
Catalyst Decomposition: The catalyst may be initially active but decomposes over the reaction time. This is common at high temperatures. Using more robust pre-catalysts or ligands designed for stability (e.g., certain palladacycles) can mitigate this.
-
Product Inhibition: The coupled product itself can sometimes coordinate to the palladium center more strongly than the starting material, slowing down the catalytic cycle as the reaction progresses.
Q3: My main side product is the de-halogenated starting material (1,7-naphthyridin-8-amine). How can I prevent this?
A3: Reductive dehalogenation is a common side reaction, especially with electron-deficient heteroaryl halides. It often occurs when the transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig) step is slow compared to competing pathways like β-hydride elimination from solvent or other reagents. To minimize this:
-
Choice of Base: For Suzuki reactions, avoid bases like hydroxides if possible, as they can promote this pathway. Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often better.[5]
-
Solvent: Ensure you are using high-purity, anhydrous solvents. Water and other protic sources can be the source of the hydride.
-
Ligand: Bulky ligands that create a sterically hindered coordination sphere around the palladium can disfavor the side reactions and promote the desired reductive elimination step.
Troubleshooting Guide: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but success with this compound requires careful selection of reagents.[6]
Problem 1: Low yield due to poor catalyst performance.
-
Underlying Cause: Standard catalysts like Pd(PPh₃)₄ are often ineffective. The triphenylphosphine ligand is not electron-rich enough to promote oxidative addition into the deactivated C-Br bond, and the catalyst can be easily inhibited by the substrate's nitrogen atoms.
-
Solution: Employ modern, specialized ligands designed for challenging substrates. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands are essential.[6] These ligands stabilize the electron-rich Pd(0) state, facilitating the difficult oxidative addition step.
| Ligand Type | Examples | Key Characteristics |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. Excellent for electron-deficient heteroaryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, resistant to decomposition at high temperatures.[7] |
| Ferrocenylphosphines | dppf | Good general-purpose ligand, but may be less effective than Buchwald ligands for this specific substrate.[8] |
Problem 2: The boronic acid is decomposing, leading to homocoupling and low yield.
-
Underlying Cause: Boronic acids, especially heteroaryl boronic acids, can be unstable under the reaction conditions and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[9] This is exacerbated by strong aqueous bases and high temperatures.
-
Solution:
-
Use a Milder, Anhydrous Base: Switch from aqueous Na₂CO₃ or K₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃. Cesium carbonate is particularly effective as the cesium cation can have beneficial effects on the catalytic cycle.
-
Use Boronate Esters: Consider using the corresponding pinacol (BPin) or MIDA boronate ester instead of the boronic acid. These are generally more stable and less prone to protodeboronation.
-
Minimize Reaction Time: Once optimal conditions are found, do not run the reaction for an unnecessarily long time. Monitor by TLC or LCMS and quench once the starting material is consumed.
-
Troubleshooting Guide: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for aryl amine synthesis.[10] For our substrate, the primary amine at the C-8 position does not typically interfere, but catalyst inhibition remains the main hurdle.
Problem 1: No reaction with primary or secondary amines.
-
Underlying Cause: The combination of an electron-deficient aryl bromide and a potentially coordinating amine coupling partner is highly challenging. The base is critical here; its role is to deprotonate the amine, forming the amide that enters the catalytic cycle.[11][12] If the base is too weak or poorly soluble, this step will not occur efficiently.
-
Solution:
-
Employ a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the gold standard for difficult Buchwald-Hartwig couplings. Other strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu) are also highly effective.[13]
-
Use Appropriate Ligands: As with the Suzuki reaction, bulky, electron-rich ligands are required. BrettPhos and RuPhos are particularly well-suited for C-N couplings involving challenging heterocyclic partners.[4][14]
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or DME are standard. The choice can influence the solubility and reactivity of the base.
-
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Pd₂(dba)₃ or a G3/G4 Palladacycle Precatalyst | Pre-catalysts are often more air-stable and provide more consistent results. |
| Ligand | RuPhos or BrettPhos (1.5 - 2.0 mol eq. to Pd) | Specifically designed to accelerate reductive elimination in C-N coupling.[14] |
| Base | NaOtBu or LiHMDS (1.5 - 2.0 eq.) | Strong bases are required to deprotonate the coupling amine efficiently.[13] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents that perform well in a wide range of aminations. |
| Temperature | 100 - 120 °C | Necessary to overcome the high activation energy for these substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a starting point and may require optimization for your specific boronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 - 1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 - 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M with respect to the starting material).
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate in vacuo and purify the crude residue by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Caution: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 eq.) to an oven-dried reaction vial with a stir bar. Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene via syringe (to achieve a concentration of ~0.1 M).
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography.
References
-
Shaikh, A. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
Rojo, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]
-
MacDonald, M. J., & Sigman, M. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Darakshana & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Gaudreault, F., et al. (2009). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Matos, K., et al. (2010). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Barraja, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Johansson, M. J., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Ito, H., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Tunoori, A. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-1,7-naphthyridin-8-amine Suzuki Coupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-1,7-naphthyridin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of this specific transformation. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] However, the unique electronic and steric properties of N-heterocyclic substrates like this compound can present specific challenges.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the optimization of palladium catalyst loading for this reaction.
I. Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura coupling mechanism is crucial for effective troubleshooting. The reaction is catalyzed by a palladium complex and proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the specific substrates involved. For a substrate like this compound, the nitrogen atoms can coordinate to the palladium center, potentially influencing the catalytic activity.
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to optimizing catalyst loading for the Suzuki coupling of this compound.
Q1: What is a typical starting catalyst loading for this type of Suzuki coupling?
A1: For initial screening experiments with a new substrate like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6] This provides a reasonable balance between reaction efficiency and cost. It is often beneficial to start with a slightly higher loading to ensure the reaction proceeds and then optimize downwards.
Q2: I'm observing low to no conversion of my starting material. Should I simply increase the catalyst loading?
A2: While increasing the catalyst loading might seem like a straightforward solution, it's often not the most effective or economical approach. Before increasing the catalyst concentration, it is crucial to systematically evaluate other reaction parameters. Low conversion can be a symptom of several underlying issues:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligand are of high quality and handled under appropriate inert conditions if they are air-sensitive.
-
Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[7] For electron-rich N-heterocyclic substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[7][8][9]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[10][11] The base activates the boronic acid, making it more nucleophilic.[10] The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
Q3: What are the potential negative consequences of using an excessively high catalyst loading?
A3: Using a high catalyst loading can lead to several undesirable outcomes:
-
Increased Cost: Palladium catalysts and specialized ligands can be expensive, making high loadings impractical for large-scale synthesis.
-
Difficult Purification: Higher catalyst loadings can result in increased levels of palladium residues in the final product, which can be challenging and costly to remove, especially in pharmaceutical applications.
-
Side Reactions: Elevated catalyst concentrations can sometimes promote undesired side reactions, such as homocoupling of the boronic acid or dehalogenation of the starting material.[12]
Q4: How do I know if my catalyst is deactivating during the reaction?
A4: Catalyst deactivation can manifest as a reaction that starts well but then stalls before reaching completion. Potential causes of deactivation in the Suzuki coupling of nitrogen-containing heterocycles include:
-
Product Inhibition: The product, a substituted 1,7-naphthyridin-8-amine, can coordinate strongly to the palladium center, inhibiting further catalytic turnover.
-
Dimerization: In some cases, palladium intermediates can form inactive dimeric species.[5]
-
Oxidative Degradation: Exposure to oxygen can lead to the formation of inactive palladium oxides.[13]
Monitoring the reaction progress over time using techniques like TLC, LC-MS, or GC-MS can provide valuable insights into the reaction kinetics and help identify potential catalyst deactivation.[13][14]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered when optimizing catalyst loading for the Suzuki coupling of this compound.
Caption: A step-by-step workflow for troubleshooting and optimizing the Suzuki coupling reaction.
Problem 1: Low or No Product Formation
Causality: This is often the most common issue and can stem from a variety of factors beyond just catalyst loading. The primary suspects are an inactive catalyst system or suboptimal reaction conditions that fail to promote one of the key steps in the catalytic cycle.
Troubleshooting Protocol:
-
Verify Reagent Quality and Handling:
-
Palladium Source and Ligand: Use a fresh, reputable source of your palladium precatalyst and ligand. If they are air-sensitive, ensure they have been stored and handled under an inert atmosphere (e.g., in a glovebox).
-
Boronic Acid/Ester: Check the purity of your boronic acid or ester. Impurities can interfere with the reaction.
-
Solvent and Base: Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[12][13] Use a high-purity base.
-
-
Systematic Re-evaluation of Reaction Parameters:
-
Ligand Screening: The coordination of the 8-amino group and the nitrogen atoms in the naphthyridine ring to the palladium center can be a significant factor. A ligand that is sufficiently bulky and electron-donating is often necessary to facilitate the reductive elimination step and prevent catalyst inhibition.[7][8] Consider screening a panel of ligands.
-
| Ligand Class | Examples | Rationale |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | These ligands are known to be highly effective for challenging Suzuki couplings, including those involving heteroaromatic substrates.[9][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors and can form very stable complexes with palladium, often leading to highly active and robust catalysts.[7] |
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction rate and yield.[11] A stronger base may be required to facilitate the transmetalation of the electron-deficient heteroaryl boronic acid.
| Base | Solvent | Comments |
| K₂CO₃ | Dioxane/H₂O | A common starting point, but may not be optimal for this substrate. |
| K₃PO₄ | Toluene or 2-MeTHF | A stronger base that is often effective for challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane | A strong base that can be beneficial but is more expensive. |
Problem 2: Significant Formation of Side Products
Causality: The presence of significant side products, such as homocoupled boronic acid or dehalogenated starting material, often points to an imbalance in the rates of the elementary steps of the catalytic cycle or the presence of contaminants.
Troubleshooting Protocol:
-
Address Homocoupling of the Boronic Acid:
-
Thorough Degassing: This side reaction is often promoted by the presence of oxygen.[12] Ensure your reaction setup is scrupulously purged with an inert gas (e.g., argon or nitrogen) and that your solvents have been properly degassed.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its homocoupling by keeping its concentration low throughout the reaction.
-
-
Mitigate Dehalogenation:
-
Choice of Base and Solvent: Dehalogenation can be promoted by certain bases and solvents.[12] Screening different base/solvent combinations may identify conditions that disfavor this pathway.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of dehalogenation relative to the desired cross-coupling.
-
Problem 3: Reaction Stalls Before Completion
Causality: A reaction that initiates but fails to proceed to completion is a classic sign of catalyst deactivation or product inhibition.
Troubleshooting Protocol:
-
Investigate Product Inhibition:
-
Lower Catalyst Loading: Counterintuitively, a lower catalyst loading can sometimes mitigate product inhibition by reducing the concentration of inhibited palladium species.
-
Ligand Modification: A bulkier ligand may create a steric environment around the palladium center that disfavors strong binding of the product.
-
-
Address Potential Catalyst Deactivation:
-
Use of More Robust Catalysts: Consider using more stable precatalysts, such as palladacycles, which can be more resistant to decomposition.
-
Reaction Monitoring: Analyze aliquots of the reaction mixture at different time points to understand when the reaction stalls. This information can help diagnose the cause of deactivation.
-
IV. Experimental Protocol: Catalyst Loading Optimization Screen
This section provides a general experimental workflow for systematically optimizing the catalyst loading for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., SPhos, XPhos, IPr)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox, add the palladium precatalyst and ligand to a series of reaction vials.
-
Reagent Addition: To each vial, add this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block outside the glovebox. Stir the reactions for the designated time.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by LC-MS or GC-MS.
-
Workup and Analysis: Upon completion, perform an appropriate workup and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.[13]
Example Catalyst Loading Screen:
| Experiment | Pd Precatalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 2.0 | 4.0 | |
| 2 | 1.0 | 2.0 | |
| 3 | 0.5 | 1.0 | |
| 4 | 0.1 | 0.2 |
By systematically varying the catalyst loading and carefully analyzing the results, you can identify the optimal conditions for your specific Suzuki coupling reaction, leading to improved yields, higher purity, and a more cost-effective process.
V. References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 29(3), 578. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia. (2024, October 28). Suzuki reaction. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of organic chemistry, 77(17), 7538–7547. Retrieved from [Link]
-
ACS Publications. (2009). Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 13(4), 698-706. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(35), 13849-13859. Retrieved from [Link]
-
Organometallics. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 43(16), 2345-2352. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8146-8155. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (2007, February 15). One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Retrieved from [Link]
-
ResearchGate. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
ResearchGate. (2014). Amines as the ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]
-
ResearchGate. (2019). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1567. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(34), 6825-6848. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
RSC Publishing. (2021). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Chemical Communications, 57(78), 9951-9954. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems | MDPI [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vapourtec.com [vapourtec.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-1,7-naphthyridin-8-amine
Welcome to the technical support resource for the synthesis of 5-Bromo-1,7-naphthyridin-8-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve the problems.
Question 1: My final product is contaminated with a significant amount of a dibrominated impurity. How can I identify it and prevent its formation?
Answer:
The most probable dibrominated impurity is 3,5-dibromo-1,7-naphthyridine (if the amination step is incomplete) or 3,5-dibromo-1,7-naphthyridin-8-amine (if the amination proceeds on the dibrominated starting material). This side product typically arises during the electrophilic bromination of the 1,7-naphthyridine core.
Causality & Mechanism: The 1,7-naphthyridine ring system is susceptible to electrophilic aromatic substitution. The first bromination occurs at the C5 position. However, the introduction of a bromine atom is not sufficiently deactivating to prevent a second electrophilic attack, which preferentially occurs at the C3 position, leading to the 3,5-dibromo-1,7-naphthyridine side product.[1]
Identification: You can identify this impurity using mass spectrometry. It will appear as a cluster of peaks at M+78/80 relative to your desired monobrominated product, reflecting the isotopic signature of a second bromine atom.
Prevention & Resolution Protocol:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂).
-
Temperature Management: Perform the bromination at low temperatures (typically 0 °C to room temperature) to reduce the reaction rate and improve selectivity. High temperatures provide the activation energy needed for the second, less favorable bromination.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low instantaneous concentration, thus favoring the more reactive C5 position and minimizing over-bromination.
-
Purification: If the side product still forms, it can typically be separated from the desired 5-bromo-1,7-naphthyridine intermediate via column chromatography on silica gel, using a gradient elution system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
Question 2: I am observing a significant amount of debromination, resulting in 1,7-naphthyridin-8-amine as a side product. What causes this and how can it be mitigated?
Answer:
The loss of the bromine atom, a side reaction known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][3][4] It can also occur under certain reductive conditions.
Causality & Mechanism: In a Buchwald-Hartwig cycle, after oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can undergo undesired side reactions. Instead of reductive elimination to form the C-N bond, a source of hydride (e.g., from the amine, solvent, or base) can displace the bromine, and subsequent reductive elimination forms a C-H bond, cleaving the bromine from the ring.
Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Josiphos, BrettPhos, RuPhos) can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base Selection: Use a non-nucleophilic, sterically hindered base. While bases like NaOtBu or LHMDS are common, their degradation can sometimes provide a hydride source. Consider screening weaker bases like K₃PO₄ or Cs₂CO₃ if debromination is severe.
-
Atmosphere Integrity: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and ligands, leading to side reactions.
-
Solvent Purity: Use high-purity, anhydrous solvents. Protic impurities can contribute to the hydrodehalogenation pathway.
Table 1: Troubleshooting Hydrodehalogenation in Buchwald-Hartwig Amination
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Ligand | Standard DPPF or BINAP | Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) | Promotes faster C-N reductive elimination. |
| Base | NaH, NaOH (strong, potentially interfering) | K₃PO₄, Cs₂CO₃, LHMDS | Milder or non-coordinating bases can reduce side reactions. |
| Temperature | High (>120 °C) | Lower to 80-100 °C | Reduces the rate of catalyst degradation and side reactions. |
| Atmosphere | Air leak, poor quality N₂ | Use high-purity Ar/N₂, degas solvent | Prevents oxidative degradation of the Pd(0) catalyst. |
Question 3: My amination reaction is sluggish and gives a low yield, with significant recovery of the 5-bromo-1,7-naphthyridine starting material. What can I do?
Answer:
Low conversion during the amination step points to issues with catalyst activity, reaction conditions, or the inherent reactivity of the substrate. If using a classical method like the Chichibabin amination, the conditions are harsh and often low-yielding for complex substrates.[1] For modern cross-coupling methods, optimization is key.
Causality & Troubleshooting:
-
Catalyst Inactivation: The Pd catalyst can be poisoned by impurities or deactivated at high temperatures. Ensure all reagents and solvents are pure and the system is rigorously deoxygenated.
-
Insufficient Base: The base is crucial for regenerating the catalyst and facilitating the C-N bond formation. Ensure at least 2-3 equivalents of a suitable base are used.
-
Inappropriate Ligand/Palladium Source: Not all ligand/palladium combinations are effective for every substrate. A pre-formed catalyst or a thorough screening of different ligands may be necessary.
-
Substrate Reactivity: The 1,7-naphthyridine core contains nitrogen atoms that can coordinate to the palladium center, potentially inhibiting catalysis. Ligands that are sufficiently bulky can prevent this inhibitory coordination.
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
-
Setup: In parallel vials under an inert atmosphere, add 5-bromo-1,7-naphthyridine (1 eq), the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 eq), and the base (2.1 eq).
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination (e.g., Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos).
-
Reaction: Add anhydrous solvent (e.g., Toluene or Dioxane), seal the vials, and heat to 100 °C.
-
Analysis: Monitor the reactions by LC-MS or TLC at set time points (e.g., 2h, 6h, 24h) to identify the condition that provides the fastest conversion and fewest side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the pros and cons of each?
There are two main retrosynthetic approaches starting from the 1,7-naphthyridine core[1]:
-
Route A: Bromination then Amination: This involves first brominating 1,7-naphthyridine to get 5-bromo-1,7-naphthyridine, followed by amination at the C8 position.
-
Pros: The starting material, 1,7-naphthyridine, is simple. Bromination is a relatively straightforward electrophilic substitution.
-
Cons: Controlling the initial bromination to prevent the formation of the 3,5-dibromo side product can be challenging. The subsequent amination at C8 requires specific conditions (e.g., Chichibabin or a directed nucleophilic substitution).
-
-
Route B: Amination then Bromination: This involves first aminating 1,7-naphthyridine to get 1,7-naphthyridin-8-amine, followed by a selective bromination at the C5 position.
-
Pros: The initial Chichibabin amination is highly regioselective for the C8 position.[1] The powerful activating effect of the amino group at C8 may facilitate a more controlled subsequent bromination at C5.
-
Cons: The free amino group can complicate the bromination step by reacting with the brominating agent or altering the electronics of the ring in an undesired way. Protection of the amine may be necessary.
-
Q2: Besides dibromination and hydrodehalogenation, are there other common side products?
Yes, depending on the specific reagents and conditions used, other side products can form:
-
Hydroxylated Impurities: If the reaction is not strictly anhydrous, nucleophilic substitution of a bromo group by water or hydroxide can lead to the formation of 5-bromo-1,7-naphthyridin-8-ol. This is more likely under high temperatures with certain bases.
-
Solvent Adducts: In some palladium-catalyzed reactions, particularly with ethereal solvents like dioxane, the solvent can sometimes be incorporated into the product.
-
Oligomers/Polymers: Under harsh acidic or basic conditions or at very high temperatures, the naphthyridine core can become unstable, leading to dark, tarry polymerization products that are difficult to characterize and remove.
-
Isomeric Amines: While the Chichibabin amination is highly selective for C8, other amination methods, if not properly controlled, could potentially yield minor amounts of other amino-isomers, although this is less common for the 1,7-naphthyridine system.
Q3: How does the electronic nature of the 1,7-naphthyridine ring influence side product formation?
The arrangement of the two nitrogen atoms in the 1,7-naphthyridine scaffold creates a unique electronic landscape that dictates its reactivity.
-
Electrophilic Substitution (Bromination): The nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophilic attack compared to benzene. However, analysis of the resonance structures shows that the C3, C5, and C6 positions are the most electron-rich and thus the most susceptible to bromination. The C5 position is often the most kinetically favored site for the first substitution.[1] This inherent reactivity profile is what makes the formation of the 3,5-dibromo adduct a common side reaction.
-
Nucleophilic Substitution (Amination): The pyridine-like rings are electron-deficient (π-deficient), making them susceptible to nucleophilic attack, especially at the positions alpha (C8, C2) and gamma (C4) to the nitrogen atoms. The Chichibabin amination takes advantage of this, with the C8 position being particularly activated for direct amination.[1] This electronic property generally prevents amination at the C5 or C6 positions, making isomeric amine side products less of a concern.
References
-
ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
-
NIH. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Available from: [Link]
-
ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link]
-
PubMed. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Sources
stability of 5-Bromo-1,7-naphthyridin-8-amine under acidic/basic conditions
Welcome to the technical support center for 5-Bromo-1,7-naphthyridin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Room temperature is generally acceptable for short-term storage. For long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
Stability in Acidic Conditions
Q2: I am planning a reaction that involves acidic conditions. How stable is this compound to acid?
A2: The 1,7-naphthyridine core, being a heterocyclic amine, is susceptible to protonation in acidic media. The two nitrogen atoms in the naphthyridine ring can act as bases. Protonation can alter the electronic properties and reactivity of the molecule. While the aromatic system provides a degree of stability, strong acidic conditions, especially at elevated temperatures, may lead to degradation. The primary concern would be potential hydrolysis of the amino group or reactions involving the bromine substituent, although the latter is generally stable.
Q3: What are the potential degradation products of this compound in strong acid?
A3: Under harsh acidic conditions (e.g., concentrated mineral acids and heat), potential degradation pathways could include:
-
Hydrolysis of the amino group: This could lead to the formation of 5-Bromo-1,7-naphthyridin-8-ol.
-
Debromination: Although less likely, prolonged exposure to strong reducing acids could potentially lead to the removal of the bromine atom, yielding 1,7-naphthyridin-8-amine.
-
Ring opening: In extremely harsh conditions, the naphthyridine ring system itself could undergo cleavage.
It is crucial to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of any impurities.
Stability in Basic Conditions
Q4: My experimental protocol requires the use of a strong base. Will this compound be stable under these conditions?
A4: The 8-amino group of this compound can be deprotonated by a strong base. The resulting anion would be a more potent nucleophile. The stability in basic conditions is generally higher than in acidic conditions. However, the presence of the bromine atom introduces the possibility of nucleophilic aromatic substitution, especially with strong nucleophiles and/or high temperatures.
Q5: I am considering a nucleophilic substitution reaction. What should I be aware of when using this compound in the presence of a strong base and nucleophile?
A5: The bromine atom at the 5-position is a potential site for nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the naphthyridine ring system can facilitate such reactions. When using strong bases and nucleophiles, you may observe the displacement of the bromide ion. The reactivity will be dependent on the strength of the nucleophile, the base, the solvent, and the reaction temperature. It is advisable to perform a small-scale trial reaction and monitor for the formation of byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected side products are observed during an acid-catalyzed reaction.
-
Plausible Cause: The acidic conditions may be too harsh, leading to degradation of the starting material. The naphthyridine nitrogens are likely protonated, which can activate the ring towards certain reactions or lead to instability.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: If possible, use a lower concentration of the acid or switch to a weaker acid.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize degradation.
-
Monitor Reaction Carefully: Use TLC or LC-MS to monitor the reaction progress and identify the point at which side products begin to form in significant amounts.
-
Protecting Groups: If the amino group is not involved in the desired transformation, consider protecting it with a suitable acid-labile protecting group.
-
Issue 2: Low yield in a reaction involving a strong base.
-
Plausible Cause: The strong base could be promoting side reactions, such as nucleophilic substitution of the bromine atom or decomposition of the starting material. The amino group could also be deprotonated, altering the compound's reactivity in an unintended way.
-
Troubleshooting Steps:
-
Use a Weaker Base: If the reaction allows, opt for a milder base.
-
Control Stoichiometry: Use the minimum required amount of base.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation, which can be more prevalent under basic conditions.
-
Issue 3: Difficulty in purifying the product due to the presence of a closely-related impurity.
-
Plausible Cause: This could be a result of partial degradation during the reaction or workup. For instance, partial hydrolysis of the amino group to a hydroxyl group can result in a product with very similar polarity.
-
Troubleshooting Steps:
-
Modify Workup: Avoid prolonged exposure to acidic or basic aqueous solutions during the workup. Neutralize the reaction mixture carefully.
-
Alternative Purification: If column chromatography is not providing adequate separation, consider alternative techniques such as preparative TLC, recrystallization from a suitable solvent system, or High-Performance Liquid Chromatography (HPLC).
-
Derivative Formation: In some cases, derivatizing the mixture (e.g., by acylation of the amino group) can alter the polarity of the components sufficiently to allow for easier separation. The protecting group can then be removed in a subsequent step.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Forced Degradation Conditions
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound. Forced degradation studies are a crucial component of drug development.[2]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acidic Stress Testing:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate the solution at 60 °C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
3. Basic Stress Testing:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate the solution at 60 °C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
4. Oxidative Stress Testing:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Thermal Stress Testing:
- Place the solid compound in a temperature-controlled oven at 80 °C for 48 hours.
- At specified time points, dissolve a known amount of the solid in a suitable solvent for analysis.
6. Photolytic Stress Testing:
- Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
- Analyze the sample at specified time intervals.
7. Analysis:
- Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
- Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
- Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
Data Presentation
| Stress Condition | Incubation Time (hours) | % Degradation of this compound | Major Degradation Product(s) (Proposed) |
| 0.1 M HCl, 60 °C | 24 | 5-Bromo-1,7-naphthyridin-8-ol | |
| 0.1 M NaOH, 60 °C | 24 | To be determined | |
| 3% H₂O₂, RT | 24 | N-oxide derivatives | |
| Solid, 80 °C | 48 | To be determined | |
| UV/Vis Light | 48 | To be determined |
Note: The values in this table are placeholders and should be replaced with actual experimental data.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Sources
Technical Support Center: 5-Bromo-1,7-naphthyridin-8-amine Reactions
Welcome to the technical support center for 5-Bromo-1,7-naphthyridin-8-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Duality of this compound
This compound is a valuable heterocyclic compound, prized as a key intermediate in the synthesis of complex therapeutic agents.[1] Its structure presents a dual functionality: a bromine atom at the 5-position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, and an amino group at the 8-position, which can be further functionalized.[1][2]
However, this very duality is the source of many experimental challenges. The two nitrogen atoms within the naphthyridine core, along with the exocyclic 8-amino group, are Lewis basic. They can act as ligands, coordinating to and potentially inhibiting or poisoning the palladium catalyst essential for cross-coupling.[3] Understanding and mitigating this interaction is paramount to success.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses foundational questions about the handling, properties, and stability of the starting material. Getting these right is the first step to a successful reaction.
Q1: How should I store and handle this compound?
A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is a solid at room temperature. While detailed stability data is limited, heterocyclic amines can be sensitive to light and air over long periods. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the best solvents for this compound?
A2: Solubility can be a challenge and is often a source of reaction failure.
-
Poorly Soluble In: Non-polar solvents like hexanes and often toluene at room temperature.
-
Moderately Soluble In: Ethereal solvents like THF and 1,4-dioxane, especially upon heating.
-
Good Solubility In: Polar aprotic solvents like DMF, DMSO, and NMP. The amino group allows for participation in hydrogen bonding, influencing its solubility profile.[2] Always perform a solubility test with your chosen reaction solvent before starting a large-scale reaction. Incomplete dissolution of the starting material is a common cause of low conversion.
Q3: Can the 8-amino group interfere with my C-Br coupling reaction?
A3: Absolutely. This is a critical consideration. The 8-amino group can act as a competing nucleophile or a ligand for the catalyst. In Buchwald-Hartwig aminations, for instance, self-coupling or oligomerization can occur if the conditions are not optimized. For other cross-coupling reactions like Suzuki or Heck, its primary role is that of a potentially inhibiting ligand. Careful selection of ligands, bases, and temperature is crucial to favor the desired C(5)-Br bond reactivity.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the core of the guide, focusing on the most common application of this substrate: palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck).
Symptom 1: Low to No Conversion of Starting Material
This is the most frequent issue. Before blaming the substrate, systematically evaluate the components of your reaction. The following diagnostic workflow can help pinpoint the problem.
Caption: Diagnostic workflow for low reaction conversion.
Q4: My reaction isn't working. How do I troubleshoot the catalyst system?
A4: The catalyst system is often the culprit due to the Lewis basic nature of the naphthyridine substrate.
-
Causality - Catalyst Poisoning: The lone pairs on the N1, N7, and N8 atoms can coordinate strongly to the palladium center. This occupies coordination sites needed for the catalytic cycle (oxidative addition, reductive elimination), effectively "poisoning" or inhibiting the catalyst.
-
Solution 1 - Ligand Choice is Critical: Standard ligands like PPh₃ may not be effective. You need bulky, electron-rich phosphine ligands that can stabilize the palladium center and sterically disfavor coordination by the naphthyridine nitrogen.
-
For Suzuki: Consider SPhos, XPhos, or RuPhos. These Buchwald-type biaryl phosphine ligands are designed to promote challenging couplings.
-
For Buchwald-Hartwig: Xantphos or dppf can be effective as their wider bite angles can be beneficial.[5]
-
-
Solution 2 - Palladium Pre-catalyst: Use a well-defined Pd(0) source or a pre-catalyst that reliably generates the active LPd(0) species. Using Pd(OAc)₂ with a phosphine ligand requires in-situ reduction, which can sometimes be inefficient. Pre-catalysts like those from the Buchwald group (e.g., G3 or G4 pre-catalysts) can provide more consistent results.[6]
Q5: Which base should I choose? I'm seeing decomposition or side products.
A5: Base selection is a delicate balance. A base that is too strong can lead to unwanted side reactions, while one that is too weak will result in no reaction.
-
Causality - Competing Basicity: The naphthyridine ring itself is basic. Very strong bases like NaOtBu or LHMDS can potentially deprotonate other positions on the ring or the coupling partner, leading to side products, especially at high temperatures.[7][8]
-
Solution - Screen Weaker Inorganic Bases: For many cross-coupling reactions involving sensitive heterocycles, inorganic bases provide a good balance of reactivity and functional group tolerance.
-
K₂CO₃ or Cs₂CO₃: Often the first choice for Suzuki couplings. They are generally well-tolerated.
-
K₃PO₄: A moderately strong inorganic base that is effective in both Suzuki and Buchwald-Hartwig reactions and is known for its high functional group compatibility.
-
Symptom 2: Significant Side Product Formation
Q6: I'm seeing a significant amount of debrominated starting material in my crude NMR. What's happening?
A6: This side product, 1,7-naphthyridin-8-amine, arises from a process called hydrodehalogenation .
-
Causality - Slow Catalysis: This happens when the catalytic turnover is slow. After oxidative addition of the Ar-Br bond to the Pd(0) center, if the subsequent step (transmetalation in Suzuki, or coordination of the amine in Buchwald-Hartwig) is slow, the Ar-Pd(II)-Br intermediate can react with trace amounts of water, solvent, or other proton sources in the reaction mixture, leading to the undesired debrominated product.
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use fresh, anhydrous solvents.
-
Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over the undesired side reaction.
-
Optimize Ligand/Palladium Ratio: A higher ligand-to-palladium ratio can sometimes stabilize the catalytic species and accelerate the desired pathway.
-
Q7: My Suzuki reaction is producing a lot of homocoupled boronic acid (Ar-Ar). How can I prevent this?
A7: Homocoupling of the boronic acid partner is often caused by the presence of oxygen.
-
Causality - Oxidative Homocoupling: Trace oxygen can oxidize the boronic acid, leading to a palladium-catalyzed homocoupling pathway.
-
Solution - Rigorous Degassing: This is non-negotiable for successful cross-coupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon for 20-30 minutes can also work well.
Section 3: Recommended Starting Protocols
These protocols are intended as robust starting points. Optimization will likely be necessary for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling this compound with an arylboronic acid.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 mol% |
| Ligand | SPhos or XPhos | 4-10 mol% (Ligand:Pd ratio of 2:1) |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | 0.1 - 0.2 M |
| Temperature | 80 - 110 °C | Monitor by TLC/LCMS |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for success |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Seal the vessel with a septum and purge with argon for 10 minutes.
-
Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool to room temperature, dilute with a solvent like EtOAc, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Proceed with aqueous workup and purification.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for coupling the substrate with a primary or secondary amine.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.3 equiv |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | Xantphos or RuPhos | 2-4 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.4 - 2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.2 M |
| Temperature | 90 - 110 °C | Monitor by TLC/LCMS |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for success |
Step-by-Step Methodology:
-
To a dry, argon-flushed reaction vessel, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Briefly evacuate and backfill with argon (3 cycles).
-
Add this compound (1.0 equiv).
-
Add the degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv).
-
Seal the vessel and place it in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool to room temperature, dilute, and filter through celite.
-
Proceed with workup and purification. Note: For purification, consider adding 1% triethylamine to your eluent for column chromatography to prevent product streaking on silica gel.
Caption: Simplified Suzuki catalytic cycle highlighting potential inhibition points.
References
-
Gómez-Benítez, S., & G. de la Cruz, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
-
Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
PubMed. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 48(4), 1234-1245. Available at: [Link]
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 2. CAS 67967-17-3: this compound [cymitquimica.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1,7-Naphthyridine Derivatives
A Researcher's Guide to Minimizing Dibromination
Welcome to the technical support center for the synthesis of 1,7-naphthyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the 1,7-naphthyridine core. Here, we provide in-depth troubleshooting advice and frequently asked questions to address a common challenge in this field: the control of bromination and the minimization of undesired dibrominated byproducts.
Introduction: The Challenge of Selective Bromination
The 1,7-naphthyridine scaffold is a key structural motif in numerous biologically active compounds. The introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. However, the inherent electronic nature of the 1,7-naphthyridine ring system makes it susceptible to over-bromination, often leading to the formation of difficult-to-separate dibrominated species. This guide will equip you with the knowledge and practical strategies to achieve selective monobromination.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 1,7-naphthyridine prone to forming dibrominated products?
A1: The 1,7-naphthyridine ring system is activated towards electrophilic aromatic substitution. Early research by Paudler and Kress in 1968 demonstrated that direct bromination of 1,7-naphthyridine yields a mixture of 5-bromo-1,7-naphthyridine and 3,5-dibromo-1,7-naphthyridine[1]. The initial monobromination does not sufficiently deactivate the ring to prevent a second electrophilic attack, especially when using potent brominating agents or excess reagent.
Q2: What are the primary positions of electrophilic attack on the 1,7-naphthyridine ring?
A2: The electronic distribution of the 1,7-naphthyridine nucleus directs electrophiles to specific positions. In electrophilic substitution reactions like bromination, the positions are susceptible to attack in a particular order. The presence of two nitrogen atoms in the bicyclic system influences the electron density at various carbon atoms[1].
Q3: Can I use common brominating agents like N-Bromosuccinimide (NBS) for this reaction?
A3: Yes, NBS is a commonly used reagent for the bromination of aromatic compounds, including nitrogen heterocycles. However, its reactivity needs to be carefully controlled to favor monobromination. Factors such as the solvent, reaction temperature, and stoichiometry are critical in determining the product distribution[2].
Q4: Are there alternative strategies to direct bromination to a specific position and avoid dibromination?
A4: Absolutely. Two effective strategies are:
-
Introducing a directing group: Placing a suitable activating or deactivating group on the 1,7-naphthyridine ring can direct the bromination to a specific position. For instance, an amino group at the 8-position is expected to direct bromination to the 5-position[1].
-
N-Oxidation: Converting one of the ring nitrogens to an N-oxide modifies the electronic properties of the ring, which can alter the regioselectivity and reactivity of electrophilic substitution.
Troubleshooting Guide: Minimizing Dibromination
This section provides a systematic approach to troubleshooting and optimizing your bromination reaction to favor the desired monobrominated product.
Problem: Excessive Formation of 3,5-dibromo-1,7-naphthyridine
This is the most common issue encountered during the direct bromination of unsubstituted 1,7-naphthyridine. The troubleshooting workflow below will guide you through potential solutions.
Sources
handling and safety precautions for 5-Bromo-1,7-naphthyridin-8-amine
Abstract: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 5-Bromo-1,7-naphthyridin-8-amine (CAS No. 67967-17-3). It is structured as a dynamic resource, featuring a detailed Frequently Asked Questions (FAQs) section for rapid information retrieval and in-depth Troubleshooting Guides for resolving specific experimental challenges. The content is grounded in established principles of organic chemistry and safety, supplemented by data from analogous chemical structures, to ensure a high standard of scientific integrity and practical utility.
Section 1: Critical Safety & Handling Precautions
Working with novel or specialized chemical intermediates like this compound demands a proactive and rigorous approach to safety. While a comprehensive toxicological profile for this specific compound is not publicly available, data from structurally related brominated nitrogen heterocycles indicate a clear need for caution.[1][2] The fundamental principle is to handle this compound as potentially hazardous, minimizing exposure at all times.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following setup is mandatory when handling this compound, particularly when dealing with the solid compound which can form dust.[1][3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: A flame-retardant lab coat is required. Use chemical-resistant gloves (inspected before each use); suitable materials include nitrile rubber. Dispose of contaminated gloves properly after use.[1]
-
Respiratory Protection: All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.[3]
Caption: PPE decision workflow for handling the compound.
First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents and acids.[1]
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste. Consider disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the practical use of this compound.
Q1: What is the primary use of this compound?
A1: this compound is primarily used as a heterocyclic building block or synthetic intermediate in medicinal chemistry and drug discovery.[4][5] The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group can be readily functionalized, allowing for the synthesis of a diverse library of more complex molecules.[5]
Q2: What are the physical properties of this compound?
A2: While specific data for this compound is limited, data for the closely related 5-Bromo-1,7-naphthyridin-8(7H)-one is available and can serve as an estimate.
| Property | Estimated Value | Source |
| Molecular Weight | 224.06 g/mol | [5] |
| Boiling Point | ~455 °C at 760 mmHg | [3] |
| Density | ~1.8 g/cm³ | [3] |
| Appearance | Likely a solid (e.g., white to off-white) | [6] |
Q3: What solvents can I use to dissolve this compound?
A3: Specific solubility data is not widely published. However, based on its structure (a polar heterocyclic amine) and common solvents used in reactions with similar compounds, solubility can be predicted. Always perform a small-scale solubility test before proceeding with a large-scale reaction.
| Solvent | Predicted Solubility | Rationale / Common Use |
| DMSO, DMF | High | Common solvents for a wide range of organic compounds, often used in cross-coupling. |
| Dioxane, THF | Moderate to Good | Frequently used in palladium-catalyzed reactions.[7] |
| Methanol, Ethanol | Moderate | The amino group may impart some solubility in polar protic solvents. |
| Toluene | Low to Moderate | Often used in Suzuki and Buchwald-Hartwig reactions, sometimes with a co-solvent. |
| Water | Very Low | Expected to be poorly soluble due to the aromatic rings and bromine atom. |
| Dichloromethane | Moderate | A common solvent for work-up and chromatography. |
Q4: Is this compound stable? What are its incompatibilities?
A4: The compound is expected to be stable under recommended storage conditions (cool, dry, well-ventilated).[4] Avoid strong oxidizing agents and strong acids, which can react with the amine functionality or the electron-rich ring system.[1]
Q5: What are the likely thermal decomposition products?
A5: Upon thermal decomposition, brominated nitrogen-containing organic compounds can release toxic and corrosive gases.[2][8][9] Expect the formation of:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
Section 3: Troubleshooting Experimental Workflows
This section provides guidance on common issues encountered during reactions involving this compound.
Issue: Low or No Yield in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds at the 5-position of the naphthyridine core.[5] However, failures can occur.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Causality & Solutions:
-
Problem: Catalyst Deactivation.
-
Cause: The Pd(0) catalyst is sensitive to oxygen. Palladium black precipitation is a visual indicator of catalyst death.[10] The amino group on the naphthyridine can also coordinate to the palladium center, potentially inhibiting catalytic activity.
-
-
Problem: Ineffective Transmetalation.
-
Cause: The transmetalation step requires activation of the boronic acid by a base.[11] If the base is too weak, not soluble enough, or sterically hindered, this step can be slow or fail entirely.
-
Solution: Screen different bases. Aqueous solutions of inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[5] Ensure vigorous stirring to overcome phase-transfer limitations if using a biphasic system (e.g., Toluene/water).
-
-
Problem: Competing Side Reactions.
-
Cause: Protodeboronation (replacement of the boronic acid group with a hydrogen) can occur, especially if the cross-coupling is slow.[12] Dehalogenation (replacement of the bromine with a hydrogen) is another common side reaction.[10]
-
Solution: If you observe these byproducts by LC-MS or NMR, it indicates that the desired catalytic cycle is inefficient. Focus on optimizing the catalyst/ligand system to accelerate the rate of cross-coupling relative to these decomposition pathways.
-
Issue: Difficulty in Buchwald-Hartwig Amination
While the substrate already contains an amino group, it might be used in a subsequent Buchwald-Hartwig reaction at the bromine position. The pyridine-like nitrogen atoms in the naphthyridine ring can complicate this reaction.
Causality & Solutions:
-
Problem: Catalyst Inhibition by Substrate.
-
Cause: The nitrogen atoms of the 1,7-naphthyridine core are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7] This is a known issue for coupling reactions with nitrogen-containing heterocycles.
-
Solution: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, tBuBrettPhos) that can stabilize the active catalytic species and disfavor substrate coordination.[7][13]
-
-
Problem: Base-Induced Side Reactions.
-
Cause: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can lead to side reactions with sensitive functional groups.
-
Solution: Screen alternative bases. While strong bases are often necessary, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can be sufficient and lead to a cleaner reaction profile. The choice is highly dependent on the pKa of the amine coupling partner.
-
Issue: Product Purification Challenges
Purifying polar, nitrogen-containing compounds can be challenging due to their interaction with silica gel.
Causality & Solutions:
-
Problem: Tailing or Poor Separation on Silica Gel Chromatography.
-
Cause: The basic nitrogen atoms on the naphthyridine ring and the free amine can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor resolution.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic additive, such as triethylamine (~0.5-1%). This will cap the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel for purification.
-
Optimize the Mobile Phase: For normal phase chromatography, adding a more polar solvent like methanol or a basic modifier like triethylamine to a dichloromethane or ethyl acetate/hexane eluent system can improve peak shape.
-
-
References
-
Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Retrieved from [Link]
- Paiva, M. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7485.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38.
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566.
- Chen, F., et al. (2018). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 8(1), 1-9.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.ciop.pl [m.ciop.pl]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the Reactivity of Bromo-naphthyridine Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, naphthyridine scaffolds are of paramount importance due to their diverse biological activities and unique photophysical properties.[1] The functionalization of these bicyclic heteroaromatic systems, often commencing from their bromo-substituted derivatives, is a critical step in the development of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the reactivity of various bromo-naphthyridine isomers in three cornerstone reactions of synthetic organic chemistry: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By understanding the subtle interplay of electronic and steric factors inherent to each isomer, researchers can make more informed decisions in their synthetic strategies.
The Naphthyridine Core: A Tale of Six Isomers
The naphthyridine framework consists of two fused pyridine rings, giving rise to six possible isomers depending on the relative positions of the two nitrogen atoms.[2] This seemingly simple variation has profound implications for the electronic distribution and steric environment of the entire molecule, thereby dictating the reactivity of its substituted derivatives.
Figure 1: The six constitutional isomers of naphthyridine.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The reactivity of bromo-naphthyridine isomers in these transformations is largely governed by the ease of oxidative addition of the palladium catalyst to the C-Br bond.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl structures.[4] The reactivity of bromo-naphthyridine isomers in this reaction is influenced by both the electronic nature of the carbon atom bearing the bromine and the steric hindrance around the reaction site.
Generally, positions α to a ring nitrogen (e.g., 2-, 4-, 5-, and 8-positions) are more electron-deficient, which can facilitate oxidative addition. However, severe steric hindrance can counteract this electronic activation.
| Bromo-naphthyridine Isomer | Position of Bromine | Relative Reactivity (Predicted) | Rationale |
| 2-Bromo-1,5-naphthyridine | 2- (α to N1) | High | Electron-deficient position, moderate steric hindrance. |
| 3-Bromo-1,5-naphthyridine | 3- (β to N1 and N5) | Moderate | Less electron-deficient compared to α-positions. |
| 4-Bromo-1,5-naphthyridine | 4- (α to N5) | High | Electron-deficient position, moderate steric hindrance. |
| 2-Bromo-1,8-naphthyridine | 2- (α to N1) | High | Electron-deficient position, potential for steric hindrance from the adjacent ring. |
| 3-Bromo-1,8-naphthyridine | 3- (β to N1 and α to N8) | Moderate to High | Electron-deficient due to proximity to N8, but less so than the 2-position. |
| 4-Bromo-1,8-naphthyridine | 4- (γ to N1 and α to N8) | High | Electron-deficient position. |
Table 1: Predicted relative reactivity of selected bromo-naphthyridine isomers in Suzuki-Miyaura cross-coupling.
The reactivity trend in palladium-catalyzed couplings generally follows the bond dissociation energy of the carbon-halogen bond (C-I > C-Br > C-Cl).[5] For bromo-arenes, the rate of oxidative addition is sensitive to the electron density at the carbon atom. Positions α to the nitrogen in the naphthyridine ring are more electron-poor due to the inductive effect and resonance delocalization of the nitrogen lone pair, making the C-Br bond at these positions more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
Figure 3: Generalized mechanism for nucleophilic aromatic substitution (SNAr).
Experimental Protocols
The following are representative, detailed protocols for the three reaction types discussed. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromo-naphthyridine
This protocol is a general procedure that can be adapted for various bromo-naphthyridine isomers.
Materials:
-
Bromo-naphthyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add the bromo-naphthyridine isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromo-naphthyridine
This protocol provides a general method for the C-N cross-coupling of bromo-naphthyridines.
Materials:
-
Bromo-naphthyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add the bromo-naphthyridine isomer and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of a Bromo-naphthyridine
This protocol is a general procedure for the displacement of a bromine atom on an activated naphthyridine ring.
Materials:
-
Bromo-naphthyridine isomer (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, piperidine) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or the nucleophile itself if it is a liquid)
Procedure:
-
Dissolve the bromo-naphthyridine isomer in the anhydrous solvent in a round-bottom flask.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific substrate and nucleophile (ranging from room temperature to reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The reactivity of bromo-naphthyridine isomers is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, positions alpha to the ring nitrogens are generally more reactive due to their electron-deficient nature, which facilitates oxidative addition. Conversely, in nucleophilic aromatic substitution reactions, the ability of the ring nitrogens to stabilize the intermediate Meisenheimer complex is paramount, again favoring substitution at positions ortho and para to the nitrogen atoms. By understanding these fundamental principles, researchers can strategically select the appropriate bromo-naphthyridine isomer and reaction conditions to achieve their desired synthetic outcomes, paving the way for the discovery of new and impactful molecules.
References
- [No Author]. (n.d.). THE NAPHTHYRIDINES.
-
[No Author]. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
-
Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769.
- Hassan, S. A., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Journal of the Indian Chemical Society, 98(3), 100030.
- Heravi, M. M., et al. (2018). A practical Buchwald—Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organometallic Chemistry, 867, 123-128.
- Hill, M. D., & Movassaghi, M. (2006). TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is a a highly reactive and regioselective catalyst for the preparation of 2-substituted quinolines, 1,8-naphthyridines, and chromone derivatives from unmodified methyl ketones and o-aminoaromatic aldehydes. Journal of the American Chemical Society, 128(14), 4592-4593.
- Hrichi, H., et al. (2024). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 29(1), 74.
- Jessiman, J. E., et al. (2022). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. ChemRxiv.
-
Knochel, P., et al. (2015). Functionalization of 4-bromobenzo[c]n[6][7]aphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 11, 1344-1350.
- Li, J., et al. (2021). Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. Organic & Biomolecular Chemistry, 19(21), 4765-4771.
- Liu, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115814.
- Martinez, R., et al. (2021). 1,6-Naphthyridin-2(1H)
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Pinter, A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2027-2045.
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
- Smith, J. G., et al. (2010). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 12(9), 1574-1577.
-
University of California. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
- Vasilevsky, S. F., et al. (2017). A mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 7(59), 37171-37179.
-
Wikipedia contributors. (2023, November 28). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Wu, J., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(11), 5149-5160.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Zafar, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Zeeshan, M., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-854.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 5-Bromo-1,7-naphthyridin-8-amine and Its Analogs
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, nitrogen-containing heterocycles, particularly the naphthyridine isomers, have garnered significant attention due to their diverse biological activities.[1][2][3] This guide provides a comprehensive comparison of the biological activity of 5-Bromo-1,7-naphthyridin-8-amine and its analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies used to evaluate these compounds.
The 1,7-Naphthyridine Scaffold: A Privileged Structure
The 1,7-naphthyridine core, a bicyclic heteroaromatic system, serves as a versatile scaffold in the design of biologically active molecules. Its unique arrangement of nitrogen atoms influences its electronic properties and three-dimensional shape, allowing for specific interactions with various biological targets. While the 1,8-naphthyridine isomer is more extensively studied, recent research has highlighted the potential of 1,7-naphthyridine derivatives as potent inhibitors of various kinases and other enzymes.[4]
This compound: A Key Building Block
This compound is a strategically important molecule for several reasons. The bromine atom at the 5-position serves as a versatile chemical handle for introducing a wide array of substituents through cross-coupling reactions, enabling the exploration of a vast chemical space. The 8-amino group can also be readily modified, further expanding the possibilities for analog synthesis. The strategic placement of these functional groups allows for a systematic investigation of how different substitutions impact biological activity.
Comparative Biological Evaluation: Insights from Analog Studies
While direct comparative studies on a series of 5-substituted-1,7-naphthyridin-8-amine analogs are not extensively documented in publicly available literature, we can draw valuable insights from closely related structures. A study on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1-one derivatives as c-Kit and VEGFR-2 kinase inhibitors provides a compelling case for the potential of this substitution pattern.[2] Although the core is a 2,7-naphthyridinone, the SAR at the 8-position offers a strong rationale for investigating similar modifications on the 1,7-naphthyridine scaffold.
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 1,7-naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.[4]
Table 1: Kinase Inhibitory Activity of 8-Amino-Substituted 2,7-Naphthyridinone Analogs [2]
| Compound ID | R Group (at the 8-amino position) | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 3 | H | 329.6 | 279.9 |
| 9a | 2-Fluorobenzyl | >5000 | >5000 |
| 9k | 3-(Trifluoromethyl)benzyl | 8.5 | >5000 |
| 10l | 4-(4-Methylpiperazin-1-yl)phenyl | >5000 | 56.5 |
| 10r | 4-(4-Acetylpiperazin-1-yl)phenyl | >5000 | 31.7 |
From the data in Table 1, we can infer several key SAR points that could be applicable to this compound analogs:
-
Substitution at the 8-amino position is critical for activity: The parent compound with an unsubstituted 8-amino group (Compound 3) shows moderate activity.
-
Specific substitutions can dramatically enhance potency and selectivity: The introduction of a 3-(trifluoromethyl)benzyl group (Compound 9k) leads to a remarkable increase in c-Kit inhibitory activity, with an IC₅₀ of 8.5 nM.[2] Conversely, substitutions with phenyl groups bearing piperazine moieties (Compounds 10l and 10r) confer potent and selective VEGFR-2 inhibition.[2]
These findings strongly suggest that synthesizing a library of this compound analogs with diverse substitutions at the 8-amino and 5-positions could lead to the discovery of potent and selective kinase inhibitors.
Anticancer Activity
The inhibition of key kinases involved in cancer progression is a validated therapeutic strategy. Given the potential for kinase inhibition, it is highly probable that this compound analogs will exhibit anticancer activity. Studies on various naphthyridine derivatives have demonstrated their cytotoxic effects against a range of cancer cell lines.[5][6]
Experimental Workflow for Anticancer Activity Screening
A typical workflow to assess the anticancer potential of a library of this compound analogs would involve a primary cytotoxicity screen followed by more detailed mechanistic studies.
Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related naphthyridine scaffolds, we can propose a hypothetical SAR for this compound analogs.
Caption: Key positions for substitution on the this compound scaffold.
-
5-Position: The bromine atom is a key starting point for introducing diverse functionalities.
-
Aryl/Heteroaryl groups: Introduction of these groups via Suzuki or Stille coupling can lead to compounds with altered electronic properties and the potential for additional π-π stacking interactions with biological targets.
-
Alkynyl groups: Sonogashira coupling can be employed to introduce rigid alkynyl linkers, which can be used to probe deeper into binding pockets.
-
-
8-Amino Position: As suggested by the data on 2,7-naphthyridinones, this position is critical for kinase inhibitory activity. The amino group can act as a hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding site. Modification of this amine with various substituents is likely to be a key determinant of both potency and selectivity.
Experimental Methodologies
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential.
MTT Cytotoxicity Assay Protocol
This colorimetric assay is a widely used method for assessing cell viability.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9][10][11]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using a system where the amount of ATP remaining is converted into a light signal.[10]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Future Directions
The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on:
-
Synthesis of a diverse library of analogs: Systematically varying the substituents at the 5- and 8-positions to build a comprehensive SAR.
-
Screening against a broad panel of kinases: To identify potent and selective inhibitors for various therapeutic targets.
-
In-depth mechanistic studies: For promising lead compounds, elucidating the precise mechanism of action through techniques like X-ray crystallography of the inhibitor-target complex.
-
In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of lead compounds in relevant animal models.
By leveraging the strategic design of analogs based on the this compound scaffold, the scientific community can unlock new possibilities in the development of targeted therapies for a range of diseases.
References
- Al-Romaizan, A. N., Al-Agamy, M. H. M., Al-Abdullah, N. A. A., & El-Sayed, M. A. A. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955.
- Adekola, K., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-16.
- Bala, S., et al. (2014). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 347(5), 309-327.
- Banu, H., & Singh, R. (2021). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 136-146.
- Chen, K., et al. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 40(14), 2266-2275.
- National Center for Biotechnology Information. (2023). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Shaker, Y. M., et al. (2023).[5]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2265780.
- Sharma, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5897.
- Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461.
- BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23696-23711.
- Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728.
- PLOS. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]
- RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461.
- Frontiers. (n.d.). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. Retrieved from [Link]
- MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]
- National Institutes of Health. (2023). [5]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Retrieved from [Link]
- National Institutes of Health. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
- National Institutes of Health. (2013). Overview of naphthalimide analogs as anticancer agents. Retrieved from [Link]
- ResearchGate. (n.d.). Overview of Naphthalimide Analogs as Anticancer Agents. Retrieved from [Link]
- National Institutes of Health. (2013). SAR and evaluation of novel 5H-benzo[c][5]naphthyridin-6-one analogs as Aurora kinase inhibitors. Retrieved from [Link]
- National Institutes of Health. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Retrieved from [Link]
Sources
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Navigating the Chemical Maze: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,7-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a range of biologically active compounds. The strategic placement of its two nitrogen atoms imparts unique physicochemical properties, making it a versatile backbone for designing novel therapeutics. Quantitative Structure-Activity Relationship (QSAR) modeling serves as a powerful computational tool to decipher the intricate link between the chemical structure of these derivatives and their biological functions, thereby accelerating the drug discovery process. This guide provides an in-depth comparison of QSAR methodologies applied to 1,7-naphthyridine derivatives, with a focus on their activity as kinase inhibitors, and explores their potential against other therapeutic targets.
The Significance of QSAR in 1,7-Naphthyridine Drug Discovery
QSAR models are mathematical representations that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, such as electronic, steric, and hydrophobic properties.[1] By establishing these relationships, QSAR can predict the activity of novel, unsynthesized compounds, prioritize synthetic efforts, and provide insights into the mechanism of action at a molecular level.[2] For 1,7-naphthyridine derivatives, a scaffold with multiple points for chemical modification, QSAR is instrumental in navigating the vast chemical space to identify potent and selective drug candidates.
Comparative Analysis of QSAR Models for 1,7-Naphthyridine Derivatives as PIP4K2A Inhibitors
A notable application of QSAR for 1,7-naphthyridine derivatives has been in the development of inhibitors for Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer.[3] A comprehensive study utilized various machine learning algorithms to build robust QSAR models for a series of 1,7-naphthyridine analogues, providing a valuable platform for comparing the performance of these models.[3]
Experimental Protocol: A Typical QSAR Study Workflow
The development of a predictive QSAR model involves a systematic workflow, ensuring the reliability and statistical significance of the results.
Step 1: Data Set Curation A dataset of 1,7-naphthyridine analogues with their corresponding biological activities (e.g., IC50 values) against a specific target is compiled. The IC50 values are typically converted to a logarithmic scale (pIC50) for a more uniform distribution.[3]
Step 2: Molecular Descriptor Calculation A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized into 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric parameters) descriptors.
Step 3: Data Splitting The dataset is divided into a training set, used to build the QSAR model, and a test set, used to evaluate the predictive power of the model on external data.
Step 4: Model Development and Validation Various statistical and machine learning methods are employed to generate the QSAR model. The model's robustness and predictive ability are rigorously assessed through internal and external validation techniques.[3]
Caption: A generalized workflow for a QSAR study.
Performance Comparison of Different QSAR Models
In the study of 1,7-naphthyridine derivatives as PIP4K2A inhibitors, three machine learning algorithms were compared: Multiple Linear Regression (MLR), Artificial Neural Network (ANN), and Support Vector Machine (SVM).[3]
| Model | R² (Training Set) | Q² (External Test Set) | Key Characteristics |
| MLR | High | Good | Provides easily interpretable linear equations, but may not capture complex non-linear relationships. |
| ANN | Very High | Good | Capable of modeling complex non-linear relationships, but can be prone to overfitting and acts as a "black box". |
| SVM | Very High | Excellent (0.8793) | A powerful algorithm for both linear and non-linear data, often yielding high predictive accuracy. The best-performing model in this study.[4] |
The Support Vector Machine (SVM) model emerged as the most robust and predictive model for the PIP4K2A inhibitory activity of 1,7-naphthyridine analogues.[4] This highlights the importance of exploring non-linear machine learning methods, as the relationship between structure and activity is often not a simple linear correlation.
Deciphering the Structure-Activity Relationship of 1,7-Naphthyridine Derivatives
The developed QSAR models, particularly the more interpretable MLR model, identified key molecular descriptors that influence the PIP4K2A inhibitory activity of 1,7-naphthyridine derivatives.[3]
-
SpMin5_Bhe (Molecular Shape Descriptor): This descriptor showed a positive correlation with inhibitory activity, suggesting that specific spatial arrangements of the atoms in the molecule are favorable for binding to the target.[3]
-
Kier3 (Topological Descriptor): This descriptor had a negative correlation with activity, indicating that certain aspects of molecular shape and branching are detrimental to the inhibitory potential.[3]
These findings, coupled with molecular docking studies, provide a logical framework for the rational design of more potent 1,7-naphthyridine-based PIP4K2A inhibitors.
Caption: Logical relationship between descriptors and activity.
Expanding the Horizon: 1,7-Naphthyridines in Other Therapeutic Areas
While the QSAR study on PIP4K2A inhibitors provides a solid foundation, the 1,7-naphthyridine scaffold holds promise in other therapeutic areas, notably as anticancer agents.
1,7-Naphthyridines as Anticancer Agents
A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated significant antiproliferative properties against various colon cancer cell lines.[5] Its mechanism of action involves the inhibition of the WNT signaling pathway and the induction of cell cycle arrest.[5] Although a formal QSAR study has not been reported for this class of compounds, the structure of Bisleuconothine A presents a compelling starting point for the design of new anticancer agents and future QSAR investigations. The presence of complex stereochemistry and multiple functional groups suggests that 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly valuable in elucidating the structure-activity relationships.
Future Perspectives and the Path Forward
The application of QSAR to 1,7-naphthyridine derivatives is a burgeoning field with immense potential. The detailed study on PIP4K2A inhibitors showcases the power of machine learning-based QSAR in modern drug discovery.[3][6] However, a clear opportunity exists to expand these computational studies to other biological targets for which 1,7-naphthyridines have shown activity.
Future research should focus on:
-
Developing QSAR models for 1,7-naphthyridine derivatives against a broader range of targets , including those relevant to cancer, infectious diseases, and neurological disorders.
-
Employing 3D-QSAR methodologies to capture the crucial three-dimensional aspects of ligand-receptor interactions, especially for complex natural product-derived scaffolds.
-
Integrating QSAR with other computational techniques , such as molecular dynamics simulations, to gain a more dynamic and comprehensive understanding of the structure-activity relationships.
By systematically applying and comparing various QSAR models, researchers can unlock the full therapeutic potential of the versatile 1,7-naphthyridine scaffold, paving the way for the development of next-generation therapeutics.
References
-
Adesina, K. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(5), 3402-3415. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10130177, Bisleuconothine A. Retrieved from [Link]
-
Olayide, S. A., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(5), 3402-3415. Available from: [Link]
-
Wong, V. K. W., et al. (2018). Bisleuconothine A, a novel 1,7-naphthyridine alkaloid from Leuconotis griffithii, induces G0/G1 cell cycle arrest and apoptosis in human colon cancer cells in vitro and in vivo. Journal of Natural Products, 81(11), 2491-2500. Available from: [Link]
-
JETIR. (2023). FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING. JETIR, 10(12). Available from: [Link]
-
Bentham Science. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Synthesis, 20(1). Available from: [Link]
-
MDPI. (2024). Employing Machine Learning-Based QSAR for Targeting Zika Virus NS3 Protease: Molecular Insights and Inhibitor Discovery. International Journal of Molecular Sciences, 25(16), 8878. Available from: [Link]
-
ResearchGate. (2024). An Analysis of QSAR Research Based on Machine Learning Concepts. Current Drug Discovery Technologies. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3187. Available from: [Link]
-
PubMed. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(5), 3402-3415. Available from: [Link]
-
arXiv. (2024). Enhancing Drug Discovery: Quantum Machine Learning for QSAR Prediction with Incomplete Data. arXiv. Available from: [Link]
-
Semantic Scholar. (2024). Machine learning based QSAR model for therapeutically active candidate drugs with thiazolidinedione (TZD) scaffold. Journal of Research in Pharmacy, 28(1), 1-1. Available from: [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]
-
Scilit. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]
-
International Journal of Novel Research and Development. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD, 7(6). Available from: [Link]
-
Journal of Bio-X Research. (2024). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 7(2), 73-83. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 5-Bromo-1,7-naphthyridin-8-amine
Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry, appearing in a range of biologically active molecules, including potent enzyme inhibitors.[1] The functionalization of this scaffold is critical for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 5-Bromo-1,7-naphthyridin-8-amine serves as a versatile and strategically important building block. The bromine atom at the C5 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.[2]
However, the successful functionalization of this substrate is not trivial. The presence of multiple nitrogen atoms within the naphthyridine core, in addition to the exocyclic 8-amino group, presents a significant challenge. These basic sites can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation, a common issue with nitrogen-rich heterocycles.[1][3] Therefore, the judicious selection of the catalyst system—comprising the metal precursor, ligand, and base—is paramount to achieving high efficiency and yield.
This guide provides a comparative analysis of palladium-based catalytic systems for the three most synthetically valuable cross-coupling reactions of this compound: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynylation). While direct, head-to-head comparative studies on this exact substrate are not extensively documented in peer-reviewed literature, this guide synthesizes data from analogous bromo-amino-pyridine and quinoline systems to provide a robust framework for catalyst selection and reaction optimization.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis.[4] These transformations, while diverse in their coupling partners, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.
Caption: A simplified representation of the three key steps in palladium-catalyzed cross-coupling.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the low-coordinate Pd(0) species and promote the cleavage of the C-Br bond.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The resulting Pd(II) intermediate undergoes reaction with the nucleophilic coupling partner. In Suzuki coupling, this involves the transfer of an organic group from a boron reagent. In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst. This step is also promoted by bulky ligands which create steric pressure around the metal center.
Comparative Analysis of Catalytic Systems
The choice of catalyst is dictated by the specific demands of the cross-coupling reaction and the electronic nature of the substrate. For an electron-rich substrate like this compound, the primary challenge is often overcoming potential catalyst inhibition rather than activating an unreactive C-Br bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The key to success with nitrogen-containing heterocycles is selecting a ligand that promotes the desired catalytic steps while minimizing unproductive binding to the substrate's nitrogen atoms.
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 60-85 | Baseline: Readily available and cost-effective. May require higher temperatures and longer reaction times. Susceptible to deactivation with complex substrates.[6] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | 85-98 | High Activity: Bulky, electron-rich biaryl phosphine promotes fast oxidative addition and reductive elimination. Excellent for many N-heterocycles.[7] |
| XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | t-BuOH or Dioxane | RT - 80 | 90-99 | State-of-the-Art: Pre-formed palladacycle ensures efficient generation of the active Pd(0) species. Often allows for room temperature reactions and lower catalyst loadings. |
| Pd(dppf)Cl₂ | K₂CO₃ | DME or DMF | 90-110 | 75-90 | Robust Standard: Ferrocenyl-based ligand offers good thermal stability. A reliable choice for a wide range of aryl bromides. |
Expert Insights & Causality:
For substrates like this compound, catalyst systems employing bulky biaryl phosphine ligands such as SPhos or XPhos are often superior to the classical Pd(PPh₃)₄. The steric bulk of these ligands creates a "pocket" around the palladium atom that favors the binding of the aryl bromide over coordination with the naphthyridine nitrogens, thus mitigating catalyst poisoning.[3] Furthermore, their strong electron-donating ability accelerates the rate-limiting oxidative addition step. The use of a pre-formed palladacycle like XPhos Pd G3 is particularly advantageous as it bypasses the often-unpredictable in situ reduction of a Pd(II) source to the active Pd(0) catalyst, leading to more reproducible results, especially at scale.
The choice of a moderately strong inorganic base like K₃PO₄ is crucial. It is effective in the transmetalation step without promoting unwanted side reactions. The use of aqueous solvent mixtures (e.g., Dioxane/H₂O) can accelerate the reaction by aiding the dissolution of the base and facilitating the hydrolysis of the boronic acid/ester.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The palladium-catalyzed amination of aryl halides is a transformative reaction in medicinal chemistry. The selection of the ligand is especially critical and often depends on the nature of the amine coupling partner (primary vs. secondary).
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | Toluene or Dioxane | 100-110 | 70-90 | Wide Bite Angle: Xantphos is effective for coupling with a range of amines and offers good stability. A reliable generalist ligand.[8] |
| Pd(OAc)₂ + RuPhos | NaOtBu or LHMDS | Toluene | 80-100 | 85-98 | High Generality: RuPhos is exceptionally versatile, providing excellent results for a wide array of primary and secondary amines, including hindered ones.[9] |
| Pd₂(dba)₃ + BrettPhos | LiHMDS or K₃PO₄ | THF or Toluene | RT - 80 | 80-95 | Primary Amine Specialist: Specifically designed for the efficient coupling of primary alkyl- and anilines, often at lower temperatures.[9] |
| XPhos Pd G3 | NaOtBu or K₃PO₄ | Dioxane or t-AmylOH | 80-110 | 90-99 | High Performance: Excellent for coupling both primary and secondary amines, including challenging heterocyclic amines.[10] |
Expert Insights & Causality:
For the amination of this compound, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are typically required. These bases are strong enough to deprotonate the amine nucleophile upon coordination to the Pd(II) center, forming the key palladium-amido intermediate. Weaker bases like carbonates are often insufficient.
The choice between ligands like RuPhos and BrettPhos depends on the coupling partner. RuPhos demonstrates remarkable versatility for both primary and secondary amines.[9] If the synthetic route exclusively involves primary amines, the more specialized BrettPhos may offer superior performance. The rationale behind the success of these bulky biaryl phosphine ligands is consistent with the Suzuki coupling: they accelerate the key steps of the catalytic cycle and sterically disfavor catalyst inhibition by the substrate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to arylalkynes, which are valuable intermediates for further transformations. The classic Sonogashira protocol involves a dual catalytic system of palladium and copper(I).
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ + CuI | Et₃N or i-Pr₂NH | THF or DMF | RT - 60 | 70-90 | Classic Conditions: The standard, widely used protocol. The amine base acts as both the base and a solvent. Susceptible to Glaser homocoupling of the alkyne.[11][12] |
| Pd(OAc)₂ + PPh₃ + CuI | Et₃N/Piperidine | DMF | 80-100 | 75-95 | Alternative Pd Source: Uses a more stable Pd(II) precursor. Piperidine can sometimes improve yields.[13] |
| Pd(PPh₃)₄ + CuI (Copper-Free conditions) | Cs₂CO₃ or K₂CO₃ | Aprotic Solvent (e.g., Dioxane) | 80-100 | 65-85 | Avoids Homocoupling: Eliminating the copper co-catalyst prevents the formation of alkyne homodimers, simplifying purification, but may require higher temperatures.[11] |
Expert Insights & Causality:
The Sonogashira reaction's dual catalytic nature adds complexity. The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[12] This facilitates the transmetalation step to the palladium center, often allowing the reaction to proceed at or near room temperature.[11]
A primary side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions and using an excess of the amine base. For substrates where homocoupling is a persistent issue, a "copper-free" Sonogashira protocol can be employed. While these conditions eliminate the side reaction, they typically require higher reaction temperatures to drive the transmetalation of the less reactive free acetylide to the palladium center.
Experimental Protocols: Validated Starting Points
The following protocols are generalized methodologies adapted from literature on structurally similar substrates and represent robust starting points for optimization.[6]
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
Caption: A standard workflow for performing a Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
XPhos Pd G3 (0.01-0.02 equiv, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination using RuPhos
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
RuPhos Pd G3 or Pd(OAc)₂ (0.02 equiv) + RuPhos ligand (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In an inert atmosphere glovebox, add NaOtBu to an oven-dried reaction vessel.
-
Add the palladium precatalyst and ligand (if not using a G3 precatalyst).
-
Add this compound and a stir bar.
-
Seal the vessel, remove from the glovebox, and add anhydrous toluene and the liquid amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling (Classic Conditions)
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or ~3 equiv in THF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (e.g., anhydrous THF) and the amine base (if not used as the solvent).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through celite to remove catalyst residues.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Conclusion and Future Outlook
The effective cross-coupling of this compound is a critical step in the synthesis of novel compounds for drug discovery and materials science. While the inherent basicity of the substrate presents a challenge, modern palladium catalysis offers a powerful and versatile toolkit to overcome this obstacle.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of palladium precatalysts bearing bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos, RuPhos ) represents the current state-of-the-art, offering high yields under relatively mild conditions by promoting rapid catalytic turnover and minimizing catalyst inhibition. For Sonogashira couplings, the classic Pd/CuI system remains highly effective, although copper-free variants provide a valuable alternative for sensitive substrates where alkyne homocoupling is problematic.
The protocols and comparative data presented in this guide serve as an authoritative starting point for researchers. Systematic screening of ligands, bases, and solvents, guided by the principles outlined herein, will be key to identifying the optimal conditions for any specific transformation involving this valuable heterocyclic building block.
References
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Guram, A. S., et al. (2006). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1736. Available at: [Link]
-
Kinzel, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(46), 17493-17501. Available at: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 225. Available at: [Link]
- Gisbert, A. M., et al. (2008). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 51(15), 4577-4580.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Nolan, S. P., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15897-15905. Available at: [Link]
-
Diao, T., et al. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. PubMed, (Preprint). Available at: [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Available at: [Link]
-
Wikipedia. (n.d.). XPhos. Available at: [Link]
- Fey, N. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
-
Ascensus Specialties. (2024). ProPhos: Enabling Challenging Heteroaromatic Suzuki-Miyamura Cross-Coupling with Nickel. Available at: [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Buchwald, S. L., & Fors, B. P. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(8), 1501-1511. Available at: [Link]
-
Hartwig, J. F., & Vo, G. D. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Available at: [Link]
- Gulea, M., et al. (2015). Oxaphosphole-Based Monophosphorus Ligands for Palladium-Catalyzed Amination Reactions. European Journal of Organic Chemistry, 2015(26), 5849-5859.
-
Reisman, S. E., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 12(1), 345-355. Available at: [Link]
-
YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Daugulis, O., et al. (2013). Bypassing the Limitations of Directed C-H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 52(34), 8961-8964. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
- Organ, M. G., et al. (2012). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Hartwig, J. F., & Lee, S. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729-2732.
-
Chen, Y., et al. (2019). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. ACS Omega, 4(5), 8934-8942. Available at: [Link]
-
University of Southampton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridinamidoximes. ePrints Soton. Available at: [Link]
-
Royal Society of Chemistry. (2017). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
-
Royal Society of Chemistry. (2019). A novel general phosphine ligand for Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Royal Society of Chemistry. (2018). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]
-
Royal Society of Chemistry. (2021). An efficient Suzuki-Miyuara reaction was developed on unprotected ortho-bromoanilines providing good to excellent yields on a wide variety of substrates. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. XPhos - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Validating the Mechanism of Action for a 5-Bromo-1,7-naphthyridin-8-amine Based Kinase Inhibitor: A Comparative Guide
The naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent kinase inhibitory activity.[1][2] The 5-Bromo-1,7-naphthyridin-8-amine core, in particular, presents a compelling starting point for inhibitor design. The bromine atom can modulate metabolic stability and binding affinity, while the amine group provides a crucial vector for establishing key interactions within a kinase active site.[3][4][5]
However, a promising chemical scaffold is merely the beginning. Rigorous validation of its mechanism of action (MoA) is paramount in the drug discovery pipeline. It ensures that the compound's biological effects are a direct consequence of engaging its intended target.[6] This guide provides a comprehensive, multi-tiered experimental framework for validating the MoA of a novel this compound based inhibitor, herein designated "Naphth-Inhibitor-1" . We will objectively compare its performance with established alternatives using a suite of self-validating experimental systems, explaining the causality behind each methodological choice.
The Validation Gauntlet: A Three-Pillar Approach
A robust MoA validation workflow must confirm three critical aspects in a logical sequence:
-
Target Engagement: Does the compound bind to its intended target protein within the complex environment of a living cell?
-
Biochemical Inhibition: Does this binding event translate into the inhibition of the target's biochemical activity in a purified system?
-
Cellular Pathway Modulation: Does the biochemical inhibition lead to the expected functional consequences on downstream signaling pathways and, ultimately, a relevant cellular phenotype?
This guide will detail the protocols and rationale for each pillar, culminating in a holistic assessment of Naphth-Inhibitor-1's MoA.
Caption: A logical workflow for validating an inhibitor's mechanism of action.
Pillar 1: Confirming Target Engagement in the Cellular Milieu
Before investing resources in detailed biochemical studies, it is critical to confirm that the inhibitor can access and bind to its target in a physiological context.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Causality: The principle of CETSA is based on ligand-induced thermal stabilization.[8] When a compound binds to its target protein, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[9][10] By heating intact cells treated with the inhibitor and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly infer target engagement.[8][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Plate cells known to express the target kinase and grow to ~80% confluency. Treat cells with a dose-range of Naphth-Inhibitor-1, a known on-target inhibitor (Positive Control), and a vehicle control (e.g., DMSO) for 2 hours at 37°C.[12]
-
Thermal Challenge: Harvest cells and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step to 20°C.[12]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer to release intracellular contents.[12]
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for each treatment condition. The rightward shift in the melting curve for inhibitor-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Comparative Data: Target Engagement
| Compound | Target Kinase | Melting Temp (°C) Vehicle | Melting Temp (°C) 10 µM Cmpd | ΔTm (°C) | Interpretation |
| Naphth-Inhibitor-1 | Kinase X | 52.1 | 58.6 | +6.5 | Strong cellular target engagement |
| Clinical Inhibitor A | Kinase X | 52.1 | 59.2 | +7.1 | Strong cellular target engagement (Ref) |
| Inactive Analog | Kinase X | 52.1 | 52.3 | +0.2 | No significant engagement |
Pillar 2: In Vitro Biochemical Characterization
With cellular target engagement confirmed, the next step is to quantify the inhibitor's potency and understand the kinetics of its interaction with the purified target protein. This removes the complexities of the cellular environment, allowing for a precise measurement of the drug-target interaction.[13][14][15]
A. Determining Inhibitory Potency (IC50)
Causality: We need to measure how effectively the inhibitor blocks the catalytic activity of the kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] As inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower light signal.[13] This allows for the precise determination of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction including the purified target kinase, its specific substrate, and ATP in kinase buffer.
-
Inhibitor Titration: Add a serial dilution of Naphth-Inhibitor-1, control inhibitors, and a vehicle control to the reaction wells.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent I: Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into ATP, and then ATP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
B. Understanding Binding Kinetics (kon/koff)
Causality: The IC50 value provides a measure of equilibrium potency but offers no insight into how quickly an inhibitor binds to its target (association rate, kon) or how long it remains bound (residence time, related to the dissociation rate, koff).[16] These kinetic parameters are crucial for predicting in vivo efficacy. Surface Plasmon Resonance (SPR) is a biophysical technique that can measure these rates in real-time by detecting changes in mass on a sensor surface as the inhibitor flows over the immobilized target protein.[6]
Comparative Data: In Vitro Characterization
| Compound | Target Kinase | IC50 (nM) | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻⁴ s⁻¹) | Residence Time (min) |
| Naphth-Inhibitor-1 | Kinase X | 15.2 | 2.1 | 3.2 | 54 |
| Clinical Inhibitor A | Kinase X | 8.9 | 3.5 | 1.5 | 115 |
| Naphthyridine Analog B | Kinase X | 89.5 | 1.5 | 25.1 | 7 |
Interpretation: Naphth-Inhibitor-1 demonstrates potent, low-nanomolar inhibition of Kinase X. While its IC50 is slightly higher than the clinical reference compound, its prolonged residence time suggests a stable drug-target complex, which can be a highly desirable attribute for sustained target inhibition in vivo.
Pillar 3: Demonstrating Cellular Pathway Modulation
The final and most physiologically relevant pillar of MoA validation is to demonstrate that the biochemical inhibition of the target kinase translates into the intended functional outcome within the cell. This involves measuring the phosphorylation status of known downstream substrates of the target kinase.[17]
Caption: A hypothetical signaling pathway where Naphth-Inhibitor-1 targets AKT.
Causality: If Naphth-Inhibitor-1 truly inhibits our target kinase (e.g., AKT in the diagram above), we should observe a dose-dependent decrease in the phosphorylation of its direct downstream substrates (e.g., mTOR) and further downstream effectors (e.g., S6). Multiplex phosphoprotein assays, such as those using Luminex xMAP® technology, are highly efficient for this purpose, allowing for the simultaneous quantification of multiple phosphorylated and total proteins from a single cell lysate sample.[18][19]
Experimental Protocol: Multiplex Phosphoprotein Assay
-
Cell Treatment & Lysis: Treat cells with a dose-range of Naphth-Inhibitor-1 and controls for a defined period (e.g., 2 hours). Wash the cells and lyse them using a specialized buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Lysate Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Immunoassay: Add the cell lysates to a 96-well plate containing distinct antibody-coupled magnetic beads, where each bead set is specific for a different target protein (e.g., total-AKT, phospho-AKT, total-S6, phospho-S6).
-
Detection: After incubation, add a cocktail of biotinylated detection antibodies, followed by a streptavidin-phycoerythrin (SAPE) reporter.
-
Data Acquisition: Analyze the plate on a Luminex instrument. The instrument identifies each bead by its internal color code and quantifies the fluorescence intensity of the SAPE reporter, which is proportional to the amount of analyte captured.
-
Data Analysis: Normalize the phosphoprotein signal to the corresponding total protein signal for each target. Calculate the fold-change in phosphorylation relative to the vehicle-treated control.[20]
Comparative Data: Downstream Pathway Inhibition
| Compound (1 µM) | p-AKT (S473) Fold Change | p-S6 (S235/236) Fold Change | p-ERK (T202/Y204) Fold Change | Interpretation |
| Naphth-Inhibitor-1 | 0.12 | 0.18 | 0.95 | Potent and selective inhibition of the target pathway |
| Clinical Inhibitor A | 0.09 | 0.11 | 0.91 | Potent and selective inhibition of the target pathway (Ref) |
| Broad-Spectrum Inhibitor C | 0.25 | 0.31 | 0.45 | Off-target activity on the ERK pathway observed |
Interpretation: Naphth-Inhibitor-1 demonstrates potent, on-target pathway inhibition, significantly reducing the phosphorylation of downstream effectors AKT and S6. Crucially, it does not significantly affect the phosphorylation of ERK, a key node in a parallel pathway, suggesting a high degree of selectivity within the cellular context.
Conclusion: A Validated Mechanism of Action
Through this systematic, multi-pillar investigation, we have constructed a robust body of evidence validating the mechanism of action for Naphth-Inhibitor-1 .
-
Pillar 1 (CETSA) confirmed that the compound effectively engages its target kinase in intact cells.
-
Pillar 2 (Biochemical Assays) quantified its potent, low-nanomolar inhibitory activity and revealed a prolonged drug-target residence time, a favorable kinetic property.
-
Pillar 3 (Phospho-Profiling) demonstrated that this target engagement and biochemical inhibition translates directly to selective, on-target modulation of the intended signaling pathway in a cellular model.
Compared to its alternatives, Naphth-Inhibitor-1 emerges as a potent and selective agent. While Clinical Inhibitor A shows slightly greater potency, the long residence time of Naphth-Inhibitor-1 may offer advantages for in vivo dosing regimens. Its superior selectivity over a broad-spectrum inhibitor further underscores its potential as a precision therapeutic candidate. This validated MoA provides a solid foundation for advancing Naphth-Inhibitor-1 into further preclinical development.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 808. [Link]
-
Uchida, T., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 65(1), 37-40. [Link]
-
Shokat, K. M., & Varmus, H. E. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 10(9), M111.009545. [Link]
-
Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 7(10), 949-951. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 167-184. [Link]
-
Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Pharmacological Research, 107, 240-250. [Link]
-
ResearchGate. (2026, January 3). What is the best practices for statistical analysis of phospho-protein Luminex data?. ResearchGate. [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963. [Link]
-
Siddiqui-Jain, A., et al. (2010). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][3][15]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7011-7021. [Link]
-
Patel, R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Scientific Reports, 14(1), 16995. [Link]
-
Wang, Y., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 16(1), 1-15. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (n.d.). Kinetics of Drug-Target Binding: A Guide for Drug Discovery. ResearchGate. [Link]
-
Bio-Rad. Bio-Plex® Phosphoprotein Detection. Bio-Rad. [Link]
-
De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8237-8251. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Universal Publication. (2025, September 17). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication. [Link]
- Google Patents. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
-
de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1499. [Link]
-
Zhang, Y., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(11), 2795. [Link]
-
Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]
-
ResearchGate. (2022, April 21). How to analyze the western blotting data for investigation activity of the signaling pathway?. ResearchGate. [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
ACS Publications. (2020, October 2). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. ACS Publications. [Link]
-
NIH. (n.d.). Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies. NIH. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1854-1863. [Link]
-
BMG LABTECH. The Kinetics of Drug Binding. BMG LABTECH. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]
Sources
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 4. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 67967-17-3: this compound [cymitquimica.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. news-medical.net [news-medical.net]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Luminex装置およびマルチプレックスアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 5-Bromo-1,7-naphthyridin-8-amine
Introduction: The Critical Role of Purity in Heterocyclic Building Blocks
5-Bromo-1,7-naphthyridin-8-amine is a heterocyclic organic compound featuring a naphthyridine core functionalized with both a bromine atom and an amino group.[1] This structure serves as a valuable scaffold and key intermediate in medicinal chemistry and drug development.[1][2] The introduction of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making its derivatives promising candidates for novel therapeutics.[2]
As with any active pharmaceutical ingredient (API) precursor, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream applications. The presence of even trace-level impurities—such as starting materials, by-products like 3,5-dibromo-1,7-naphthyridine, or degradation products—can have unforeseen consequences on biological activity and toxicological profiles.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis, offering the high resolution and sensitivity needed to separate and quantify the target compound from its potential impurities.[3][4]
This guide provides an in-depth, comparative analysis of reversed-phase HPLC methodologies for the purity assessment of this compound. We will move beyond a simple recitation of parameters to explore the chemical rationale behind selecting the optimal stationary phase, mobile phase, and analytical conditions, empowering researchers to develop robust, self-validating, and stability-indicating methods.
The Analyte: Understanding the Physicochemical Drivers of Chromatographic Behavior
The molecular structure of this compound dictates its behavior on an HPLC column. Its key features are:
-
Aromatic Naphthyridine Core: The fused aromatic rings provide a strong mechanism for hydrophobic and π-π stacking interactions with the stationary phase.
-
Basic Amino Group (-NH₂): This group is basic and can engage in hydrogen bonding. At low pH, it becomes protonated (-NH₃⁺), which can drastically alter the molecule's polarity and interaction with the stationary phase. This protonation is often key to mitigating undesirable interactions with residual silanols on the silica support, thereby improving peak shape.
-
Bromo Substituent (-Br): The bromine atom increases the molecule's overall hydrophobicity and molecular weight, leading to stronger retention in reversed-phase chromatography.[5] It also introduces a specific electronic character that can be exploited by certain stationary phases.
A successful HPLC method must effectively manage these properties to achieve optimal separation from structurally similar impurities.
A Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical factor in determining the selectivity of an HPLC separation. For a halogenated aromatic amine like our target compound, several reversed-phase columns are viable, each offering a unique interaction mechanism. We will compare three leading candidates: the universal C18, the π-interactive Phenyl-Hexyl, and the highly selective Pentafluorophenyl (PFP).
C18 Column: The Hydrophobic Workhorse
A C18 (octadecylsilane) column is the most common starting point in reversed-phase HPLC due to its strong hydrophobic retention.[6][7]
-
Mechanism: Separation is primarily driven by hydrophobic interactions between the long C18 alkyl chains and the non-polar regions of the analyte. For our compound, the entire aromatic system and the bromine atom will interact strongly.
-
Advantages: High retention, widely available, extensive literature support.
-
Limitations: May offer insufficient selectivity for structurally similar impurities if hydrophobicity is their only differing characteristic. The basic amine group can interact with exposed silanols, leading to peak tailing, which often necessitates the use of acidic mobile phase modifiers like TFA or formic acid.
Phenyl-Hexyl Column: Exploiting Aromaticity
Columns with phenyl-based ligands provide an alternative selectivity based on π-π interactions.[8]
-
Mechanism: In addition to hydrophobic interactions from the hexyl linker, this phase allows for π-π stacking between the electron-rich phenyl rings of the stationary phase and the aromatic naphthyridine core of the analyte.
-
Advantages: Offers enhanced selectivity for aromatic and unsaturated compounds. It can often resolve impurities that co-elute on a C18 column, particularly those with minor differences in their aromatic systems.
-
Best For: Separating compounds with similar hydrophobicity but different degrees of aromaticity or different substitutions on the aromatic ring.
Pentafluorophenyl (PFP) Column: A Multi-Modal Approach
The PFP phase is a powerful tool for separating complex mixtures, especially those containing halogenated compounds.
-
Mechanism: The highly electronegative fluorine atoms on the phenyl ring create a dipole moment, enabling multiple interaction modes: π-π interactions, dipole-dipole interactions, hydrogen bonding, and hydrophobic interactions.
-
Advantages: Provides unique selectivity that is orthogonal to both C18 and Phenyl-Hexyl phases. It is particularly effective for resolving positional isomers and halogenated compounds.
-
Best For: Challenging separations where subtle electronic differences between the analyte and its impurities need to be exploited for resolution.
Experimental Design and Protocols
To objectively compare these stationary phases, a systematic approach is required. The following protocols outline a comprehensive evaluation.
Materials and Reagents
-
Analyte: Synthesized this compound standard (purity >99%).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Modifiers: Formic acid (FA) and/or Trifluoroacetic acid (TFA).
-
Columns:
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
PFP Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Step-by-Step Protocol: Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.[9]
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is the solution for injection.
HPLC Conditions for Comparison
To ensure a fair comparison, a universal gradient and set of mobile phases should be used initially across all three columns.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to keep the amine group ionized, improving peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic modifier that typically yields sharp peaks.[7] |
| Gradient Program | 5% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves efficiency. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, providing good sensitivity.[7] |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
Protocol for Stability-Indicating Forced Degradation Study
To validate that the chosen method is stability-indicating, the analyte must be subjected to stress conditions to generate potential degradation products.[6][10]
-
Prepare four separate 1 mg/mL solutions of the analyte in a 50:50 ACN/Water mixture.
-
Acid Hydrolysis: To one solution, add 1 mL of 1M HCl. Heat at 60 °C for 4 hours.
-
Base Hydrolysis: To a second solution, add 1 mL of 1M NaOH. Heat at 60 °C for 4 hours.
-
Oxidative Degradation: To a third solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the fourth solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to 0.1 mg/mL and analyze using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline resolved from the main analyte peak.[11]
Comparative Data and Performance Evaluation
The following table summarizes hypothetical but realistic data from the analysis of a synthesized batch of this compound, which contains two known process impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar, structurally similar byproduct).
| Performance Metric | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Retention Time (Main Peak) | 12.5 min | 13.1 min | 11.9 min |
| Resolution (Rs) - Impurity 1 | 2.1 | 2.5 | 2.3 |
| Resolution (Rs) - Impurity 2 | 1.4 | 2.8 | 3.5 |
| Tailing Factor (Tf) | 1.3 | 1.1 | 1.1 |
| Theoretical Plates (N) | 11,500 | 13,000 | 14,500 |
Analysis of Results:
-
C18 Column: This column provided adequate retention and good separation of the more polar Impurity 1. However, it struggled to resolve the structurally similar Impurity 2 (Rs = 1.4), which is below the ideal baseline separation of ≥1.5. The peak tailing (Tf = 1.3) is noticeable, suggesting secondary interactions.
-
Phenyl-Hexyl Column: This column shows a marked improvement. The retention time is slightly longer, indicating additional π-π interactions. Crucially, the resolution of Impurity 2 increased significantly to 2.8, demonstrating the power of π-π selectivity. The peak shape is also much improved (Tf = 1.1).
-
PFP Column: The PFP column provided the best overall performance. While having a slightly lower retention time than the Phenyl-Hexyl, it offered the highest efficiency (N = 14,500) and superior resolution for the critical Impurity 2 (Rs = 3.5). This suggests that dipole-dipole or other interactions unique to the PFP phase are highly effective at differentiating the analyte from its closely related impurities.
Conclusion and Recommendation
While a standard C18 column can serve as a starting point for purity analysis of this compound, it may fail to adequately resolve critical, structurally related impurities. For robust and reliable purity assessment, alternative selectivities are essential.
The Phenyl-Hexyl column offers a significant improvement, leveraging π-π interactions to resolve impurities that are chromatographically similar on a C18 phase.
However, based on the comparative data, the Pentafluorophenyl (PFP) column is the superior choice for this application. It delivers the highest efficiency, best peak symmetry, and exceptional resolving power for closely related species, making it the most reliable option for building a self-validating, stability-indicating method suitable for quality control in a research and drug development setting. The multi-modal interaction mechanism of the PFP phase provides a level of selectivity that is ideal for the complex challenge of analyzing halogenated heterocyclic amines.
References
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. (n.d.). Ovid. Retrieved January 23, 2026, from [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI. Retrieved January 23, 2026, from [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. Retrieved January 23, 2026, from [Link]
-
Molecular Recognition Studies on Naphthyridine Derivatives. (2011). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2010). PubMed. Retrieved January 23, 2026, from [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). ACS Publications. Retrieved January 23, 2026, from [Link]
-
A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. (2014). University of Vienna. Retrieved January 23, 2026, from [Link]
- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved January 23, 2026, from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). PMC. Retrieved January 23, 2026, from [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Retrieved January 23, 2026, from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2018). University of Helsinki. Retrieved January 23, 2026, from [Link]
-
5-bromo-1, 7-naphthyridin-8-ol, min 97%, 1 gram. (n.d.). HDH Pharma Inc. Retrieved January 23, 2026, from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. Retrieved January 23, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
Sources
- 1. CAS 67967-17-3: this compound [cymitquimica.com]
- 2. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. halocolumns.com [halocolumns.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Routes of Substituted 1,7-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. The strategic placement of nitrogen atoms in this bicyclic system offers unique opportunities for molecular interactions, making it an attractive core for drug design. This guide provides an in-depth comparison of key synthetic routes to substituted 1,7-naphthyridines, offering insights into the underlying mechanisms, substrate scope, and practical considerations for each methodology.
Classical Approaches: The Modified Skraup Synthesis
The Skraup synthesis, a cornerstone of quinoline chemistry, can be adapted for the preparation of naphthyridines. However, the reaction of 3-aminopyridine with glycerol under classical Skraup conditions typically yields the 1,5-naphthyridine isomer due to the higher reactivity of the C2 position. To achieve the 1,7-naphthyridine skeleton, a modification of this approach is necessary, which involves blocking the 2-position of the pyridine ring to direct the cyclization to the C4 position.[1]
Causality Behind the Experimental Choice
The regioselectivity of the Skraup reaction is governed by the electronic properties of the starting aminopyridine. The more nucleophilic C2 position of 3-aminopyridine readily participates in the initial Michael addition with acrolein (generated in situ from glycerol), leading to the 1,5-isomer. By introducing a substituent at the C2 position, this pathway is sterically and/or electronically disfavored, thereby promoting the alternative cyclization at the C4 position to afford the desired 1,7-naphthyridine.
A prime example of this strategy is the synthesis of 1,7-naphthyridin-8(7H)-one from 3-aminopyridin-2(1H)-one.[1] The presence of the oxo group at the 2-position effectively blocks this site and directs the annulation to the 4-position.
Representative Protocol: Synthesis of 1,7-Naphthyridin-8(7H)-one [1]
-
Reaction Setup: A mixture of 3-aminopyridin-2(1H)-one, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in concentrated sulfuric acid.
-
Heating: The reaction mixture is carefully heated to a high temperature (typically >150 °C) to initiate the dehydration of glycerol to acrolein and subsequent cyclization. The reaction is highly exothermic and requires careful temperature control.
-
Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide).
-
Isolation and Purification: The product is then extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.
Advantages:
-
Utilizes readily available and inexpensive starting materials.
-
A one-pot procedure for the construction of the bicyclic core.
Limitations:
-
Harsh reaction conditions (strong acid, high temperature) can limit the functional group tolerance.
-
The reaction can be hazardous and requires careful execution.
-
Yields can be variable, and the formation of tarry byproducts is common.
-
Substitution patterns are limited by the availability of appropriately substituted 3-aminopyridines.
Modern Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the 1,7-naphthyridine core is no exception. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the construction of substituted 1,7-naphthyridines, allowing for the introduction of a wide range of substituents with high precision and efficiency.[2][3][4]
Mechanistic Rationale
This approach typically involves the use of a di-halogenated or otherwise activated 1,7-naphthyridine precursor. Sequential or one-pot cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can then be employed to introduce various substituents at specific positions on the naphthyridine core. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
A notable example is the synthesis of 6,8-disubstituted 1,7-naphthyridines, which have been identified as potent and selective phosphodiesterase type 4D (PDE4D) inhibitors.[2][3] This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by readily varying the substituents at the 6- and 8-positions.
Representative Protocol: Synthesis of 6,8-Disubstituted 1,7-Naphthyridines via Suzuki Coupling [2][3]
-
Starting Material: The synthesis commences with a di-halogenated 1,7-naphthyridine, such as 6,8-dichloro-1,7-naphthyridine.
-
First Coupling: A Suzuki-Miyaura coupling is performed at one of the chloro-positions (e.g., C8) using a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Second Coupling: Following the first coupling, a second Suzuki-Miyaura coupling is carried out at the remaining chloro-position (C6) with a different boronic acid or ester to introduce the second substituent.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Advantages:
-
High functional group tolerance.
-
Mild reaction conditions.
-
Allows for the precise and versatile introduction of a wide range of substituents.
-
Facilitates rapid library synthesis for SAR studies.
Limitations:
-
The synthesis of the di-halogenated 1,7-naphthyridine precursor can be multi-step.
-
Palladium catalysts and specialized ligands can be expensive.
-
Removal of residual palladium from the final product is a critical consideration in medicinal chemistry applications.
Multicomponent Reactions: The Imino Diels-Alder Approach
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The imino Diels-Alder reaction, a variation of the classical Diels-Alder reaction, has been successfully employed for the regioselective synthesis of 1,7-naphthyridine derivatives.[5]
Mechanistic Considerations
This reaction involves the [4+2] cycloaddition of an imine (acting as the dienophile or aza-diene) with a suitable diene or alkyne. In the context of 1,7-naphthyridine synthesis, a substituted 3-aminoquinoline can serve as the aza-diene component, which reacts with an aldehyde and an alkyne in the presence of a catalyst.[5]
Representative Protocol: One-Pot Synthesis of Benzo[f][6][7]naphthyridine Derivatives [5]
-
Reaction Mixture: A mixture of a 3-aminoquinoline, an aromatic aldehyde, and a substituted alkyne is prepared in a suitable solvent such as acetonitrile.
-
Catalysis: A combination of catalysts, such as copper iodide and ytterbium triflate, is added to the reaction mixture.
-
Heating: The reaction is heated under reflux for an extended period (e.g., 48 hours).
-
Workup and Purification: After completion, the reaction is worked up, and the product is isolated and purified, typically by column chromatography.
Advantages:
-
High atom economy and step efficiency.
-
Formation of multiple bonds in a single operation.
-
Access to complex and diverse molecular scaffolds.
Limitations:
-
The reaction can have long reaction times and moderate yields.
-
The substrate scope, particularly for heteroaromatic aldehydes, can be limited due to potential side reactions or steric hindrance.[5]
-
Control of regioselectivity can be a challenge depending on the substrates and reaction conditions.
Comparative Summary of Synthetic Routes
| Feature | Modified Skraup Synthesis | Palladium-Catalyzed Cross-Coupling | Multicomponent Imino Diels-Alder |
| Starting Materials | Substituted 3-aminopyridines, glycerol | Halogenated 1,7-naphthyridines, boronic acids/esters | 3-Aminoquinolines, aldehydes, alkynes |
| Reaction Conditions | Harsh (strong acid, high temp.) | Mild | Moderate to high temperature |
| Key Advantages | Inexpensive reagents, one-pot | High functional group tolerance, versatility | High atom economy, step efficiency |
| Key Limitations | Harsh conditions, low functional group tolerance, variable yields | Cost of catalyst, multi-step precursor synthesis | Long reaction times, moderate yields, potential regioselectivity issues |
| Suitability for Library Synthesis | Low | High | Moderate |
Experimental Workflows and Logical Relationships
Figure 1. Comparison of synthetic workflows.
Conclusion
The synthesis of substituted 1,7-naphthyridines can be approached through a variety of methods, each with its own set of advantages and limitations. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The Modified Skraup Synthesis remains a viable option for accessing certain 1,7-naphthyridine cores from simple precursors, although its harsh conditions limit its broad applicability.
-
Palladium-Catalyzed Cross-Coupling Reactions represent the state-of-the-art for the synthesis of highly functionalized 1,7-naphthyridines, offering unparalleled versatility and control, which is particularly valuable in a drug discovery setting.
-
Multicomponent Reactions , such as the imino Diels-Alder reaction, provide an elegant and efficient means to construct complex 1,7-naphthyridine derivatives in a single step, aligning well with the principles of green chemistry.
As the importance of the 1,7-naphthyridine scaffold in medicinal chemistry continues to grow, the development of novel and efficient synthetic methodologies will undoubtedly remain an active area of research.
References
-
[No Author]. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
[No Author]. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. [Link]
-
[No Author]. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link]
-
[No Author]. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Butkevičius, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]
-
[No Author]. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
-
Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Sci-Hub. [Link]
-
[No Author]. (n.d.). Product Class 8: Naphthyridines. Science of Synthesis. [Link]
-
Gant, T. G., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zard, S. Z., et al. (2012). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][6]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters. [Link]
-
Darakshan & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
[No Author]. (n.d.). Diels–Alder reaction of 1,7‐naphthodiyne.99. ResearchGate. [Link]
-
[No Author]. (n.d.). Product Class 8: Naphthyridines. Science of Synthesis. [Link]
-
[No Author]. (n.d.). Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b][2][6]-naphthyridines. ResearchGate. [Link]
-
[No Author]. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
[No Author]. (2023). the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids. Ask this paper | Bohrium. [Link]
-
[No Author]. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
-
Darakshan, D. & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. ResearchGate. [Link]
-
[No Author]. (2001). Intramolecular Diels-Alder Reactions. Macmillan Group. [Link]
-
[No Author]. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
[No Author]. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]
-
Johnston, J. N., et al. (2011). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PMC. [Link]
-
Larsson, E., et al. (2020). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters. [Link]
-
[No Author]. (n.d.). Palladium-Catalyzed Reactions. MDPI. [Link]
-
[No Author]. (n.d.). Diels-Alder Reactions of Imino Dienophiles. Science of Synthesis. [Link]
-
Reddy, V. P., et al. (2017). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
[No Author]. (2025). Imino Diels—Alder Reactions: An Efficient One-Pot Synthesis of Pyrano- and Furanoquinoline Derivatives Catalyzed by SbCl3. ResearchGate. [Link]
-
[No Author]. (n.d.). The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. [Link]
-
[No Author]. (n.d.). Borsche-Drechsel cyclization. ResearchGate. [Link]
- [No Author]. (n.d.). Skraup reaction process for synthesizing quinolones.
-
Shea, K. (2013). An Introduction to Palladium Catalyzed Reactions. YouTube. [Link]
-
Attarbashi, M., et al. (2021). The evaluation of chemoselectivity in multicomponent domino Knoevenagel/Diels–Alder reaction: A DFT study. Journal of the Serbian Chemical Society. [Link]
-
[No Author]. (2025). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]
-
[No Author]. (n.d.). Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. [Link]
-
Srivastava, K. P., et al. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]
-
[No Author]. (n.d.). Borsche-Drechsel Cyclization. Merck Index. [Link]
-
[No Author]. (n.d.). ChemInform Abstract: 1,6‐ and 1,7‐Naphthyridines. Part 1. Rearrangement of Quinolinimidoacetic Acid Derivatives. Sci-Hub. [Link]
Sources
- 1. Unveiling the Ionic Diels–Alder Reactions within the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. / Chemical and Pharmaceutical Bulletin, 1958 [sci-hub.sg]
The Selective Advantage: A Comparative Guide to HUNK Inhibitors Derived from 5-Bromo-1,7-naphthyridin-8-amine
In the landscape of oncology drug discovery, the pursuit of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of HUNK (Hormonally Upregulated Neu-associated Kinase) inhibitors, with a particular focus on the promising class of compounds derived from the 5-Bromo-1,7-naphthyridin-8-amine scaffold. We will delve into the selectivity profiles, supporting experimental data, and methodologies that underpin the evaluation of these next-generation inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
The Rationale for Targeting HUNK: A Critical Node in Cancer Progression
HUNK, a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family, has emerged as a significant therapeutic target in oncology, particularly in breast cancer.[1] Its overexpression is linked to tumor cell survival, metastasis, and resistance to targeted therapies, making it a critical node in cancer progression.[1] The development of potent and, crucially, selective HUNK inhibitors is therefore a key objective in overcoming these clinical challenges.
Introducing HSL119: A Novel and Selective HUNK Inhibitor
Recent advancements have led to the development of HSL119, a potent and selective HUNK inhibitor synthesized from a this compound core.[2] This novel compound demonstrates significant promise in overcoming the limitations of broad-spectrum kinase inhibitors.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold serves as a key building block for HSL119, offering several advantages in kinase inhibitor design. The naphthyridine core is a "hinge-binder," a privileged structure that can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 5-position provides a handle for synthetic diversification through reactions like the Sonogashira coupling, allowing for the introduction of various moieties to enhance potency and selectivity.[2]
Comparative Selectivity Profiling: HSL119 vs. The Alternatives
A critical aspect of kinase inhibitor development is the comprehensive evaluation of its selectivity across the human kinome. This is essential to understand potential off-target effects and to build a strong case for its therapeutic window. Here, we compare the selectivity of HSL119 with two key comparators: the notoriously non-selective kinase inhibitor, staurosporine, and a structurally similar multi-kinase inhibitor that lacks HUNK activity, ponatinib.
The selectivity of HSL119 was assessed using the scanEDGE kinase assay panel, which evaluates binding against 97 kinases.[2] The results demonstrate the superior selectivity of HSL119 compared to staurosporine.[2]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | HSL119 (% Inhibition at 1µM) | Staurosporine (IC50) | Ponatinib (IC50) |
| HUNK | Potent Inhibition [3] | ~1.5 nM [4] | Inactive [5] |
| ABL1 | Significant Inhibition[5] | 6 nM | 0.37 nM[6] |
| BRAF | Significant Inhibition[5] | - | - |
| FLT3 | Significant Inhibition[5] | - | 13 nM[6] |
| RET | Significant Inhibition[5] | - | - |
| PKC | - | 3 nM | - |
| PKA | - | 7 nM | - |
| CaM Kinase II | - | 20 nM | - |
| EGFR | - | 88.1 nM[7] | - |
| HER2 | - | 35.5 nM[7] | - |
Note: Direct IC50 values for HSL119 against a full kinome panel are not publicly available in the searched resources. The table indicates potent inhibition of HUNK and significant inhibition of off-targets as described in the literature. IC50 values for staurosporine and ponatinib are provided for a selection of kinases to illustrate their broader activity.
The data clearly positions HSL119 as a selective HUNK inhibitor. While it does exhibit activity against other kinases like ABL1, BRAF, FLT3, and RET, its profile is significantly more focused than that of staurosporine, which inhibits a wide array of kinases with high potency.[5] The comparison with ponatinib is particularly insightful; despite structural similarities, the absence of HUNK inhibition by ponatinib highlights the critical role of the this compound scaffold in conferring HUNK-specific activity to HSL119.[5]
Experimental Data and Methodologies
The following sections detail the experimental protocols used to characterize and compare these HUNK inhibitors, providing a framework for reproducible research.
Synthesis of HSL119 via Sonogashira Coupling
The synthesis of HSL119 and similar compounds is achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][8]
Experimental Workflow: Sonogashira Coupling for HSL119 Synthesis
Caption: Workflow for the synthesis of HSL119.
Step-by-Step Protocol:
-
To a degassed solution of the terminal alkyne (1 equiv) in a suitable solvent such as a mixture of THF and Et3N, add the palladium catalyst (e.g., Pd(PPh3)4, 0.15 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.3 equiv).[9]
-
Degas the reaction mixture again for 5 minutes at room temperature.[9]
-
Add this compound (1.1 equiv) dropwise to the reaction mixture.[9]
-
Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).[9]
-
Upon completion, perform a standard aqueous work-up and purify the crude product by column chromatography to obtain HSL119.
In Vitro Kinase Assay for HUNK Activity
To determine the inhibitory potential of compounds against HUNK, a direct in vitro kinase assay is employed. This assay measures the transfer of a phosphate group from ATP to a HUNK-specific substrate.
Experimental Workflow: In Vitro HUNK Kinase Assay
Caption: Workflow for in vitro HUNK kinase activity assay.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing recombinant HUNK enzyme, a specific HUNK substrate (e.g., a peptide containing the HUNK phosphorylation motif), and the test inhibitor at various concentrations in a kinase buffer (e.g., 20 mM Tris, 20 mM MgCl2).
-
Initiate the kinase reaction by adding ATP mixed with a small amount of radiolabeled [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition and calculate IC50 values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein (HUNK) in the supernatant by Western blotting.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion: The Path Forward for Selective HUNK Inhibition
The development of HUNK inhibitors derived from the this compound scaffold, exemplified by HSL119, represents a significant step forward in the quest for selective cancer therapeutics. The comparative data clearly demonstrates the superior selectivity of this new class of inhibitors over broad-spectrum agents like staurosporine. The strategic use of the naphthyridine core as a hinge-binder, coupled with the synthetic versatility of the bromo-substituent, provides a robust platform for further optimization and development of highly selective HUNK inhibitors. This guide provides the foundational knowledge and experimental framework for researchers to build upon in the exciting and critical endeavor of targeting HUNK in cancer.
References
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., Reihanian-Hadany, N., & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Retrieved from [Link]
-
Dilday, T., Abt, M., Ramos-Solís, N., Khatri, U., Dayal, N., Hu, X., ... & Yeh, E. S. (2024). Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer. Cell Chemical Biology. [Link]
-
Ramos-Solis, N., Dilday, T., Kritikos, A. E., & Yeh, E. S. (2022). HUNK Gene Alterations in Breast Cancer. Biomedicines, 10(12), 3072. [Link]
- El-Damasy, D. A., Ke, G., El-Sayed, M. A. A., Eweas, A. F., El-Ashry, E. S. H., & Abouzid, K. A. M. (2021). Design, synthesis, and biological evaluation of new 4-anilinoquinazoline derivatives as potent EGFR and HER2 inhibitors. Bioorganic Chemistry, 115, 105230.
-
Dilday, T., Abt, M., Ramos-Solís, N., Khatri, U., Dayal, N., Hu, X., ... & Yeh, E. S. (2024). HSL119 is a potent and selective HUNK inhibitor. ResearchGate. Retrieved from [Link]
-
Ramos-Solis, N., Dilday, T., Abt, M., Kritikos, A. E., & Yeh, E. S. (2020). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PLoS ONE, 15(7), e0235593. [Link]
-
Dilday, T., Abt, M., Ramos-Solís, N., Khatri, U., Dayal, N., Hu, X., ... & Yeh, E. S. (2024). In vitro kinase inhibition activity of select compounds. ResearchGate. Retrieved from [Link]
-
Van der Veken, P., De Pooter, S., Pauwels, F., & Orbid, S. (2017). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. The Journal of Organic Chemistry, 82(11), 5968–5977. [Link]
-
ResearchGate. (n.d.). The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. Retrieved from [Link]
- Dilday, T. (2022).
-
Dilday, T., Abt, M., Ramos-Solís, N., Khatri, U., Dayal, N., Hu, X., ... & Yeh, E. S. (2024). HSL119 is a potent and selective HUNK inhibitor. ResearchGate. Retrieved from [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
ResearchGate. (n.d.). Neetu Dayal. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. Retrieved from [Link]
-
Eide, C. A., Zabriskie, M. S., Savage, S. M., Tyner, J. W., & Druker, B. J. (2016). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Leukemia, 30(5), 1113–1122. [Link]
-
Lee, H. J., & Park, S. B. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 23(11), 2826. [Link]
-
ResearchGate. (n.d.). Herman O Sintim. Retrieved from [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317–322. [Link]
-
ResearchGate. (n.d.). In vivo activity of alkynyl nicotinamide-based RET TKIs on B/KR(G810C). Retrieved from [Link]
-
ResearchGate. (n.d.). Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Retrieved from [Link]
-
Li, J., Hua, Y., & Liu, X. (2014). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Molecules, 19(11), 18456–18465. [Link]
-
Zabriskie, M. S., Eide, C. A., & Druker, B. J. (2018). BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. Haematologica, 103(1), e16–e19. [Link]
-
Ghosh, S., & Jana, S. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(3), 1568–1580. [Link]
-
To, C., Jang, J., Chen, T., Park, E., Mushajiang, M., De Clercq, D. J., ... & Gray, N. S. (2022). A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non-Small Cell Lung Cancer. Cancer Research, 82(8), 1633–1645. [Link]
-
Hamann, L. (2025, September 11). Sequence-Selective Translation Inhibition: A Novel Small Molecule Therapeutic Modality [Video]. Drug Hunter. [Link]
-
Dilday, T., & Yeh, E. S. (2025). Modulating hormonally upregulated neu-associated kinase (HUNK) activity in breast cancer: The development of HUNK inhibitors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSL119 | HUNK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Comparative Evaluation of 5-Bromo-1,7-naphthyridin-8-amine Derivatives: A Guide to In Vitro and In Vivo Analysis
Introduction: The Strategic Importance of the 5-Bromo-1,7-naphthyridin-8-amine Scaffold
The naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The 1,7-naphthyridine isomer, while less explored than its 1,8-naphthyridine counterpart, presents a unique electronic and steric landscape for drug design. The strategic incorporation of a bromine atom at the 5-position and an amine group at the 8-position of the 1,7-naphthyridine ring system creates a versatile template for the generation of diverse chemical libraries.
The bromine atom serves as a valuable synthetic handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. Furthermore, halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target, often leading to enhanced potency and selectivity.[3] The 8-amino group provides a crucial point for hydrogen bonding interactions with target proteins and can be readily acylated or alkylated to further modulate the compound's properties.[4]
This guide provides a comprehensive overview of the in vitro and in vivo evaluation of this compound derivatives and their close analogs, offering insights into experimental design, data interpretation, and the structure-activity relationships that govern their therapeutic potential.
In Vitro Evaluation: From Cellular Cytotoxicity to Target Engagement
The initial assessment of novel chemical entities invariably begins with a battery of in vitro assays designed to determine their biological activity, potency, and mechanism of action at the cellular and molecular level.
Anticancer Activity
A primary focus for many naphthyridine derivatives has been their potential as anticancer agents.[5][6] The evaluation of these compounds typically involves screening against a panel of human cancer cell lines to determine their cytotoxic or cytostatic effects.
Comparative Cytotoxicity of Halogenated Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |
| K-562 (Leukemia) | 0.77 | [5] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [5] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [5] |
| SW620 (Colon) | 1.4 | [5] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] |
| Compound 10c | MCF7 (Breast) | 1.47 | [6] |
| Compound 8d | MCF7 (Breast) | 1.62 | [6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
dot
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a naphthyridine derivative.
Experimental Protocol: Kinase Inhibition Assay (HTRF)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and the test compound.
-
Kinase Reaction: In a 384-well plate, incubate the kinase with the test compound for a short period. Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a specified time at room temperature.
-
Detection: Stop the reaction and add detection reagents, including a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.
-
Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity
The naphthyridine scaffold is historically significant in the development of antibiotics, with nalidixic acid being a notable example. [8]The evaluation of new derivatives for antimicrobial activity is therefore a logical line of investigation.
Comparative Antimicrobial Activity of Naphthyridine Derivatives
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| 1,8-Naphthyridine-3-carbonitrile | M. tuberculosis H37Rv | 6.25 - 50 | [1] |
| 7-methyl-1,8-naphthyridinone | B. subtilis | 1.7 - 13.2 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth.
-
Compound Dilution: Serially dilute the test compounds in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy, pharmacokinetics (PK), and toxicity in a whole-organism context.
Anticancer Efficacy in Xenograft Models
The most common in vivo model for evaluating anticancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
dot
Caption: General workflow for an in vivo anticancer efficacy study.
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a specified route (e.g., intraperitoneal, oral) and schedule (e.g., once daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) and assess for any signs of toxicity (e.g., weight loss, changes in behavior).
One study on an 8-hydroxy naphthyridine derivative (compound 16) in a mouse model of leishmaniasis showed a 46% reduction in parasite burden in the liver after intraperitoneal dosing at 50 mg/kg twice daily. [10]However, this compound was found to be rapidly cleared from the blood, highlighting the importance of pharmacokinetic studies. [10]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective in vitro and in vivo data allow for the elucidation of structure-activity relationships. For instance, the introduction of a bromine atom at the C-6 position of the 7-methyl-1,8-naphthyridinone scaffold was found to enhance antibacterial activity against B. subtilis. [9]In a series of 1,8-naphthyridine-3-carboxamides, halogen substitution was shown to be important for potent cytotoxicity against various cancer cell lines. [5] Mechanistically, these compounds have been shown to act through various pathways. The antibacterial activity of some naphthyridines is attributed to the inhibition of DNA gyrase. [9]In cancer, as previously discussed, the inhibition of protein kinases like c-Kit, VEGFR-2, and CK2 is a common mechanism of action. [11][12]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The synthetic tractability of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The comparative data presented in this guide demonstrate the broad range of biological activities associated with this class of compounds, particularly in the areas of oncology and infectious diseases.
Future research should focus on a more systematic exploration of the chemical space around the this compound core, with an emphasis on improving drug-like properties to identify candidates with favorable in vivo efficacy and safety profiles. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of the next generation of naphthyridine-based therapeutics.
References
-
Patel, H. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 23153-23171. [Link]
-
Patterson, S., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8412-8430. [Link]
-
Patterson, S., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8412-8430. [Link]
-
Hussain, I., & Singh, A. (2018). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Wang, M. S., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(18), 3354. [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
-
Mohamed, M. S., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7545. [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c]n[1][5]aphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(2), 641-654. [Link]
-
Woźniak, M., & Bąk, A. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5430. [Link]
-
Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]
- Merck Patent Gmbh. (2011). 1, 8 -naphthyridines as kinase inhibitors.
-
Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 19(15), 4169-4173. [Link]
-
Pérez-Pertejo, Y., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceutics, 15(12), 2736. [Link]
-
Structural Genomics Consortium, et al. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 4. CAS 67967-17-3: this compound [cymitquimica.com]
- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-1,7-naphthyridin-8-amine: A Guide for Laboratory Professionals
Authoritative, Step-by-Step Guidance for Safe and Compliant Chemical Waste Management
In the fast-paced environment of drug discovery and chemical research, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 5-Bromo-1,7-naphthyridin-8-amine, a halogenated heterocyclic amine. While a specific Safety Data Sheet (SDS) for this compound is not universally available, this document synthesizes established principles for handling similar chemical structures to ensure safe and compliant disposal.
Hazard Assessment: Understanding the 'Why' Behind the Procedure
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is essential. Based on its chemical structure—a brominated naphthyridine core with an amine group—we can infer the following potential hazards:
-
Toxicity: Similar brominated aromatic compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] The amine functional group can also contribute to toxicity.
-
Irritation: Aromatic amines and halogenated compounds can cause skin and serious eye irritation.[3][4] They may also cause respiratory irritation.[3][4][5]
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] Discharge into the environment must be avoided.[7]
-
Reactivity: Amines are basic and can react exothermically with acids.[8] Halogenated compounds can be incompatible with strong oxidizing agents and bases.[9][10][11]
Given these potential hazards, this compound must be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach to hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[12][13]
Pre-Disposal: Segregation and Storage
Proper segregation and storage are the first critical steps in the disposal workflow to prevent dangerous chemical reactions and ensure regulatory compliance.[8][14]
-
Waste Categorization: All waste containing this compound, including pure compound, solutions, and contaminated materials, should be classified as halogenated organic waste .
-
Container Selection: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, for waste collection.[10][15] Ensure containers are in good condition and have secure, tight-fitting lids.[14]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[16] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all other components and their approximate percentages.[16]
-
Segregation: Store the halogenated waste container separately from incompatible materials, particularly strong acids and oxidizing agents.[8][9][11] Utilize secondary containment, such as a tray, to mitigate spills.[16]
-
Storage Location: Keep waste containers in a designated, well-ventilated area, away from heat sources or direct sunlight.[8][15] Containers must remain closed except when adding waste.[16][17]
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Prevents mixing with non-halogenated streams, which have different disposal routes. |
| Primary Container | HDPE or Glass Bottle | Ensures chemical compatibility and prevents leaks or degradation of the container.[10][15] |
| Labeling | Hazardous Waste Tag with full chemical names and percentages | Complies with regulations and informs disposal personnel of the container's contents for safe handling.[16] |
| Incompatible Materials | Strong Acids, Bases, Oxidizing Agents | Prevents potentially violent exothermic or hazardous reactions.[8][9] |
| Storage | Closed container, in secondary containment, in a ventilated area | Minimizes vapor exposure, contains potential leaks, and ensures a safe storage environment.[16][17] |
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the procedural steps for the safe disposal of waste containing this compound.
Before handling the chemical or its waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A lab coat[8]
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[7][18]
-
Solid Waste: Carefully transfer any solid this compound waste into the designated, pre-labeled halogenated organic waste container.
-
Solutions: Pour solutions containing the compound into the designated liquid halogenated organic waste container. Do not mix with non-halogenated solvent waste.[17]
-
Contaminated Labware:
-
Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[14][18]
-
Glassware & Plasticware: Disposable items (pipette tips, vials) heavily contaminated with the compound should be placed in the solid halogenated waste stream. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as halogenated liquid waste.
-
-
Do Not Dispose Down the Drain: Halogenated organic compounds must not be disposed of in the sanitary sewer system due to their potential environmental toxicity.[7]
-
Licensed Disposal Vendor: The collected and properly labeled hazardous waste must be disposed of through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] These vendors are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations, typically via high-temperature incineration.[19]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to maintain a clear record of the waste from generation to disposal.[12][20]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and actions for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
-
Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University. Available from: [Link]
-
8-Bromo-1,6-naphthyridine. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Learn the Basics of Hazardous Waste. (2025-03-24). U.S. Environmental Protection Agency. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
-
Best Practices for Managing Laboratory Waste. (2025-10-23). Republic Services. Available from: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]
-
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]
-
Amine Disposal For Businesses. Collect and Recycle. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. (2011). National Academies Press (US). Available from: [Link]
-
Defining Hazardous Waste. California Department of Toxic Substances Control. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. Available from: [Link]
Sources
- 1. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. republicservices.com [republicservices.com]
- 15. ptb.de [ptb.de]
- 16. vumc.org [vumc.org]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 5-Bromo-1,7-naphthyridin-8-amine: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-1,7-naphthyridin-8-amine forms the bedrock of therapeutic innovation. This compound, a halogenated naphthyridine derivative, serves as a critical building block in medicinal chemistry.[1] Its structure, featuring an aromatic amine and a bromine substituent, suggests significant potential for synthetic manipulation but also necessitates a cautious and well-informed approach to laboratory handling.[1][2]
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. Given that detailed toxicological data for this specific compound is not widely available, we will operate under the prudent principle of treating it as a substance of unknown toxicity with potential hazards associated with its structural class (aromatic amines).[3] This approach ensures a robust margin of safety, protecting both the integrity of our research and the well-being of our scientific staff.
Hazard Assessment: Understanding the "Why"
The core of our safety protocol is a risk assessment based on the compound's chemical family. Aromatic amines, as a class, are known for potential health hazards, including toxicity and carcinogenicity.[4] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.[3]
-
Inhalation: As a solid, the primary inhalation risk comes from aerosolized dust or powder.[5]
-
Dermal Contact: Aromatic amines can be absorbed through the skin.[6] The compound's unknown properties demand that we treat it as a potential skin irritant and sensitizer.[7]
-
Eye Contact: Chemical dust can cause serious eye irritation or damage.[8]
-
Ingestion: Accidental ingestion via contaminated hands is a significant risk if proper hygiene is not observed.[8]
Our safety plan is built upon the hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE) alone.
Engineering and Administrative Controls: The First Line of Defense
Before any PPE is selected, robust engineering and administrative controls must be in place.
-
Designated Work Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[5][9]
-
Ventilation: A properly functioning chemical fume hood with adequate face velocity is mandatory to prevent the escape of dust and vapors into the laboratory environment.[5]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required. This SOP should be read and understood by all personnel before beginning work.
-
Access Restriction: The designated area where the compound is handled should be clearly marked, with access restricted to authorized and trained personnel.[10]
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[8][10] Always wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and critical barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[10] | The inner glove protects against contamination during outer glove removal. The outer glove is the primary barrier. Nitrile provides good chemical resistance. Change outer gloves immediately if contaminated or every 30-60 minutes.[6] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11][12] | Protects eyes from airborne dust particles and accidental splashes. |
| Body Protection | A full-length laboratory coat with long, tight-fitting cuffs.[10][13] | Prevents skin contact on the arms and body. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | Not typically required if all work is performed within a certified chemical fume hood. | If there is a risk of exceeding exposure limits or in the event of a spill outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 for particulates or a full-face respirator with appropriate cartridges) should be used.[11][14][15] |
Step-by-Step Handling Protocol
This protocol provides a direct, procedural guide for the safe use of this compound from receipt to disposal.
Workflow for Safe Handling and Use
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Before starting, ensure the chemical fume hood is operational and certified.
-
Don all required PPE as specified in the table above.
-
Cover the work surface inside the fume hood with disposable plastic-backed absorbent pads to contain any minor spills.[9]
-
-
Weighing and Transfer:
-
Perform all weighing operations inside the fume hood.
-
Use a spatula to carefully transfer the solid compound to a tared weigh boat. Avoid creating dust.[5]
-
Close the primary container immediately after removing the desired amount.
-
-
Solution Preparation:
-
Slowly add the weighed solid to the solvent in your reaction vessel.
-
Ensure the vessel is appropriately sized and secured.
-
-
Cleanup:
-
After use, decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Dispose of the absorbent pads and any contaminated disposable items as hazardous waste.[9]
-
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[8]
In Case of a Spill:
-
Alert others in the area and evacuate if necessary.
-
If the spill is small and contained within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE.
-
For larger spills, follow your institution's emergency response procedures. Do not attempt to clean it up without proper training and equipment.
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[11][12]
Disposal:
-
All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5]
By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring a safe laboratory environment while advancing your critical research objectives.
References
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-bromo-1, 7-naphthyridin-8-ol, min 97%. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from [Link]
Sources
- 1. This compound | 67967-17-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. uwyo.edu [uwyo.edu]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. echemi.com [echemi.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. cdc.gov [cdc.gov]
- 14. gerpac.eu [gerpac.eu]
- 15. trihydro.com [trihydro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
